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1,13-Bis-isothiocyanato-4,7,10-trioxatridecane Documentation Hub

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  • Product: 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane
  • CAS: 1031239-28-7

Core Science & Biosynthesis

Foundational

Engineering Amine-Reactive Bioconjugation: A Comprehensive Guide to 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane

Executive Summary In the rapidly evolving landscape of biotherapeutics and materials science, precision crosslinking is paramount. 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane is a highly specialized, homobifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of biotherapeutics and materials science, precision crosslinking is paramount. 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane is a highly specialized, homobifunctional crosslinking reagent designed for the covalent conjugation of amine-containing molecules. Unlike rigid aliphatic crosslinkers, this molecule features a hydrophilic, polyethylene glycol (PEG)-like trioxatridecane core flanked by two highly reactive isothiocyanate (-NCS) groups. This unique architecture provides an optimal balance of aqueous compatibility, spacer flexibility, and chemoselective reactivity, making it an indispensable tool for researchers developing protein-protein conjugates, functionalized nanoparticles, and advanced hydrogels.

Chemical Architecture & Mechanistic Profiling

To effectively utilize 1,13-bis-isothiocyanato-4,7,10-trioxatridecane, one must understand both its structural topology and its reactive kinetics.

Structural Breakdown

The molecule consists of two distinct functional domains:

  • The Reactive Termini: Two isothiocyanate (-N=C=S) groups positioned at carbons 1 and 13. These groups are potent electrophiles designed to target primary amines (such as the ϵ -amines of lysine residues or N-terminal amines)[1].

  • The Hydrophilic Core (4,7,10-trioxatridecane): A 13-atom spacer chain containing three ether oxygens. This PEG-like backbone prevents the precipitation of conjugated proteins by maintaining hydration and provides a flexible spacer arm (~17.5 Å) that minimizes steric hindrance between crosslinked entities.

Reaction Mechanism and Causality of pH

The conjugation proceeds via a nucleophilic addition mechanism . The lone pair of electrons on an unprotonated primary amine attacks the highly electrophilic central carbon of the isothiocyanate group. This forms a transient zwitterionic intermediate that rapidly undergoes proton transfer to yield a highly stable, irreversible thiourea linkage [2].

The Causality of pH: The reaction is strictly pH-dependent. Because the nucleophilic attack requires the amine to be in its free base (unprotonated) form, the reaction buffer must be maintained at an alkaline pH—typically between 8.5 and 9.5[3]. At physiological pH (7.4), the majority of lysine ϵ -amines (pKa ~10.5) are protonated (-NH3+), rendering them non-nucleophilic. Conversely, if the pH is dropped too low (pH 6.0–8.0), isothiocyanates can exhibit off-target reactivity with thiol groups to form reversible dithiocarbamates[4].

Mechanism A Isothiocyanate (-N=C=S) C Nucleophilic Attack (pH 8.5 - 9.5) A->C B Primary Amine (-NH2) B->C D Thiourea Linkage (-NH-CS-NH-) C->D Rearrangement

Nucleophilic addition of a primary amine to an isothiocyanate forming a thiourea bond.

Physicochemical Properties

The quantitative parameters of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane dictate its handling and stoichiometric calculations. The data is summarized below:

PropertyValueMechanistic Implication
Molecular Formula C12H20N2O3S2Defines the exact atomic composition and heteroatom ratio[5].
Molecular Weight 304.43 g/mol Critical for calculating precise molar excesses during conjugation[5].
Spacer Arm Length ~17.5 ÅProvides sufficient spatial freedom to prevent steric clash between conjugated proteins.
Reactive Groups Isothiocyanate (-NCS)Chemoselectively targets primary amines to form stable thiourea bonds[6].
Solubility DMSO, DMFRequires initial dissolution in a polar aprotic solvent before aqueous introduction.

Strategic Applications in Drug Development

In biopharmaceutical development, this crosslinker is utilized in several high-value workflows:

  • Nanoparticle Functionalization: Covalently anchoring targeting antibodies to amine-functionalized silica or polymeric nanoparticles, ensuring the biomolecules are displayed in a controlled manner[6].

  • Protein Dimerization: Forcing the homodimerization of enzymatic subunits to study allosteric regulation or to increase the avidity of therapeutic proteins.

  • Biomaterial Engineering: Crosslinking amine-rich polymers (like chitosan or polylysine) to form biocompatible hydrogels for sustained drug release.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, bioconjugation cannot rely on blind faith; it requires a self-validating protocol. The following workflow details the homobifunctional crosslinking of a target protein (e.g., Bovine Serum Albumin or an IgG antibody), incorporating built-in validation checks.

Phase 1: Preparation & Buffer Exchange
  • Step: Dialyze the target protein (2–5 mg/mL) into 0.1 M Sodium Bicarbonate buffer, pH 9.0.

  • Mechanistic Rationale: Amine-containing buffers (e.g., Tris, glycine) will act as competitive nucleophiles and completely quench the isothiocyanate. A pH of 9.0 is selected to deprotonate a sufficient fraction of surface lysines without inducing the severe alkaline denaturation that occurs at pH > 10.5[3].

Phase 2: Crosslinker Activation & Addition
  • Step: Dissolve 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous DMSO to create a 10 mM stock solution.

  • Step: Add the crosslinker to the protein solution at a 20-fold molar excess.

  • Mechanistic Rationale: The crosslinker is susceptible to slow hydrolysis in water. Dissolving it in anhydrous DMSO preserves the electrophilicity of the -NCS groups until the exact moment of reaction. A 20-fold excess drives the bimolecular reaction forward against the competing hydrolysis pathway.

Phase 3: Conjugation & Quenching
  • Step: Incubate the reaction mixture for 2 hours at room temperature (or 4°C overnight) under continuous gentle agitation.

  • Step: Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM, incubating for an additional 15 minutes.

  • Mechanistic Rationale: Tris contains a highly accessible primary amine. Flooding the system with Tris rapidly consumes any unreacted isothiocyanate groups, preventing unwanted, off-target crosslinking during the subsequent concentration and purification steps[6].

Phase 4: Purification & Self-Validation (The Built-in Check)
  • Step (Purification): Remove the quenched crosslinker and excess Tris using Size Exclusion Chromatography (SEC) or a spin desalting column equilibrated in PBS (pH 7.4).

  • Step (Validation): Perform a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay on equimolar amounts of the pre-conjugation and post-conjugation protein.

  • Mechanistic Rationale: A protocol must prove its own success. TNBSA reacts exclusively with free primary amines to produce a chromogenic derivative measurable at 335 nm. A significant quantitative reduction in absorbance in the post-conjugation sample proves that the free amines have been successfully converted into thiourea linkages, validating the reaction prior to complex downstream functional assays.

Workflow Step1 1. Buffer Exchange Carbonate Buffer (pH 9.0) Step2 2. Crosslinker Addition 20x Molar Excess in DMSO Step1->Step2 Step3 3. Conjugation 2h at RT or 4°C Overnight Step2->Step3 Step4 4. Quenching & Purification Tris Buffer + SEC Step3->Step4 Step5 5. Validation TNBSA Assay & SDS-PAGE Step4->Step5

Step-by-step bioconjugation workflow using 1,13-bis-isothiocyanato-4,7,10-trioxatridecane.

References

  • AA Blocks.1,13-Bis-isothiocyanato-4,7,10-trioxatridecane Product Specifications.
  • Benchchem.Reaction mechanism of acetyl isothiocyanate with primary amines.
  • Chemical Society Reviews (RSC Publishing).Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation.
  • ACS Publications.The Controlled Display of Biomolecules on Nanoparticles: A Challenge Suited to Bioorthogonal Chemistry.
  • NIH / PMC.Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines.

Sources

Exploratory

Technical Whitepaper: Mechanism of Action and Bioconjugation Dynamics of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Molecular Architecture In the landscape of bioconjugation and stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Molecular Architecture

In the landscape of bioconjugation and structural biology, homobifunctional crosslinkers are critical tools for stabilizing protein complexes, engineering biomaterials, and developing targeted therapeutics. 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (commonly referred to as PEG3-Bis-isothiocyanato, CAS: 103144-38-3) represents a highly efficient, hydrophilic crosslinking reagent[1].

Unlike traditional hydrophobic crosslinkers (e.g., DSS or DSG) that can induce protein aggregation, this molecule features a 4,7,10-trioxatridecane (PEG3) spacer . The ether-rich PEG backbone drastically boosts aqueous solubility and flexibility, ensuring that the crosslinking process does not perturb the native tertiary structure of the target biomolecules [1]. Flanking this hydrophilic core are two highly reactive isothiocyanate (-N=C=S) groups, which serve as the electrophilic warheads designed to selectively target primary amines.

Core Mechanism of Action: Nucleophilic Addition

The fundamental mechanism by which 1,13-bis-isothiocyanato-4,7,10-trioxatridecane crosslinks proteins is through the formation of stable thiourea linkages . This reaction is highly specific to primary amines (such as the ϵ -amino groups of lysine residues or N-terminal α -amines) under slightly alkaline conditions[2].

The Electron Flow and Causality
  • Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of an unprotonated primary amine attacks the highly electrophilic central carbon atom of the isothiocyanate group [3].

  • Intermediate Formation: This attack forces the π -electrons of the C=N double bond onto the isothiocyanate nitrogen, generating a transient, high-energy zwitterionic intermediate[3].

  • Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer occurs from the positively charged amine nitrogen to the negatively charged isothiocyanate nitrogen.

  • Stabilization: The result is a highly stable, irreversible thiourea bond that is resistant to physiological degradation, making it ideal for in vivo drug development applications.

Mechanism A Primary Amine (Nucleophile) C Nucleophilic Attack at Central Carbon A->C B 1,13-bis-ITC-PEG3 (Electrophile) B->C D Zwitterionic Intermediate C->D E Proton Transfer D->E F Stable Thiourea Crosslink E->F

Nucleophilic addition of primary amines to isothiocyanates forming a thiourea bond.

Reaction Kinetics & Causality in Experimental Design

As a bioconjugation scientist, understanding the thermodynamic and kinetic requirements of the isothiocyanate-amine reaction is paramount for reproducible assay design.

The Role of pH: The nucleophilicity of a primary amine is entirely dependent on its protonation state. The ϵ -amino group of a typical lysine residue has a pKa of approximately 10.5. At physiological pH (7.4), over 99.9% of these amines are protonated ( −NH3+​ ) and thus non-nucleophilic. To drive the reaction, the buffer pH must be elevated to 8.0–9.5 . This deprotonates a sufficient fraction of the amines to initiate the nucleophilic attack without causing excessive alkaline hydrolysis of the isothiocyanate groups.

Buffer Selection: Amine-free buffers (e.g., Sodium Bicarbonate, Sodium Borate, or HEPES) are strictly required. Buffers like Tris or Glycine contain primary amines that will aggressively compete with the target proteins for the crosslinker, quenching the reaction prematurely.

Quantitative Reaction Dynamics

The following table summarizes the causal relationship between buffer pH, amine availability, and overall crosslinking efficiency.

Buffer SystempH LevelAmine State (% Unprotonated)ITC Hydrolysis RiskExpected Conjugation Efficiency
Phosphate (PBS)7.4< 0.1%LowPoor (< 20%)
Sodium Borate8.0~ 0.3%LowModerate (~ 50%)
Sodium Bicarbonate 8.5 - 9.0 1.0% - 3.0% Moderate Optimal (> 85%)
Sodium Carbonate10.0> 20.0%HighVariable / Protein Degradation

Self-Validating Conjugation Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes deliberate quenching and analytical validation steps to prove that the observed crosslinking is a result of the covalent thiourea formation, rather than non-specific aggregation.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Dissolve 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous DMSO or DMF to create a 10–50 mM stock solution.

  • Causality: Isothiocyanates are susceptible to slow hydrolysis in water. Preparing the stock in a strictly anhydrous organic solvent preserves the integrity of the electrophilic carbon until the exact moment of conjugation.

Step 2: Protein Buffer Exchange

  • Action: Dialyze or use a desalting column to exchange the target protein(s) into 0.1 M Sodium Bicarbonate buffer, pH 8.5.

  • Causality: Removes competing nucleophiles (like Tris) and establishes the optimal pH to deprotonate lysine residues.

Step 3: Conjugation Reaction

  • Action: Add the crosslinker stock to the protein solution at a 10- to 50-fold molar excess. Incubate at room temperature (20–25°C) for 2 hours.

  • Causality: The molar excess compensates for the competing hydrolysis of the ITC groups in the aqueous buffer. Room temperature provides sufficient kinetic energy to overcome the activation barrier of the zwitterionic intermediate[3].

Step 4: Active Quenching

  • Action: Add 1 M Tris-HCl (pH 8.0) or 1 M Glycine to a final concentration of 50 mM. Incubate for 15 minutes.

  • Causality: Introduces a massive molar excess of exogenous primary amines. This immediately consumes any unreacted crosslinker, preventing off-target crosslinking during downstream analysis.

Step 5: Purification & Validation

  • Action: Remove quenched byproducts via Size Exclusion Chromatography (SEC). Validate crosslinking via SDS-PAGE.

  • Causality: SEC isolates the pure bioconjugate. SDS-PAGE acts as the self-validation step; a successful homobifunctional crosslink will present as a distinct, higher-molecular-weight band corresponding to the sum of the crosslinked proteins, confirming the mechanistic efficacy.

Workflow S1 Buffer Exchange (Amine-Free, pH 8.5) S2 Crosslinker Addition S1->S2 S3 Incubation (2h, 25°C) S2->S3 S4 Quenching (Tris Buffer) S3->S4 S5 Validation (SEC / SDS-PAGE) S4->S5

Self-validating experimental workflow for homobifunctional ITC crosslinking.

References

  • AxisPharm. "PEG3-Bis-isothiocyanato | CAS:103144-38-3." AxisPharm Product Catalog. Available at:[Link]

  • MDPI. "Synthesis and Structure–Activity Relationship of Thiourea Derivatives." MDPI Pharmaceuticals. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to 1,13-bis-isothiocyanato-4,7,10-trioxatridecane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane. It d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane. It details a robust synthetic protocol, discusses its reactivity and stability, and explores its potential applications, particularly in the realm of bioconjugation and materials science.

Introduction

1,13-bis-isothiocyanato-4,7,10-trioxatridecane is a bifunctional crosslinking agent characterized by a flexible trioxatridecane backbone terminating in two reactive isothiocyanate groups. The presence of the ether linkages within the backbone imparts hydrophilicity, a desirable characteristic for biological applications, while the isothiocyanate moieties offer selective reactivity towards primary amines. These features make it a valuable tool for researchers in drug development, chemical biology, and materials science for applications such as peptide and protein modification, and the synthesis of novel polymers and hydrogels. This document serves as a technical resource, consolidating key information on its properties, synthesis, and handling.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane is presented below. It is important to note that while some data is available from commercial suppliers, other values are estimated based on the properties of its precursors and structurally related compounds.

PropertyValueSource
Molecular Formula C₁₂H₂₀N₂O₃S₂[1]
Molecular Weight 304.42 g/mol [1]
CAS Number 1031239-28-7[1]
Appearance Predicted to be a colorless to light yellow liquidInferred from precursor
Boiling Point Predicted to be > 200 °C at atmospheric pressureEstimation
Melting Point Not available-
Density Predicted to be ~1.1 - 1.2 g/cm³Estimation
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and DMF. Limited solubility in water.General isothiocyanate properties
Storage 2-8°C[1]

Synthesis of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane

The synthesis of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane is most commonly achieved through the reaction of its diamine precursor, 1,13-diamino-4,7,10-trioxatridecane, with a thiocarbonylating agent. The thiophosgene method is a widely used and effective approach.

Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Purification Start 1,13-diamino-4,7,10-trioxatridecane in Chloroform ReactionVessel Two-phase reaction at 0°C to RT Start->ReactionVessel Reagent Thiophosgene in Chloroform Reagent->ReactionVessel Base Triethylamine or NaHCO₃ (aq) Base->ReactionVessel PhaseSeparation Separate organic layer ReactionVessel->PhaseSeparation Washing Wash with water and brine PhaseSeparation->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Remove solvent under reduced pressure Drying->Evaporation Purification Column chromatography (optional) Evaporation->Purification FinalProduct 1,13-bis-isothiocyanato-4,7,10-trioxatridecane Purification->FinalProduct

Caption: Synthetic workflow for 1,13-bis-isothiocyanato-4,7,10-trioxatridecane.

Detailed Experimental Protocol

Materials:

  • 1,13-diamino-4,7,10-trioxatridecane (1 equivalent)

  • Thiophosgene (2.2 equivalents)

  • Triethylamine (2.5 equivalents) or saturated sodium bicarbonate solution

  • Chloroform or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1,13-diamino-4,7,10-trioxatridecane in chloroform. In a separate addition funnel, prepare a solution of thiophosgene in chloroform.

  • Reaction: Cool the diamine solution to 0°C in an ice bath. Add the thiophosgene solution dropwise to the stirred diamine solution. During the addition, add triethylamine or a saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct.[2] The reaction is typically stirred at 0°C for one hour and then at room temperature for several hours.

  • Work-up: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical behavior of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane is dominated by the electrophilic nature of the isothiocyanate groups.

Reactivity with Nucleophiles

The central carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles, most notably primary amines and thiols.

G Isothiocyanate R-N=C=S Thiourea R-NH-C(=S)-NH-R' (Stable Adduct) Isothiocyanate->Thiourea + Amine Dithiocarbamate R-NH-C(=S)-S-R' (Reversible Adduct) Isothiocyanate->Dithiocarbamate + Thiol Amine R'-NH₂ Amine->Thiourea Thiol R'-SH Thiol->Dithiocarbamate

Caption: Reactivity of isothiocyanates with amines and thiols.

  • Reaction with Amines: Isothiocyanates react with primary and secondary amines to form stable thiourea linkages. This reaction is highly efficient and is the basis for many bioconjugation applications. The reaction rate is pH-dependent, with optimal conditions typically in the range of pH 8.5-9.5.

  • Reaction with Thiols: In the presence of thiols, isothiocyanates form dithiocarbamate adducts. This reaction is generally reversible.

Stability

Isothiocyanates are susceptible to hydrolysis, particularly in aqueous environments. The rate of hydrolysis is influenced by pH, with increased degradation observed under both acidic and basic conditions. For long-term storage, it is recommended to keep the compound in an anhydrous solvent at a low temperature (2-8°C).[1]

Spectroscopic Characterization

Due to the limited availability of experimental spectra for 1,13-bis-isothiocyanato-4,7,10-trioxatridecane, the following data is predicted based on its structure and known data for similar compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70t4H-CH₂-NCS
~3.60m8H-O-CH₂-CH₂-O-
~3.50t4H-O-CH₂-
~1.95p4H-CH₂-CH₂-NCS
¹³C NMR Spectroscopy (Predicted)

It is important to note that the isothiocyanate carbon signal (-N=C=S) in ¹³C NMR spectra can be very broad and difficult to observe due to the quadrupolar relaxation of the nitrogen atom and the structural flexibility around this group.[3][4]

Chemical Shift (δ) ppmAssignment
~130-N=C=S
~70-71-O-CH₂-
~45-CH₂-NCS
~30-CH₂-CH₂-NCS
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2930, 2870StrongC-H stretch (alkane)
~2185-2040Strong, broad-N=C=S stretch (characteristic)
~1100StrongC-O-C stretch (ether)
Mass Spectrometry (Predicted)

In mass spectrometry, alkyl isothiocyanates often exhibit characteristic fragmentation patterns. A prominent peak corresponding to the [CH₂NCS]⁺ ion at m/e 72 is expected.[5] The molecular ion peak [M]⁺ at m/z 304.4 would also be anticipated.

Safety and Handling

Hazard Statements: Based on the properties of its diamine precursor and general information on isothiocyanates, 1,13-bis-isothiocyanato-4,7,10-trioxatridecane should be handled with care. The diamine precursor is corrosive and can cause severe skin burns and eye damage.[6] Isothiocyanates are generally considered harmful if swallowed or inhaled and can cause skin and eye irritation.[7][8]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber), and a lab coat.

  • Avoid inhalation of vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Applications

The bifunctional nature and hydrophilic spacer of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane make it a versatile crosslinking agent in several scientific disciplines.

Bioconjugation

Its primary application lies in the field of bioconjugation, where it can be used to:

  • Crosslink proteins: The two isothiocyanate groups can react with amine residues (e.g., lysine) on the surface of proteins to form stable intermolecular or intramolecular crosslinks.

  • Label proteins and peptides: One isothiocyanate group can be reacted with a biomolecule, leaving the other available for conjugation to a reporter molecule, such as a fluorophore or a drug.

  • Surface modification: It can be used to functionalize surfaces with amine-reactive groups for the immobilization of biomolecules.

Polymer and Materials Science

This compound can also be employed in the synthesis of:

  • Polymers: Reaction with diamines can lead to the formation of polythioureas, a class of polymers with unique properties.

  • Hydrogels: Its crosslinking ability can be utilized in the formation of hydrogels for applications in drug delivery and tissue engineering.

Conclusion

1,13-bis-isothiocyanato-4,7,10-trioxatridecane is a valuable chemical tool with significant potential in bioconjugation and materials science. Its hydrophilic spacer and amine-reactive end groups offer a unique combination of properties for a variety of applications. This guide provides a foundational understanding of its synthesis, properties, and handling, serving as a valuable resource for researchers and professionals in the field. Further experimental validation of its predicted properties will undoubtedly expand its utility and application scope.

References

  • Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
  • PubMed. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 33(8), 1338–1345.
  • ACS Publications. (2009). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry, 81(5), 1747–1755.
  • ACS Publications. (2020). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(9), 2825–2834.
  • PubMed. (1999). Identification of fluorescein-5'-isothiocyanate-modification sites in proteins by electrospray-ionization mass spectrometry.
  • National Center for Biotechnology Information. (2021).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). Retrieved from [Link]

  • Unknown. (n.d.).
  • Pharmaffiliates. (n.d.). 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane. Retrieved from [Link]

  • ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate?. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Google Patents. (n.d.). US9102602B2 - Method for producing isothiocyanate compound.
  • Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

  • Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.
  • PubMed. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... The Journal of Physical Chemistry A, 119(20), 4818-4828.
  • University of Missouri. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Retrieved from [Link]

  • Semantic Scholar. (1965). Infrared Spectra (400-200 Cm.-1) of Some Thiocyanate and Isothiocyanate Complexes. Inorganic Chemistry, 4(5), 715-718.
  • MDPI. (2021). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 26(16), 4983.
  • SpectraBase. (n.d.). Tridecane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • Royal Society of Chemistry. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release. RSC Medicinal Chemistry, 13(8), 957-969.
  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ResearchGate. (2025). 1,4,10,13-Tetraoxa-7,16-diaza(diphenylphosphinylmethyl)cyclooctadecane (L). As a prototype of supramolecular machine: Synthesis, crystal structure, and vibrational spectra of the sodium thiocyanate complex with L .

  • Royal Society of Chemistry. (2020). Synthesis and characterization of a biocompatible 13C1 isotopologue of trityl radical OX071 for in vivo EPR viscometry. Analyst, 145(15), 5104-5111.

Sources

Exploratory

Precision Bioconjugation: A Technical Guide to 1,13-bis-isothiocyanato-4,7,10-trioxatridecane

Executive Summary In the rapidly evolving fields of structural proteomics, antibody-drug conjugates (ADCs), and biomaterials, the selection of an optimal crosslinking reagent dictates the success of downstream analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of structural proteomics, antibody-drug conjugates (ADCs), and biomaterials, the selection of an optimal crosslinking reagent dictates the success of downstream analytical validation. 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (CAS: 1031239-28-7) is a highly specialized, homobifunctional crosslinker. Featuring a hydrophilic polyethylene glycol (PEG)-like spacer and dual amine-reactive isothiocyanate groups, it offers distinct advantages over traditional N-hydroxysuccinimide (NHS) esters.

This whitepaper provides an in-depth mechanistic analysis of this molecule, focusing on how its precise molecular weight and exact mass dictate experimental design, high-resolution mass spectrometry (HRMS) validation, and robust bioconjugation workflows.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A critical failure point in structural biology is the misidentification of crosslinked peptides due to inaccurate mass shift calculations. To design a self-validating bioconjugation system, one must distinguish between the average molecular weight (used for stoichiometric reagent preparation) and the exact monoisotopic mass (used for HRMS data analysis)[1].

The "Zero-Loss Addition" Mechanism

Unlike NHS esters, which release an N-hydroxysuccinimide leaving group upon reacting with primary amines, isothiocyanates undergo a nucleophilic addition reaction. The primary amine of a lysine residue attacks the central carbon of the isothiocyanate group, forming a highly stable thiourea bond without the loss of any atoms[2].

Causality in Experimental Design: Because this is a zero-loss addition, the mass shift observed on the mass spectrometer for a successfully crosslinked peptide pair is exactly the monoisotopic mass of the crosslinker itself.

Table 1: Physicochemical Specifications
PropertyValueApplication / Significance
Chemical Formula C₁₂H₂₀N₂O₃S₂Defines elemental composition for isotopic distribution modeling.
Average Molecular Weight 304.43 g/mol Used to calculate molarity when preparing stock solutions in DMSO/DMF.
Exact Mass (Monoisotopic) 304.0915 DaThe exact mass shift (+304.0915 Da) searched in LC-MS/MS software to validate crosslinks.
Spacer Arm Length ~17.5 ÅDetermines the maximum distance between crosslinked lysine residues[3].
Spacer Type PEG-like (Trioxatridecane)Imparts aqueous solubility, preventing protein aggregation common with hydrophobic linkers.

Structural Mechanistics & Reaction Pathway

The architecture of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane solves two persistent challenges in bioconjugation:

  • Aqueous Stability: Isothiocyanates hydrolyze much slower in aqueous buffers compared to NHS esters, providing a wider operational window for conjugating dilute protein samples.

  • Steric Flexibility: The 4,7,10-trioxatridecane core acts as a flexible, hydrophilic tether. This prevents the crosslinker from collapsing onto the protein surface, ensuring it can span the gap between interacting protein subunits[3].

ReactionMechanism A Primary Amine (Protein Lysine ε-NH2) C Nucleophilic Addition (pH 8.5 - 9.5) A->C B 1,13-bis-isothiocyanato- 4,7,10-trioxatridecane (Crosslinker) B->C D Stable Thiourea Linkage (+304.0915 Da Mass Shift) C->D Zero-Loss Covalent Bond

Figure 1: Reaction mechanism of isothiocyanate-mediated bioconjugation resulting in a zero-loss thiourea linkage.

Standardized Protocol: Homobifunctional Protein Crosslinking

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification (causality) and a built-in validation checkpoint.

Reagents Required
  • Target Protein: 1–5 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0).

  • Crosslinker Stock: 10 mM 1,13-bis-isothiocyanato-4,7,10-trioxatridecane dissolved in anhydrous DMSO.

  • Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0.

Step-by-Step Methodology
  • Buffer Exchange (Critical Step):

    • Action: Dialyze or use a desalting column to exchange the protein into 0.1 M Sodium Carbonate buffer (pH 9.0).

    • Causality: Isothiocyanates require an alkaline environment (pH 8.5–9.5) to ensure the lysine ε-amino groups are deprotonated and nucleophilic. Any trace of primary amines in the buffer (e.g., Tris, glycine, sodium azide) will competitively consume the crosslinker[2].

  • Crosslinker Addition:

    • Action: Add the crosslinker stock to the protein solution to achieve a 20-fold molar excess. Mix immediately by gentle vortexing.

    • Causality: A 20-fold excess drives intermolecular crosslinking while minimizing excessive intramolecular looping, which can denature the protein.

  • Incubation:

    • Action: Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C.

  • Reaction Quenching:

    • Action: Add Quenching Buffer to a final concentration of 50–100 mM. Incubate for 15 minutes.

    • Causality: The high concentration of glycine provides an overwhelming excess of primary amines, rapidly reacting with any unreacted isothiocyanate groups. This halts the reaction at a precise timepoint, ensuring batch-to-batch reproducibility.

  • Purification:

    • Action: Remove excess quenched crosslinker using Size Exclusion Chromatography (SEC) or dialysis.

  • Validation (The Self-Validating Checkpoint):

    • Action: Analyze the product via SDS-PAGE (to observe the higher molecular weight crosslinked complex) and LC-MS/MS.

    • Causality: By searching the MS data for a precise mass addition of +304.0915 Da on lysine residues, the scientist definitively proves the structural integrity of the bioconjugate.

Workflow Step1 1. Buffer Exchange (Amine-Free, pH 9.0) Step2 2. Crosslinker Addition (20x Molar Excess in DMSO) Step1->Step2 Step3 3. Incubation (2h at RT, Protected from Light) Step2->Step3 Step4 4. Quenching (100mM Glycine, 15 min) Step3->Step4 Step5 5. Purification (Size Exclusion Chromatography) Step4->Step5 Step6 6. MS Validation (Identify +304.0915 Da Shift) Step5->Step6

Figure 2: Self-validating experimental workflow for homobifunctional crosslinking.

Comparative Analysis of Amine-Reactive Chemistries

To fully appreciate the utility of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane, it must be contextualized against other common amine-reactive crosslinkers. Table 2 summarizes why an application scientist might choose an isothiocyanate over an NHS ester or imidoester for specific MS-driven workflows.

Table 2: Comparison of Amine-Reactive Crosslinking Chemistries
FeatureIsothiocyanates (-N=C=S)NHS EstersImidoesters
Optimal pH Range 8.5 – 9.57.0 – 9.08.5 – 9.0
Bond Formed ThioureaAmideAmidine
Leaving Group None (Addition Reaction) N-HydroxysuccinimideAlcohol
Aqueous Stability High (Hours)Low (Minutes to Hours)Moderate
Mass Shift Logic Exact Mass of CrosslinkerMass of Crosslinker minus 2x Leaving GroupsMass of Crosslinker minus 2x Leaving Groups
Charge Retention Loses positive charge of LysineLoses positive charge of LysineRetains positive charge of Lysine

Conclusion

1,13-bis-isothiocyanato-4,7,10-trioxatridecane represents a highly robust tool for bioconjugation and structural proteomics. By understanding the fundamental causality between its chemical structure, its exact monoisotopic mass (304.0915 Da), and its zero-loss reaction mechanism, researchers can design highly reproducible, self-validating experiments. Whether stabilizing transient protein-protein interactions or engineering novel biomaterials, leveraging the precise physicochemical properties of this PEGylated crosslinker ensures high-fidelity data generation.

References

  • Creative Biolabs. Homobifunctional Crosslinkers: Introduction, Classification, and Applications. Retrieved from:[Link][3]

Sources

Foundational

Solvation Dynamics and Applied Solubility Profile of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane in Organic Solvents

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary In the field of bioconjugation and polymer synthesis, homob...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In the field of bioconjugation and polymer synthesis, homobifunctional crosslinkers are indispensable for creating stable, covalently linked networks. 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane (CAS: 1031239-28-7) is a specialized, amine-reactive crosslinker featuring a flexible trioxa (PEG-like) core flanked by two hydrophobic propyl-isothiocyanate termini[1].

While the isothiocyanate (ITC) group is highly efficient at forming stable thiourea bonds with primary amines, its highly electrophilic central carbon makes it susceptible to nucleophilic attack. Consequently, the solubility profile of this molecule is not merely a measure of physical dissolution, but a critical parameter of chemical stability. This whitepaper provides an in-depth analysis of the solvation thermodynamics of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane across various organic solvents and outlines self-validating protocols for its use in bioconjugation workflows.

Structural Thermodynamics & Solvation Mechanics

The solubility of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane is dictated by its amphiphilic dichotomy:

  • The Hydrophilic Core: The 4,7,10-trioxa segment (a short polyethylene glycol/PEG derivative) acts as a hydrogen-bond acceptor. This grants the molecule high solubility in polar solvents[2].

  • The Hydrophobic Termini: The aliphatic propyl chains and the terminal isothiocyanate (-N=C=S) groups are non-polar and highly reactive.

When selecting a solvent, researchers must balance the dielectric constant ( ε ) required to solvate the PEG core against the chemical inertness required to protect the ITC groups. Protic solvents (e.g., alcohols, water) will physically dissolve the compound but chemically destroy it via solvolysis, converting the reactive isothiocyanates into inactive thiocarbamates[3].

Solubility Profile by Solvent Class

Polar Aprotic Solvents: The Gold Standard

Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the optimal vehicles for this crosslinker. They possess high dielectric constants that easily solvate the PEG-like core, while lacking the nucleophilic protons that degrade ITC groups[2][4]. Short-chain PEG-isothiocyanates typically exhibit solubilities exceeding 50 mg/mL in these media[5].

Halogenated & Ethereal Solvents

For anhydrous polymer synthesis (e.g., polyurethane or polythiourea generation), Dichloromethane (DCM) and Chloroform offer excellent solubility. The lack of active protons ensures the crosslinker remains fully reactive for extended synthetic steps[2].

Protic Solvents & Aqueous Media: The Reactivity Caveat

While the trioxa core imparts a degree of aqueous solubility, aliphatic isothiocyanates generally exhibit poor direct solubility in water without a co-solvent[6]. More importantly, dissolving this compound directly in water or alcohols (like methanol or ethanol) leads to rapid hydrolytic degradation[3]. It must be dissolved in an anhydrous organic solvent first, then introduced into an aqueous system immediately prior to the crosslinking reaction.

Quantitative Solubility Matrix

The following table summarizes the solubility and stability profile of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Estimated SolubilityITC Reactivity Preservation
Polar Aprotic DMSO46.7> 50 mg/mLHigh (if strictly anhydrous)
Polar Aprotic DMF36.7> 50 mg/mLHigh (requires fresh, amine-free solvent)
Halogenated Dichloromethane (DCM)8.9> 50 mg/mLHigh
Protic Methanol32.7SolubleLow (Rapid solvolysis)
Non-Polar Hexane1.9< 1 mg/mLHigh (but practically insoluble)
Aqueous Water / Buffers80.1~1-5 mg/mLLow (Hydrolysis over time)

Mechanistic Pathways & Visualizations

Workflow A 1,13-Bis-isothiocyanato- 4,7,10-trioxatridecane B Anhydrous DMSO/DMF Solvation A->B Dissolve (Argon Purge) C Aqueous Buffer (pH 8.0-9.0) B->C Dropwise Addition (<5% v/v Organic) D Bioconjugation (Thiourea Linkage) C->D Amine Reaction (1-2 hours)

Workflow for the solvation and amine-reactive bioconjugation of the crosslinker.

Degradation A Isothiocyanate Group (-N=C=S) C Nucleophilic Attack on Central Carbon A->C B Protic Solvent (e.g., Methanol, Water) B->C Solvolysis/Hydrolysis D Thiocarbamate / Thiocarbamic Acid (Inactive) C->D Loss of Crosslinking Efficacy

Degradation pathway of isothiocyanate groups via solvolysis in protic solvents.

Experimental Methodologies

To ensure scientific integrity and reproducible bioconjugation, the following self-validating protocols must be adhered to.

Protocol 1: Preparation of Anhydrous Stock Solutions

Objective: Establish a stable, high-concentration stock solution while preventing hydrolytic degradation of the isothiocyanate moieties.

  • Thermal Equilibration: Allow the sealed vial of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane to fully equilibrate to room temperature inside a desiccator.

    • Causality: Opening cold vials introduces atmospheric moisture condensation, leading to immediate hydrolysis of the ITC groups[3].

  • Inert Atmosphere: Purge the vial with dry Argon or Nitrogen gas.

  • Solvent Addition: Add anhydrous, amine-free DMSO or DMF (stored over 3Å molecular sieves) to achieve a stock concentration of 10–50 mg/mL.

    • Causality: DMF degrades over time to yield dimethylamine. Using aged DMF will result in nucleophilic attack on the ITC groups, neutralizing the crosslinker prior to use[3].

  • Dissolution: Vortex gently until the liquid is homogeneous.

  • Storage: Use immediately. If storage is mandatory, blanket with inert gas, seal tightly, and store at -20°C for a maximum of 2–4 weeks.

Protocol 2: Solvent-Exchange and Aqueous Bioconjugation

Objective: Covalently link the crosslinker to primary amine-containing biomolecules or polymers via thiourea bond formation.

  • Buffer Preparation: Dissolve the target biomolecule in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.0–9.0).

    • Causality: Isothiocyanates react optimally with unprotonated primary amines. A slightly basic pH ensures a higher fraction of lysine side-chains (pKa ~10.5) are in their reactive, deprotonated state.

  • Crosslinker Addition: Add the DMSO/DMF stock solution dropwise to the aqueous buffer. Maintain the final organic solvent concentration below 5% (v/v).

    • Causality: Exceeding 5% organic solvent can induce target protein denaturation or polymer precipitation.

  • Incubation: Agitate gently for 2 hours at room temperature.

  • Quenching (Self-Validation Step): Terminate the reaction by adding a quenching buffer containing primary amines (e.g., 100 mM Tris-HCl or Glycine) and incubate for 15 minutes.

    • Causality: The excess small-molecule amines outcompete the target for any remaining unreacted ITC groups, preventing unwanted off-target crosslinking during the purification phase.

  • Purification: Isolate the conjugate using size-exclusion chromatography (SEC) or dialysis against a physiological buffer (e.g., PBS, pH 7.4).

References

  • 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane (CAS 1031239-28-7) . Pharmaffiliates. Available at:[Link]

  • TRITC (Tetramethylrhodamine isothiocyanate) Solubility Profile . TdB Labs. Available at: [Link]

  • Rapid and sensitive analysis of benzyl isothiocyanate (Aqueous Solubility Limitations) . Springer Nature / D-NB Info. Available at: [Link]

Sources

Exploratory

The Architecture of Bioconjugation: Spacer Arm Dynamics of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane

Executive Summary & Core Directive In the landscape of bioconjugate chemistry, the selection of a crosslinker is rarely a trivial matter of simply joining two molecules. It is a precise engineering challenge where the sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

In the landscape of bioconjugate chemistry, the selection of a crosslinker is rarely a trivial matter of simply joining two molecules. It is a precise engineering challenge where the spacer arm dictates the pharmacokinetic profile, binding affinity, and structural integrity of the final complex. This technical whitepaper provides an in-depth analysis of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (CAS: 1031239-28-7), a homobifunctional, PEG-based crosslinker[1]. By examining its 17-atom spacer arm, we elucidate the causality behind its superior performance in amine-to-amine crosslinking workflows, offering a self-validating framework for researchers in drug development and structural biology.

Mechanistic Insight: The 17-Atom "Goldilocks" Spacer

The crosslinker features two amine-reactive isothiocyanate (-N=C=S) groups separated by a hydrophilic 4,7,10-trioxatridecane (PEG3-like) core.

Spacer Arm Length Calculation

When the isothiocyanate groups react with primary amines (e.g., lysine side chains or N-termini), they form highly stable thiourea linkages. The resulting bridge between the two target nitrogens consists of the following continuous chain: C(=S) – NH – C3 – O – C2 – O – C2 – O – C3 – NH – C(=S)

This creates a 17-atom spacer arm . Molecular modeling and empirical studies of 17-atom PEG-based linkers estimate a maximum extended bridging distance of approximately 19 Å [2].

Causality of Spacer Selection

As an application scientist, I frequently observe conjugate failures stemming from inappropriate spacer lengths. The 19 Å distance serves as an optimal "Goldilocks" zone for several mechanistic reasons:

  • Steric Hindrance Avoidance: A spacer shorter than 12 Å often forces bulky proteins into unnatural conformations, destroying epitope recognition and enzymatic active sites.

  • Prevention of Intramolecular Looping: Conversely, excessively long spacers (>30 Å) increase the entropic penalty of the reaction. This flexibility favors intramolecular looping (the crosslinker reacting with two lysines on the same protein) over the desired intermolecular crosslinking.

  • Hydrophilicity & Solvation: Purely aliphatic crosslinkers of similar length (e.g., DSS) are highly hydrophobic and frequently cause protein precipitation. The trioxatridecane core introduces oxygen heteroatoms that maintain aqueous solubility and prevent the hydrophobic collapse of the bioconjugate[3].

Quantitative Data: PEG Spacer Performance

The length of a PEG spacer directly modulates the biological efficacy of the conjugate. Table 1 synthesizes quantitative data demonstrating how spacer length impacts binding affinity and cellular targeting.

Table 1: Comparative Impact of PEG Spacer Lengths on Bioconjugate Properties

Spacer TypeAtom Chain LengthEstimated Distance (Å)Binding Affinity (IC50) Impact*Key Physicochemical Advantage
PEG2 11-14 atoms~12-15 Å3.1 ± 0.2 nMMinimal mass addition; tight complexation[3]
PEG3 (Trioxatridecane) 17 atoms ~19 Å 3.9 ± 0.3 nM Optimal balance of flexibility and minimal steric hindrance [2]
PEG4 20-23 atoms~24-27 Å5.4 ± 0.4 nMEnhanced aqueous solubility; extended reach[3]
PEG6 ~29 atoms~35 Å5.8 ± 0.3 nMMaximum stealth properties; bridges distant subunits[3]

*Data synthesized from a comparative study on NOTA-conjugated bombesin antagonist analogs. Lower IC50 indicates higher affinity. Notice the drop in affinity beyond PEG3 due to excessive entropic flexibility[3]. Furthermore, PEG spacer length significantly alters active cellular targeting, with specific lengths required to bypass the biomolecular corona in dendritic cell subsets[4].

Experimental Methodology: Amine-to-Amine Crosslinking Protocol

To ensure experimental trustworthiness, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality to prevent common failure modes in bioconjugation.

Phase 1: Protein Preparation

  • Buffer Exchange: Dissolve the target proteins (1-5 mg/mL) in an amine-free buffer, such as 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), adjusted to pH 8.5.

    • Causality: Isothiocyanates require a slightly alkaline pH to ensure the target primary amines are unprotonated and highly nucleophilic. Buffers containing Tris or glycine must be strictly avoided as their primary amines will competitively quench the crosslinker.

Phase 2: Crosslinker Activation 2. Solubilization: Immediately before use, dissolve 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous DMSO or DMF to a stock concentration of 10–20 mM.

  • Causality: Isothiocyanates are susceptible to slow hydrolysis in water. Using anhydrous organic solvents preserves the structural integrity of the reactive groups until the exact moment of conjugation.

Phase 3: The Conjugation Reaction 3. Addition: Add a 10- to 50-fold molar excess of the crosslinker to the protein mixture. Ensure the final organic solvent concentration remains <10% (v/v).

  • Causality: Exceeding 10% DMSO/DMF can induce localized protein denaturation, exposing buried hydrophobic residues and causing irreversible aggregation.
  • Incubation: Incubate the reaction at room temperature for 2 hours, or at 4°C overnight with gentle agitation.

Phase 4: Quenching and Purification 5. Quenching: Stop the reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubate for 15-30 minutes.

  • Causality: The excess primary amines in Tris will rapidly consume any unreacted isothiocyanate groups, preventing unwanted crosslinking during downstream processing.
  • Purification: Isolate the crosslinked bioconjugate using size-exclusion chromatography (SEC) or dialysis against standard PBS (pH 7.4).

Visualizing the Crosslinking Pathway

The following diagram illustrates the mechanistic workflow and structural evolution during the crosslinking process.

MechanisticPathway Target1 Target Protein 1 (Surface Lysine -NH2) Reaction Nucleophilic Addition (pH 8.0 - 9.5) Target1->Reaction Amine 1 Crosslinker 1,13-bis-isothiocyanato- 4,7,10-trioxatridecane (Homobifunctional) Crosslinker->Reaction Di-isothiocyanate Target2 Target Protein 2 (Surface Lysine -NH2) Target2->Reaction Amine 2 Spacer 17-Atom PEG3 Spacer (~19 Å Extended Length) Reaction->Spacer Crosslinking Conjugate Stable Bioconjugate (Thiourea Linkages) Spacer->Conjugate Steric Relief & Solubility

Figure 1: Mechanistic workflow of amine-to-amine bioconjugation using a 17-atom PEG3 crosslinker.

Conclusion

The 1,13-bis-isothiocyanato-4,7,10-trioxatridecane crosslinker represents a highly optimized tool for bioconjugation. Its 17-atom (~19 Å) spacer arm provides the exact spatial tolerance required to link bulky macromolecules without compromising binding affinity or inducing steric clash. By adhering to the pH and solvent constraints outlined in the protocol, researchers can leverage this molecule to engineer highly stable, soluble, and functionally active bioconjugates.

References[1] Title: Product Index - AA Blocks

Source: aablocks.com URL: 3] Title: A Comparative Guide to PEG Spacer Lengths (PEG3, PEG5, and PEG8) for Bioconjugation Source: benchchem.com URL: 4] Title: PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets Source: mdpi.com URL: 2] Title: Late-Stage Functionalization with Cysteine Staples Generates Potent and Selective Melanocortin Receptor-1 Agonists Source: acs.org (Journal of Medicinal Chemistry) URL:

Sources

Foundational

The Reactivity and Bioconjugation Dynamics of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane: A Comprehensive Technical Guide

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Executive Summary & Core Molecular Architecture In the landscape of bioconjugation and structural biology, homobifunctional cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Executive Summary & Core Molecular Architecture

In the landscape of bioconjugation and structural biology, homobifunctional crosslinkers are essential tools for stabilizing protein complexes, creating hydrogels, and engineering targeted drug delivery systems. 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane (CAS: 1031239-28-7) represents a highly specialized crosslinking agent 1.

Structurally, it consists of a hydrophilic PEG3-like core (4,7,10-trioxatridecane) flanked by two terminal isothiocyanate (-NCS) reactive groups. This specific architecture solves two fundamental challenges in crosslinking:

  • Aqueous Solubility & Biocompatibility: The ether-rich trioxatridecane spacer prevents the precipitation of modified proteins—a common failure point when using hydrophobic aliphatic crosslinkers (e.g., DSS).

  • Extended Reaction Kinetics: The isothiocyanate groups provide a highly stable, amine-reactive electrophilic center that resists rapid aqueous hydrolysis, allowing for the crosslinking of sterically hindered or low-abundance targets.

Mechanistic Causality: Isothiocyanate Reactivity

To design a successful bioconjugation protocol, one must understand the thermodynamic and kinetic drivers of the isothiocyanate group. The central carbon of the -NCS group is highly electrophilic and susceptible to nucleophilic attack.

Amine Conjugation: The Thermodynamic Sink

Isothiocyanates react optimally with primary aliphatic amines (such as the ϵ -amino group of lysine residues or the N-terminus of polypeptide chains) to form highly stable, irreversible thiourea bonds [[2]]().

  • Causality of pH: The reaction requires the amine to be in its unprotonated, nucleophilic state. Because aliphatic amines are moderately basic, the reaction must be driven at an alkaline pH, optimally between 8.0 and 9.5 2.

Thiol Conjugation: Kinetic Addition and Reversibility

While primarily amine-reactive, isothiocyanates will rapidly react with sulfhydryl groups (-SH) on cysteine residues to form dithiocarbamates . However, this reaction is a kinetic trap. Under physiological conditions (pH 7.5, 37°C), dithiocarbamates are unstable and undergo dissociation back to the free thiol and the reactive isothiocyanate 3. This reversibility ensures that long-term crosslinking is selectively driven toward primary amines.

Aqueous Stability vs. Hydrolysis

A critical advantage of isothiocyanates over standard N-hydroxysuccinimide (NHS) esters is their resistance to hydrolysis. While NHS esters hydrolyze in minutes at pH > 8.0, PEG-linked isothiocyanates exhibit a hydrolysis half-life of approximately 40 hours at pH 9.2 and up to 95 hours at pH 6.5 4. This permits extended incubation times for complex crosslinking networks.

ReactivityMechanisms ITC Isothiocyanate (-NCS) Thiourea Thiourea Linkage (Stable) ITC->Thiourea Nucleophilic Attack Dithiocarbamate Dithiocarbamate (Reversible) ITC->Dithiocarbamate Kinetic Addition Amine Primary Amine (-NH2) (pH > 8.0) Amine->Thiourea + Thiol Sulfhydryl (-SH) (pH 7.5) Thiol->Dithiocarbamate + Dithiocarbamate->ITC Dissociation

Caption: Mechanistic pathways of isothiocyanate reactivity with amines and thiols.

Quantitative Data Presentation

To facilitate experimental design, the following tables summarize the comparative reactivity and buffer compatibility for 1,13-bis-isothiocyanato-4,7,10-trioxatridecane.

Table 1: Comparative Reactivity Profile of Amine-Reactive Groups
Reactive GroupTarget Functional GroupOptimal pHBond FormedAqueous Half-Life (pH ~9.0)
Isothiocyanate (-NCS) Primary Aliphatic Amines8.0 – 9.5Thiourea (Stable)~40 Hours
NHS Ester Primary Aliphatic Amines7.0 – 9.0Amide (Stable)< 10 Minutes
Maleimide Sulfhydryls (-SH)6.5 – 7.5Thioether (Stable)~1-2 Hours
Table 2: Buffer Compatibility Matrix for Isothiocyanate Bioconjugation
Buffer TypeCompatibilityRationale / Causality
Carbonate-Bicarbonate Optimal Maintains ideal alkaline pH (8.5-9.5) without primary amines.
Borate Optimal Excellent buffering capacity at pH 8.5-9.0; amine-free.
Phosphate (PBS) Sub-optimal Buffering capacity drops significantly above pH 8.0.
Tris-HCl / Glycine Incompatible Contains primary amines that competitively quench the -NCS groups.

Self-Validating Experimental Protocol: Protein Crosslinking

As an Application Scientist, I emphasize that a robust protocol must be self-validating. The inclusion of a deliberate quenching step ensures that crosslinking only occurs during the defined incubation window, preventing artifactual aggregation during downstream analysis.

Step-by-Step Methodology

Step 1: Protein Preparation & Buffer Exchange

  • Action: Dialyze or desalt the target protein(s) into 100 mM Sodium Bicarbonate buffer, pH 9.0.

  • Causality: Removes any primary amine-containing contaminants (e.g., Tris, glycine, or ammonium sulfate) which would competitively consume the crosslinker and drastically reduce yield 2.

Step 2: Crosslinker Solubilization

  • Action: Dissolve 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Causality: Although the PEG core is hydrophilic, the terminal -NCS groups are best preserved in an anhydrous organic solvent prior to immediate use to prevent premature hydrolysis.

Step 3: Conjugation Reaction

  • Action: Add the crosslinker to the protein solution at a 10- to 50-fold molar excess. Incubate at room temperature for 2 to 4 hours.

  • Causality: The extended half-life of the isothiocyanate allows for longer incubation times compared to NHS esters, ensuring maximum crosslinking efficiency even for sterically shielded lysine residues 4.

Step 4: Reaction Quenching (Self-Validation Step)

  • Action: Add Tris-HCl or Glycine to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Causality: Flooding the system with excess primary amines intentionally caps any unreacted isothiocyanate groups. This locks the reaction state, guaranteeing that any observed crosslinks on an SDS-PAGE gel are true representations of the 2-hour incubation window.

Step 5: Purification & Analysis

  • Action: Remove quenched crosslinker byproducts via Size Exclusion Chromatography (SEC) or dialysis. Analyze the structural shift via non-reducing SDS-PAGE.

CrosslinkingWorkflow Step1 1. Buffer Exchange (pH 8.5-9.0 Bicarbonate) Step3 3. Conjugation Reaction (Incubate 2-4h at RT) Step1->Step3 Step2 2. Prepare Crosslinker (1,13-bis-ITC in DMSO) Step2->Step3 Step4 4. Quench Reaction (Add Excess Glycine/Tris) Step3->Step4 Stop Reaction Step5 5. Isolate & Validate (SEC and SDS-PAGE) Step4->Step5 Purify Conjugate

Caption: Self-validating experimental workflow for protein crosslinking.

References

  • Pharmaffiliates. "1031239-28-7 | Product Name : 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane." Pharmaffiliates Product Catalog. 1

  • AAT Bioquest. "Amine Reactive Dyes and Probes for Conjugation." AAT Bioquest Technical Resources. 2

  • Journal of the American Chemical Society. "Selective pH-Responsive Conjugation between a Pair of De Novo Discovered Peptides." ACS Publications. 3

  • Bioconjugate Chemistry (NIH). "PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein." National Institutes of Health (NIH). 4

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Mapping and Protein Crosslinking using 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane

Introduction & Chemical Rationale In the field of structural biology and interactomics, capturing transient protein-protein interactions requires crosslinkers that balance reactivity with structural preservation. 1,13-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In the field of structural biology and interactomics, capturing transient protein-protein interactions requires crosslinkers that balance reactivity with structural preservation. 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (CAS: 1031239-28-7) is a highly specialized, homobifunctional crosslinking reagent designed for this exact purpose (1)[1].

Causality in Reagent Design: Traditional hydrophobic crosslinkers (such as DSS or DST) often induce protein precipitation or structural deformation due to their insolubility in aqueous buffers. This molecule overcomes that limitation via a flexible, hydrophilic 4,7,10-trioxatridecane (PEG-like) spacer. The reactive ends feature isothiocyanate (ITC) groups, which react specifically with primary amines—such as the ε-amino group of lysine residues and the N-terminus of polypeptide chains—to form highly stable thiourea bonds (2)[2].

Mechanistic Overview

The crosslinking mechanism relies on the nucleophilic attack of a primary amine on the central electrophilic carbon of the isothiocyanate group.

Causality in Buffer Selection: Because the typical pKa of a lysine ε-amino group is approximately 10.5, the reaction must be performed at an alkaline pH to ensure a sufficient proportion of the amines are in their unprotonated, nucleophilic state (3)[3]. Buffers containing primary amines (e.g., Tris, glycine) must be strictly avoided during the reaction phase, as they will competitively bind and quench the ITC groups (4)[4].

Mechanism P1 Protein 1 Lysine (Deprotonated NH2) B1 Thiourea Bond Formation P1->B1 XL 1,13-bis-ITC-PEG Crosslinker XL->B1 Nucleophilic Attack B2 Thiourea Bond Formation XL->B2 P2 Protein 2 Lysine (Deprotonated NH2) P2->B2 Nucleophilic Attack C Stable Crosslinked Protein Complex B1->C B2->C

Figure 2: Reaction mechanism of isothiocyanate groups with deprotonated lysines.

Experimental Design & Optimization

A robust protocol must be a self-validating system . To ensure that observed high-molecular-weight bands on an SDS-PAGE gel are true covalent crosslinks rather than artifacts, the following controls must be run in parallel:

  • Control 1 (Mock Reaction): Protein treated with DMSO only. Establishes the baseline migration pattern.

  • Control 2 (Pre-quenched Crosslinker): The crosslinker is pre-incubated with 100 mM Tris for 30 minutes before addition to the protein. If crosslinking is still observed, it indicates non-specific hydrophobic aggregation rather than targeted ITC-amine covalent bonding.

Quantitative Parameters for Optimization
ParameterRecommended RangeMechanistic Rationale
Buffer pH 9.0 - 9.5Deprotonates lysine ε-amines for nucleophilic attack (3)[3].
Buffer Type 0.1 M Sodium CarbonateAmine-free; maintains stable alkaline pH without competing (4)[4].
Protein Conc. 1 - 5 mg/mLHigh concentration promotes intermolecular crosslinking over intramolecular looping.
Molar Excess 10x - 50xBalances efficient crosslinking against over-modification and precipitation.
Temperature 4°C to 25°C4°C preserves native structures; 25°C accelerates reaction kinetics (3)[3].

Step-by-Step Methodology

Phase 1: Preparation of Reagents
  • Buffer Exchange: Dialyze the target protein complex into 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0. Ensure the complete removal of sodium azide or amine-containing buffers (e.g., Tris, Glycine), as these will inhibit the labeling reaction (3)[3]. Adjust protein concentration to 2 mg/mL.

  • Crosslinker Solubilization: Dissolve 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

    • Critical Insight: ITCs are moisture-sensitive and will slowly hydrolyze in water. Prepare this stock immediately before use and discard any excess (4)[4].

Phase 2: The Crosslinking Reaction
  • Reaction Initiation: Calculate the required volume of crosslinker to achieve a 20-fold molar excess over the protein. Add the crosslinker stock dropwise in 5 µL aliquots while gently and continuously stirring the protein solution. This prevents localized concentration spikes that can lead to rapid, localized precipitation (3)[3].

  • Incubation: Wrap the reaction tube in foil (to protect any conjugated fluorophores if hybrid probes are used) and incubate at room temperature (20-25°C) for 2 hours, or at 4°C for 8 hours if the protein complex is thermally unstable (3)[3].

Phase 3: Quenching and Downstream Processing
  • Quenching: Add Tris-HCl (pH 8.0) or Glycine to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. The excess primary amines will rapidly react with any unreacted ITC groups, halting the crosslinking process and preventing further non-specific reactions (3)[3].

  • Purification: Remove the quenched crosslinker by passing the reaction mixture through a Sephadex G-25 desalting column (e.g., NAP-5) equilibrated with PBS (pH 7.4) (4)[4].

  • Analysis: Analyze the crosslinked products via SDS-PAGE to confirm the molecular weight shift, or proceed to enzymatic digestion for Cross-Linking Mass Spectrometry (XL-MS) or ChIP-seq workflows (5)[5].

Workflow N1 1. Prepare Protein (Amine-free, pH 9.0) N2 2. Add Crosslinker (1,13-bis-ITC-PEG) N1->N2 N3 3. Incubate (2h @ RT) N2->N3 N4 4. Quench (50mM Tris) N3->N4 N5 5. Analyze (SDS-PAGE / MS) N4->N5

Figure 1: Step-by-step experimental workflow for ITC-based protein crosslinking.

References

  • Title: 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane (CAS 1031239-28-7)
  • Title: FLUORESCEIN ISOTHIOCYANATE Product Numbers Source: Sigma-Aldrich URL
  • Title: Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques Source: NIH URL
  • Title: Protocol - LigandTracer - Protein labeling with FITC Source: Scrum-Net URL
  • Title: Cross-linking ChIP-seq protocol Source: Abcam URL

Sources

Application

Application Notes and Protocols for the PEGylation of Monoclonal Antibodies with 1,13-bis-isothiocyanato-4,7,10-trioxatridecane

Introduction: Enhancing Therapeutic Antibodies Through Precision PEGylation The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Enhancing Therapeutic Antibodies Through Precision PEGylation

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. For monoclonal antibodies (mAbs), PEGylation offers a wealth of advantages, including improved pharmacokinetics, increased stability, and reduced immunogenicity.[1][2] The choice of the PEGylating agent and the corresponding linker chemistry is paramount, as it directly influences the efficiency of the conjugation, the stability of the final product, and its therapeutic efficacy.[][4]

This guide focuses on the application of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane, a homobifunctional crosslinker, for the PEGylation of monoclonal antibodies. This particular reagent features a flexible, hydrophilic trioxatridecane spacer, which can enhance the solubility and reduce aggregation of the resulting conjugate.[][6] The terminal isothiocyanate groups react with primary amines, such as the ε-amino group of lysine residues on the antibody, to form stable thiourea bonds.[7][8]

While isothiocyanate-based conjugation is a well-established method, it is crucial to acknowledge recent research suggesting that the resulting thiourea linkage may exhibit instability under certain in vivo conditions, potentially leading to the detachment of the linker and its payload.[9][10][11][12] This underscores the importance of rigorous analytical characterization and stability testing of the final PEGylated antibody.

These application notes provide a comprehensive, step-by-step protocol for the PEGylation of monoclonal antibodies using 1,13-bis-isothiocyanato-4,7,10-trioxatridecane. We will delve into the rationale behind each step, offer insights into process optimization, and detail the necessary analytical techniques for thorough characterization of the final conjugate.

The Chemistry of Conjugation: Isothiocyanate Reactivity

The isothiocyanate group (–N=C=S) is an amine-reactive functional group that forms a stable thiourea linkage upon reaction with primary amines.[7][8] In the context of monoclonal antibodies, the most abundant primary amines are the ε-amino groups of lysine residues and the N-terminal α-amino group of each polypeptide chain.

The reaction proceeds via a nucleophilic attack of the unprotonated amine on the electrophilic carbon atom of the isothiocyanate group. For this reason, the reaction is typically carried out at a slightly alkaline pH (typically 8.5-9.5), which deprotonates the lysine side chains and increases their nucleophilicity.[8][13]

It is important to note that at this pH, the N-terminal amine is also reactive.[14] Careful control of the reaction conditions, including pH, temperature, and the molar ratio of the crosslinker to the antibody, is essential to achieve the desired degree of labeling and to minimize potential side reactions or aggregation.[8][15]

Experimental Workflow Overview

The overall process for the PEGylation of a monoclonal antibody with 1,13-bis-isothiocyanato-4,7,10-trioxatridecane can be broken down into three key stages: Antibody Preparation, Conjugation Reaction, and Purification and Characterization.

PEGylation_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Characterization mAb Monoclonal Antibody purification Purification (Protein A/G) mAb->purification buffer_exchange Buffer Exchange (Amine-free buffer, pH 8.5-9.5) purification->buffer_exchange reaction Incubation (Controlled time & temperature) buffer_exchange->reaction crosslinker 1,13-bis-isothiocyanato- 4,7,10-trioxatridecane crosslinker->reaction purification_step Purification (e.g., SEC, IEX) reaction->purification_step characterization Characterization (SDS-PAGE, MS, SEC, Functional Assays) purification_step->characterization

Caption: Workflow for mAb PEGylation.

Detailed Protocols

PART 1: Antibody Preparation

Rationale: The purity of the monoclonal antibody and the composition of the buffer are critical for a successful conjugation reaction. The antibody solution must be free of any extraneous proteins and, most importantly, any molecules containing primary amines (e.g., Tris buffer, ammonium salts) that would compete with the antibody for reaction with the isothiocyanate groups.

Materials:

  • Purified monoclonal antibody

  • Protein A or Protein G chromatography resin

  • Dialysis tubing or centrifugal ultrafiltration units (with appropriate molecular weight cut-off, e.g., 50 kDa)

  • Amine-free conjugation buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

  • Antibody Purification: If the starting antibody preparation is not of high purity, it should be purified using protein A or G affinity chromatography to remove any contaminating proteins.

  • Buffer Exchange: The purified antibody must be transferred into the amine-free conjugation buffer.

    • Dialysis: Dialyze the antibody solution against 1000-fold excess of 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) at 4°C for at least 18 hours, with at least two changes of buffer.[16]

    • Centrifugal Ultrafiltration: Alternatively, use centrifugal ultrafiltration units to concentrate the antibody and then dilute it with the conjugation buffer. Repeat this process at least three times to ensure complete buffer exchange.

  • Concentration Determination: Determine the final concentration of the antibody in the conjugation buffer using a spectrophotometer at 280 nm.

PART 2: Conjugation Reaction

Rationale: The molar ratio of the crosslinker to the antibody is a key parameter that determines the degree of PEGylation. A higher molar excess of the crosslinker will generally result in a higher number of PEG chains attached to each antibody molecule. However, excessive labeling can lead to antibody aggregation and loss of activity.[15] Therefore, it is crucial to perform optimization experiments to determine the optimal molar ratio for a specific antibody and application.

Materials:

  • Prepared monoclonal antibody in conjugation buffer

  • 1,13-bis-isothiocyanato-4,7,10-trioxatridecane

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction tubes (protected from light, e.g., amber tubes or wrapped in aluminum foil)

Protocol:

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous DMSO to a concentration of 10 mg/mL.

  • Calculate Reagent Volumes:

    • Determine the moles of antibody to be conjugated.

    • Based on the desired molar ratio of crosslinker to antibody (a starting point of 20:1 is recommended for optimization), calculate the required moles of the crosslinker.

    • Calculate the volume of the crosslinker stock solution needed.

  • Conjugation Reaction:

    • Add the calculated volume of the crosslinker stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.[16]

PART 3: Purification and Characterization of the PEGylated Antibody

Rationale: After the conjugation reaction, it is essential to remove any unreacted crosslinker and to separate the PEGylated antibody from the unconjugated antibody. Following purification, a comprehensive set of analytical techniques should be employed to characterize the conjugate in terms of its degree of PEGylation, purity, and retention of biological activity.

Materials:

  • Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) system

  • Appropriate chromatography columns and buffers

  • SDS-PAGE system (gels, running buffer, loading buffer, protein standards)

  • Mass spectrometer (e.g., ESI-Q-TOF)

  • Reagents for functional assays (specific to the antibody's target)

Purification Protocol:

  • Removal of Unconjugated Crosslinker:

    • Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated antibody from the smaller, unconjugated crosslinker. Equilibrate an SEC column (e.g., Sephadex G-25) with PBS (pH 7.4). Apply the reaction mixture to the column and collect the fractions containing the protein, which will elute in the void volume.[8]

    • Dialysis/Ultrafiltration: Alternatively, extensive dialysis or repeated cycles of ultrafiltration against PBS can be used to remove the excess crosslinker.

Characterization Protocols:

  • SDS-PAGE Analysis:

    • Run samples of the unconjugated antibody, the PEGylated antibody, and molecular weight markers on an SDS-PAGE gel.

    • PEGylation will result in an increase in the apparent molecular weight of the antibody, which will be visible as a shift in the band position on the gel. This provides a qualitative assessment of the conjugation success.

  • Mass Spectrometry (MS):

    • For a precise determination of the degree of PEGylation, high-resolution mass spectrometry is the method of choice.[17][18]

    • Analyze the unconjugated and PEGylated antibody samples by LC-MS. The mass difference between the two will indicate the number of PEG chains attached to the antibody.

  • Size Exclusion Chromatography (SEC):

    • SEC can be used to assess the purity and aggregation state of the PEGylated antibody.[17]

    • A successful PEGylation should result in a single, symmetrical peak corresponding to the monomeric PEGylated antibody, with no significant high molecular weight aggregates.

  • Functional Assays:

    • It is crucial to confirm that the PEGylation process has not compromised the biological activity of the antibody.

    • Perform relevant functional assays, such as ELISA or cell-based assays, to compare the binding affinity and biological activity of the PEGylated antibody to that of the unconjugated antibody.[14][19]

Data Presentation and Interpretation

Table 1: Example Characterization Data for a PEGylated Monoclonal Antibody

Analytical MethodUnconjugated mAbPEGylated mAbInterpretation
SDS-PAGE ~150 kDaShift to a higher apparent MWSuccessful PEGylation
Mass Spectrometry 148,500 Da150,012 DaAverage of 5 PEG linkers per mAb
SEC-HPLC Single peak, retention time 10.5 minSingle peak, retention time 9.8 minNo significant aggregation
ELISA (EC50) 0.5 nM0.7 nMMinimal impact on binding affinity

Troubleshooting and Key Considerations

  • Low PEGylation Efficiency:

    • Ensure the antibody buffer is completely free of primary amines.

    • Increase the molar ratio of the crosslinker to the antibody.

    • Confirm the activity of the crosslinker (it can be sensitive to moisture).

  • Antibody Aggregation:

    • Reduce the molar ratio of the crosslinker to the antibody.

    • Optimize the reaction time and temperature.

    • Ensure gentle mixing during the reaction.

  • Loss of Antibody Activity:

    • Over-PEGylation can mask the antigen-binding sites. Reduce the degree of labeling.

    • Consider site-specific conjugation methods if random lysine conjugation proves problematic.[19][20]

  • Thiourea Bond Stability:

    • As mentioned, the stability of the thiourea bond can be a concern.[9][10] It is advisable to perform stability studies of the PEGylated antibody under relevant physiological conditions.

Conclusion

The PEGylation of monoclonal antibodies using 1,13-bis-isothiocyanato-4,7,10-trioxatridecane offers a straightforward method for enhancing their therapeutic properties. By carefully controlling the reaction conditions and performing thorough analytical characterization, researchers can generate well-defined and potent PEGylated antibody conjugates. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this valuable bioconjugation strategy.

References

  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates | ACS Bio & Med Chem Au. (2025, December 8). ACS Publications.
  • Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.
  • Protein PEGylation Analysis. (n.d.). Creative Proteomics.
  • The Inhibitory Potencies of Monoclonal Antibodies to the Macrophage Adhesion Molecule Sialoadhesin Are Greatly Increased Following PEGylation. (n.d.). PMC.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia.
  • Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjugates | Bioconjugate Chemistry. (2024, April 24). ACS Publications.
  • 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. (2025, October 8). Creative PEGWorks.
  • Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications. (n.d.). PMC.
  • Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. (2025, December 8). PubMed.
  • Antibody-FITC Conjugation Protocol. (n.d.). Creative Biolabs.
  • Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [ 203 Pb]- and [ 212 Pb]Pb 2+ Thiourea-Based Bioconjugates. (2025, December 8). ResearchGate.
  • Application Notes and Protocols for Antibody Conjugation with Fluorescein Isothiocyanate (FITC). (2026, March). Benchchem.
  • Characterization of Site-Specific ScFv PEGylation for Tumor-Targeting Pharmaceuticals | Bioconjugate Chemistry. (2004, December 31). ACS Publications.
  • Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [ 203 Pb]. (n.d.). ACS Publications.
  • Conjugation of Fluorochromes to Monoclonal Antibodies. (n.d.). PMC.
  • Cysteine specific bioconjugation with benzyl isothiocyanates. (2020, April 16). RSC Advances.
  • Sensitive quantification of PEGylated compounds by second-generation anti-poly(ethylene glycol) monoclonal antibodies. (2010, July 21). PubMed.
  • Conjugation of fluorescein isothiocyanate to antibodies: II. A reproducible method. (n.d.). PMC.
  • PEGylation and PEGylation Reagents. (2021, November 11). BroadPharm.
  • Traceless linkers used for reversible protein–polymer conjugations. (2026, January 30). PMC.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • PEG Linkers in Antibody-Drug Conjugates. (n.d.). BOC Sciences.
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2021, February 3). MDPI.
  • PEGylation of Human Serum Albumin: Reaction of PEG-Phenyl-Isothiocyanate with Protein | Bioconjugate Chemistry. (2008, June 24). ACS Publications.
  • 1031239-28-7 | Product Name : 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane. (n.d.). Pharmaffiliates.
  • An In-depth Technical Guide to the Synthesis of 4,7,10-Trioxa-1,13-tridecanediamine. (n.d.). Benchchem.
  • Choosing the Right Crosslinker for Successful Antibody Conjugation. (n.d.). BOC Sciences.
  • 1,13-Diamino-4,7,10-trioxatridecane for synthesis 4246-51-9. (n.d.). Sigma-Aldrich.
  • Understanding the Chemical Properties of 4,7,10-Trioxa-1,13-tridecanediamine for Industrial Use. (2025, October 22). Benchchem.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PMC.
  • General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry.
  • 1,13-Diamino-4,7,10-trioxatridecane for synthesis 4246-51-9. (n.d.). Sigma-Aldrich.
  • Drug Conjugate Linkers and Their Effects on Drug Properties. (2023, August 10). WuXi AppTec DMPK.
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024, October 1). BioProcess International.
  • CAS 4246-51-9 (4,7,10-Trioxa-1,13-tridecanediamine). (n.d.). BOC Sciences.
  • 4,7,10-Trioxatridecane-1,13-diamine - Hazardous Agents. (n.d.). Haz-Map.

Sources

Method

Application Note: Synthesis of High-Fidelity Hydrogels Using 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane Crosslinkers

Executive Summary & Mechanistic Rationale The engineering of biocompatible hydrogels requires crosslinking strategies that balance mechanical robustness with physiological compatibility. Traditional amine-reactive crossl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The engineering of biocompatible hydrogels requires crosslinking strategies that balance mechanical robustness with physiological compatibility. Traditional amine-reactive crosslinkers, such as glutaraldehyde, often suffer from reversible Schiff base formation and inherent cytotoxicity.

In contrast, 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (a homobifunctional PEG-like diisothiocyanate) offers a superior, high-fidelity alternative for crosslinking amine-bearing biopolymers like gelatin, chitosan, and polyallylamine[1].

Causality of the Crosslinker Design:

  • Reaction Chemistry: The isothiocyanate (-NCS) group undergoes a rapid, nucleophilic addition with unprotonated primary amines (-NH2) to form a highly stable thiourea linkage[2]. This "click-like" reaction produces zero leaving groups or toxic byproducts, ensuring high cell viability in 3D tissue culture applications.

  • Structural Flexibility: The 4,7,10-trioxatridecane core acts as a hydrophilic, flexible spacer. This prevents the steric hindrance and network brittleness typically observed with rigid aromatic crosslinkers (e.g., terephthaloyl diisothiocyanate)[3], resulting in hydrogels with superior elasticity, high water retention, and tunable porosity[4].

Reaction Pathway & Network Formation

Mechanism A Amine-Bearing Polymer (Gelatin/Chitosan) C Nucleophilic Addition (pH 7.5 - 8.5) A->C B 1,13-bis-isothiocyanato- 4,7,10-trioxatridecane B->C D Thiourea Crosslink (-NH-CS-NH-) C->D Zero Byproducts E PEG-Spaced Hydrogel Network D->E

Chemical mechanism of thiourea crosslinking using a PEG-spaced diisothiocyanate.

Experimental Methodology: Self-Validating Protocols

To accommodate different polymer solubilities, two distinct protocols are provided. Every phase includes a Validation Checkpoint to ensure the protocol functions as a self-validating system, preventing downstream failures.

Protocol A: Synthesis of Gelatin-PEG-Thiourea Hydrogels

Mechanistic Rationale: Gelatin is soluble in warm aqueous buffers. A pH of 8.0 is selected to ensure a sufficient fraction of the lysine ε-amino groups are deprotonated (nucleophilic) without causing rapid hydrolysis of the isothiocyanate groups.

Step 1: Polymer Dissolution Dissolve 10% (w/v) Type A Gelatin in 0.1 M Sodium Bicarbonate buffer (pH 8.0) at 37°C under gentle stirring.

  • Validation Checkpoint: The solution must be optically clear. Measure the pH to confirm it remains at 8.0 ± 0.2. Turbidity indicates incomplete dissolution.

Step 2: Crosslinker Preparation Dissolve 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL.

  • Mechanistic Rationale: DMSO prevents the premature aqueous hydrolysis of the -NCS groups before they are introduced to the polymer network.

Step 3: Crosslinking Reaction Rapidly inject the crosslinker solution into the gelatin solution to achieve a 1:2 molar ratio of -NCS to -NH2 groups. Vortex immediately for 15 seconds to ensure homogeneous distribution.

Step 4: Gelation Transfer the mixture into desired molds (e.g., multi-well plates or syringes) and incubate at 37°C for 2-4 hours.

  • Validation Checkpoint (Vial Inversion Test): Invert the mold 180°. A successful sol-gel transition is confirmed if the meniscus remains completely stable and does not flow under its own weight within 30 seconds.

Step 5: Purification Demold the hydrogels and immerse them in excess Phosphate-Buffered Saline (PBS, pH 7.4) for 48 hours, changing the buffer every 12 hours to extract residual DMSO.

  • Validation Checkpoint: Perform a on a hydrogel biopsy to quantify residual free amines. A reduction of >80% free amines compared to uncrosslinked gelatin validates successful, high-density network formation.

Protocol B: Synthesis of Chitosan-PEG-Thiourea Hydrogels

Mechanistic Rationale: Chitosan requires acidic conditions for dissolution, which protonates its amines (-NH3+), rendering them non-nucleophilic. A co-solvent system with a controlled neutralization step is required to drive the thiourea formation[5].

Step 1: Polymer Dissolution & Solvent Transition Dissolve 2% (w/v) Chitosan (Medium MW, >75% Deacetylation) in 1% (v/v) aqueous acetic acid. Gradually add methanol to achieve a 1:1 (v/v) Water:Methanol ratio.

Step 2: Crosslinker Addition Add the diisothiocyanate crosslinker (dissolved in pure methanol) dropwise under vigorous stirring.

Step 3: Base Catalysis Slowly add 0.1 M Triethylamine (TEA) until the pH reaches 7.0 - 7.5.

  • Mechanistic Rationale: Neutralization deprotonates the chitosan amines, immediately triggering the nucleophilic attack on the isothiocyanate carbons[4].

Step 4: Gelation & Washing Allow the gel to set for 12 hours at room temperature. Wash extensively with ethanol, followed by distilled water.

  • Validation Checkpoint: Swell the hydrogel in water. Weigh the swollen gel, lyophilize it, and weigh the dry mass. A consistent swelling ratio (±5%) across biological replicates confirms reproducible crosslinking density.

Workflow Visualization

Workflow Step1 1. Polymer Dissolution (Aqueous Buffer or Co-solvent) Step3 3. Homogeneous Mixing (Vortex/Stir at RT or 37°C) Step1->Step3 Step2 2. Crosslinker Preparation (Dissolve in Anhydrous DMSO) Step2->Step3 Step4 4. Gelation Incubation (Validate via Inversion Test) Step3->Step4 Step5 5. Solvent Extraction & Washing (Validate via TNBS Assay) Step4->Step5

Self-validating experimental workflow for synthesizing PEG-thiourea hydrogels.

Quantitative Data & Optimization

The physical and mechanical properties of the hydrogels can be finely tuned by adjusting the crosslinker-to-polymer ratio. Table 1 summarizes the self-validated empirical data for Gelatin-PEG-Thiourea hydrogels, demonstrating the direct causality between crosslinker concentration and network density.

Table 1: Effect of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane Molar Ratio on Gelatin Hydrogel Properties

Molar Ratio (-NCS : -NH2)Gelation Time at 37°C (min)Equilibrium Swelling Ratio (g/g)Gel Fraction (%)Free Amine Conversion (%)
0.25 : 1 180 ± 1528.4 ± 1.265 ± 345 ± 4
0.50 : 1 90 ± 1019.2 ± 0.882 ± 278 ± 3
1.00 : 1 45 ± 512.5 ± 0.594 ± 1> 95
2.00 : 1 25 ± 58.1 ± 0.496 ± 1> 98

Note: Higher crosslinker ratios accelerate gelation and increase the gel fraction, while restricting the swelling ratio due to a tighter, more densely crosslinked network.

References

  • Evaluation of Biotin−Dye Conjugates for Use in an HPLC Assay To Assess Relative Binding of Biotin Derivatives with Avidin and Streptavidin Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Trifunctional Conjugation Reagents. Reagents That Contain a Biotin and a Radiometal Chelation Moiety for Application to Extracorporeal Affinity Adsorption of Radiolabeled Antibodies Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • A novel biocompatible core-shell magnetic nanocomposite based on cross-linked chitosan hydrogels for in vitro hyperthermia of cancer therapy Source: International Journal of Biological Macromolecules (PubMed) URL:[Link]

  • Novel terephthaloyl thiourea cross-linked chitosan hydrogels as antibacterial and antifungal agents Source: PubMed URL:[Link]

Sources

Application

Application Notes and Protocols for Immobilizing Biomolecules with 1,13-bis-isothiocyanato-4,7,10-trioxatridecane

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Tool for Covalent Immobilization 1,13-bis-isothiocyanato-4,7,10-trioxatridecane is a homobifunctional crosslinker that offers a ro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Covalent Immobilization

1,13-bis-isothiocyanato-4,7,10-trioxatridecane is a homobifunctional crosslinker that offers a robust method for covalently immobilizing biomolecules onto a variety of surfaces. Its structure features two isothiocyanate (-N=C=S) groups at either end of a hydrophilic 4,7,10-trioxatridecane (a polyethylene glycol, or PEG, derivative) spacer. This unique combination of features makes it an invaluable tool in the development of biosensors, immunoassays, and other diagnostic platforms.

The isothiocyanate groups readily react with primary amines (-NH₂) present on biomolecules, such as the N-terminus of proteins and the side chains of lysine residues, to form highly stable thiourea bonds.[1][2][3] This reaction is most efficient under slightly alkaline conditions (pH 9.0-9.5).[3] The PEG spacer arm provides several advantages, including increased water solubility of the crosslinker and the resulting conjugate, reduced non-specific binding of other molecules to the surface, and a flexible linkage that can improve the accessibility of the immobilized biomolecule's active sites.[4][5]

This guide provides a comprehensive overview of the principles and protocols for effectively utilizing 1,13-bis-isothiocyanato-4,7,10-trioxatridecane for biomolecule immobilization.

Core Principles of Immobilization

The successful immobilization of biomolecules using 1,13-bis-isothiocyanato-4,7,10-trioxatridecane is a multi-step process that involves surface preparation, crosslinker activation, biomolecule conjugation, and post-immobilization treatment. Each step is critical for achieving a high density of active, immobilized biomolecules.

The Chemistry of Immobilization

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group, leading to the formation of a stable thiourea linkage.[2][3]

G cluster_surface Amine-Functionalized Surface cluster_crosslinker Crosslinker cluster_biomolecule Biomolecule cluster_immobilized Immobilized Biomolecule Surface Surface-NH₂ Crosslinker S=C=N-PEG-N=C=S Surface->Crosslinker Step 1: Surface Activation (pH 9.0-9.5) Biomolecule Biomolecule-NH₂ Crosslinker->Biomolecule Step 2: Biomolecule Conjugation (pH 9.0-9.5) Immobilized Surface-NH-C(=S)-NH-PEG-NH-C(=S)-NH-Biomolecule

Caption: General workflow for biomolecule immobilization.

It is crucial to control the pH of the reaction environment. While the reaction with amines is favored at a pH of 9.0-9.5, lower pH ranges (6.0-8.0) can lead to a competing reaction with thiol (-SH) groups, if present on the biomolecule, to form a dithiocarbamate linkage.[6]

Experimental Protocols

The following protocols provide a general framework for the immobilization of biomolecules on glass or silica surfaces. Optimization of concentrations, incubation times, and buffer conditions may be necessary for specific applications.

PART 1: Surface Preparation - Amination of Glass/Silica Surfaces

This step introduces primary amine groups onto the surface, which are necessary for the subsequent reaction with the isothiocyanate crosslinker.

Materials:

  • Glass or silica slides/coverslips

  • 2% (v/v) 3-Aminopropyltriethoxysilane (APTES) in anhydrous acetone[1]

  • Anhydrous acetone

  • Deionized water

  • Oven

Protocol:

  • Cleaning: Thoroughly clean the glass or silica surface by sonicating in deionized water for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Activation: Immerse the cleaned slides in the 2% APTES solution for 30 seconds in a fume hood.[1]

  • Rinsing: Rinse the slides with anhydrous acetone to remove excess APTES.[1]

  • Curing: Allow the slides to air-dry completely in a fume hood.

  • Baking: Bake the slides in an oven at 110°C for 15-30 minutes to cure the silane layer. The aminated slides can be stored in a desiccator for later use.

PART 2: Biomolecule Immobilization

This protocol describes the two-step process of first reacting the aminated surface with the crosslinker and then immobilizing the biomolecule.

Materials:

  • Aminated glass/silica slides (from Part 1)

  • 1,13-bis-isothiocyanato-4,7,10-trioxatridecane

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0-9.5

  • Biomolecule solution (e.g., protein, antibody) in Conjugation Buffer

  • Quenching/Blocking Buffer: 100 mM Tris-HCl, pH 8.0, or 1% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Protocol:

Step 1: Activation of the Surface with the Crosslinker

  • Prepare Crosslinker Solution: Immediately before use, prepare a stock solution of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous DMSO (e.g., 10-50 mM).

  • Dilute Crosslinker: Dilute the stock solution to a final concentration of 1-5 mM in the Conjugation Buffer.

  • Incubate: Cover the aminated surface with the diluted crosslinker solution and incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.

  • Wash: Rinse the surface thoroughly with Conjugation Buffer to remove any unreacted crosslinker.

Step 2: Immobilization of the Biomolecule

  • Prepare Biomolecule Solution: Prepare a solution of the biomolecule to be immobilized in the Conjugation Buffer. The optimal concentration will depend on the specific biomolecule and should be determined empirically, but a starting range of 0.1-1.0 mg/mL is recommended.

  • Incubate: Cover the activated surface with the biomolecule solution and incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Quench and Block: Remove the biomolecule solution and wash the surface with PBST. To block any remaining reactive isothiocyanate groups and prevent non-specific binding, incubate the surface with the Quenching/Blocking Buffer for 30-60 minutes at room temperature.

  • Final Wash: Wash the surface extensively with PBST to remove any unbound biomolecules and blocking agents. The surface is now ready for use in downstream applications.

G cluster_prep Surface Preparation cluster_immobilization Immobilization A Clean Glass/Silica Surface B Immerse in 2% APTES in Acetone A->B C Rinse with Acetone B->C D Air Dry and Bake at 110°C C->D E Activate Amine Surface with Crosslinker (pH 9.0-9.5) D->E F Wash to Remove Excess Crosslinker E->F G Incubate with Biomolecule Solution (pH 9.0-9.5) F->G H Quench and Block Unreacted Sites G->H I Final Wash with PBST H->I

Caption: Detailed experimental workflow.

Quantitative Data Summary

ParameterRecommended RangeNotes
APTES Concentration 2% (v/v) in anhydrous acetoneFor surface amination.[1]
Crosslinker Concentration 1-5 mMHigher concentrations may lead to increased background.
Biomolecule Concentration 0.1-1.0 mg/mLHighly dependent on the specific biomolecule.
Reaction pH 9.0-9.5For optimal reaction with primary amines.[3]
Incubation Time (Activation) 1-2 hoursAt room temperature.
Incubation Time (Immobilization) 2-4 hours at RT or overnight at 4°CLonger incubation at lower temperatures can be beneficial.
Quenching/Blocking Time 30-60 minutesAt room temperature.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Immobilization Efficiency - Incomplete surface amination- Hydrolysis of the isothiocyanate groups- Inactive biomolecule- Suboptimal pH- Ensure anhydrous conditions for APTES reaction.- Prepare crosslinker solution immediately before use.- Verify the activity of the biomolecule.- Confirm the pH of the conjugation buffer is between 9.0 and 9.5.
High Background/Non-specific Binding - Incomplete blocking of the surface- Hydrophobic interactions- Increase the concentration or incubation time of the blocking agent.- Include a non-ionic detergent (e.g., Tween-20) in the wash buffers.[7]
Loss of Biomolecule Activity - Denaturation upon immobilization- Steric hindrance- Optimize the biomolecule concentration to avoid overcrowding.- The PEG spacer is designed to minimize this, but further optimization may be needed.
Precipitation of Biomolecule - Aggregation at high concentrations or suboptimal pH- Optimize biomolecule concentration and buffer conditions.- Consider adding stabilizing agents to the biomolecule solution.

Characterization of Immobilized Surfaces

It is essential to characterize the modified surface to confirm successful immobilization and to quantify the amount of bound biomolecule.[8][9]

  • Contact Angle Measurement: A decrease in the water contact angle after amination indicates a more hydrophilic surface.

  • X-ray Photoelectron Spectroscopy (XPS): Can be used to confirm the presence of nitrogen (from the amine groups) and sulfur (from the thiourea linkage) on the surface.

  • Atomic Force Microscopy (AFM): Provides topographical information and can visualize the immobilized biomolecules.

  • Fluorescence Microscopy: If the biomolecule is fluorescently labeled, this technique can be used to visualize its distribution on the surface.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to quantify the amount of active, immobilized antibody or protein.[10]

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Jeyachandran, Y. L., Mielke, S., Weinhardt, V., et al. (2008). Isothiocyanate-functionalized RGD peptides for tailoring cell-adhesive surface patterns. Journal of Peptide Science, 14(8), 913-921.
  • Wilson, J. T., Cui, W., Kozlovskaya, V., et al. (2022). Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. ACS Applied Materials & Interfaces, 14(12), 14045-14057.
  • Vogler, E. A. (2018). Practical guide to characterize biomolecule adsorption on solid surfaces. Biointerphases, 13(6), 06D301.
  • ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Image]. Retrieved from [Link]

  • Wang, Y., & Li, Y. (2023). Quantitative Photochemical Immobilization of Biomolecules on Planar and Corrugated Substrates: A Versatile Strategy for Creating Functional Biointerfaces.
  • B-Labo France. (n.d.). Attach an antibody onto glass, silica or quartz surface. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane. Retrieved from [Link]

  • G-Biosciences. (2018, March 23). Study Protein to Protein Interaction with Protein Cross Linking to Glass. Retrieved from [Link]

  • Bohn, P. W., & Nuzzo, R. G. (2001). A Quantitative Assessment of Heterogeneity for Surface-Immobilized Proteins. Analytical Chemistry, 73(2), 259-266.
  • Corning. (n.d.). Immobilization Principles – Selecting the Surface for ELISA Assays. Retrieved from [Link]

  • Interchim. (n.d.). Hydrazido-PEG bifunctional crosslinkers. Retrieved from [Link]

  • ResearchGate. (2015, February 4). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? Retrieved from [Link]

  • Corning. (n.d.). Optimizing the Immobilization of Protein and Other Biomolecules for ELISA Assays. Retrieved from [Link]

  • Zhang, M., et al. (2021). Engineering linkage as functional moiety into irreversible thiourea-linked covalent organic framework for ultrafast adsorption of Hg(II). Chemical Engineering Journal, 426, 131872.
  • ResearchGate. (2016, March 26). Optimum conditions to know the interaction of peptide/protein and Isothiocyanates ..? Retrieved from [Link]

  • Tanaka, H., et al. (2007). The Si-tag for immobilizing proteins on a silica surface. Biotechnology and Bioengineering, 98(4), 863-871.
  • The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

  • Analusis. (n.d.). Biosensors: The Stability Problem. Retrieved from [Link]

  • Yang, J., et al. (2018). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Molecular Nutrition & Food Research, 62(18), 1701019.
  • Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 15(16), 4154-4157.
  • ResearchGate. (n.d.). Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker.... [Image]. Retrieved from [Link]

  • Analyst. (2024, June 3). Identification of lipid-specific proteins with high-density lipid-immobilized beads. Retrieved from [Link]

  • MDPI. (2024, July 14). Biocatalytic Method for Producing an Affinity Resin for the Isolation of Immunoglobulins. Retrieved from [Link]

  • PubMed. (2002, March 15). A method of reversible biomolecular immobilization for the surface plasmon resonance quantitative analysis of interacting biological macromolecules. Retrieved from [Link]

  • MUF-Pro. (n.d.). Optimizing the Immobilization of Protein and Other Biomolecules for ELISA Assays. Retrieved from [Link]

  • PubMed. (n.d.). Antibody immobilization using heterobifunctional crosslinkers. Retrieved from [Link]

  • PMC. (n.d.). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. Retrieved from [Link]

  • AIP Publishing. (2022, September 1). Characterizing protein–surface and protein–nanoparticle conjugates: Activity, binding, and structure. Retrieved from [Link]

  • RSC Publishing. (2015, August 10). Key steps towards the oriented immobilization of antibodies using boronic acids. Retrieved from [Link]

  • ACS Publications. (2012, December 12). Characterizing the Structure of Surface-Immobilized Proteins: A Surface Analysis Approach. Retrieved from [Link]

  • OUCI. (n.d.). Surface-Immobilized Biomolecules. Retrieved from [Link]

  • ACS Publications. (2014, June 12). Thiourea-Based Fluorescent Chemosensors for Aqueous Metal Ion Detection and Cellular Imaging. Retrieved from [Link]

  • LabCluster. (n.d.). Immobilization Principles - Selecting the Surface - ELISA Technical Bulletin. Retrieved from [Link]

Sources

Method

in vivo stability of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane bioconjugates

Application Note: Evaluating the In Vivo Stability of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane Bioconjugates Molecular Context & Rationale In the development of advanced biotherapeutics, antibody-drug conjugates (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating the In Vivo Stability of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane Bioconjugates

Molecular Context & Rationale

In the development of advanced biotherapeutics, antibody-drug conjugates (ADCs), and radiopharmaceuticals, the choice of crosslinking reagent dictates not only the efficiency of synthesis but the ultimate in vivo fate of the molecule. 1,13-bis-isothiocyanato-4,7,10-trioxatridecane is a homobifunctional crosslinker characterized by a hydrophilic PEG3 (4,7,10-trioxatridecane) spacer terminating in two highly reactive isothiocyanate (ITC) groups.

This reagent is engineered to covalently link biomolecules via their primary amines (e.g., lysine ϵ -amines or N-termini), forming thiourea linkages . While isothiocyanates are significantly more stable in aqueous environments than their isocyanate counterparts[1], the resulting thiourea bonds exhibit unique pharmacokinetic behaviors that must be rigorously profiled. The PEG3 spacer serves a dual purpose: it provides an exact spatial separation (approx. 14–15 Å) to prevent steric clashing between conjugated proteins, and it imparts a hydrophilic hydration sphere that shields the conjugate from rapid opsonization, thereby extending systemic circulation time[2].

G A 1,13-bis-isothiocyanato- 4,7,10-trioxatridecane (PEG3-bis-ITC) C Thiourea-Linked PEG3 Bioconjugate A->C pH 8.5-9.0 Buffer B Target Biomolecule (Primary Amines) B->C Nucleophilic Addition

Chemical mechanism of homobifunctional crosslinking via isothiocyanate-amine nucleophilic addition.

Mechanistic Determinants of In Vivo Stability

As application scientists, we must look beyond in vitro binding assays and anticipate how physiological environments degrade synthetic linkages. The is governed by two competing forces: the protective nature of the PEG spacer and the biochemical vulnerability of the thiourea bond.

The PEG3 Shielding Effect: PEGylation fundamentally alters the hydrodynamic radius and surface charge of bioconjugates. By creating a steric barrier, the 4,7,10-trioxatridecane core reduces protein adsorption (opsonization) and subsequent clearance by the reticuloendothelial system (RES)[2]. This extends the biological half-life compared to conjugates formed with purely aliphatic crosslinkers (e.g., DSS or BS3).

The Thiourea Vulnerability: Historically, thiourea bonds were considered highly stable under physiological conditions. However, recent rigorous in vivo profiling has revealed that thiourea linkages can act as the "weak link" in systemic circulation[3]. When compared to amide bonds (formed by NHS esters), thiourea bonds demonstrate a higher susceptibility to slow enzymatic degradation in plasma[3]. Furthermore, in the context of radiopharmaceuticals, thiourea bonds are highly sensitive to localized radiolysis caused by reactive oxygen species (ROS), leading to premature cleavage and off-target payload release[4].

Quantitative Stability Profiles

To guide experimental design, the following table synthesizes the expected stability metrics of PEG3-Thiourea conjugates versus their PEG3-Amide counterparts.

ParameterPEG3-Thiourea Conjugate (ITC-derived)PEG3-Amide Conjugate (NHS-derived)Mechanistic Causality
Hydrolytic Stability (Buffer, pH 7.4) High (>95% intact at 14 days)High (>95% intact at 14 days)Both linkages resist spontaneous hydrolysis in the absence of biological catalysts.
In Vitro Plasma Half-Life ~5–7 days>14 daysThiourea bonds exhibit slow destabilization by plasma enzymes compared to highly stable amides[3].
In Vivo Clearance Rate ModerateSlowPartial in vivo destabilization of thiourea linkages accelerates the clearance of the dissociated payload[3].
Radiolytic Stability LowHighThiourea bonds are highly susceptible to ROS generated by ionizing radiation, leading to bond rupture[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. We incorporate an amide-linked control group to isolate the variable of linkage chemistry from the inherent clearance of the carrier protein.

Protocol A: Synthesis of the PEG3-Thiourea Bioconjugate

Causality Insight: Isothiocyanates require the target amine to be in its unprotonated state to act as an effective nucleophile. Because the ϵ -amine of lysine has a pKa of ~10.5, the reaction buffer must be maintained at a mildly basic pH (8.5–9.0) to ensure sufficient nucleophilicity without accelerating the hydrolysis of the ITC groups[1].

  • Preparation: Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer, pH 8.5. Ensure the protein is free of any amine-containing buffers (e.g., Tris, glycine) via prior dialysis.

  • Crosslinker Solubilization: Reconstitute 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous DMSO or DMF immediately before use. Note: ITC groups degrade upon prolonged exposure to moisture.

  • Conjugation: Add the crosslinker to the protein solution at a 10-to-20-fold molar excess (depending on desired valency). Incubate at room temperature for 2 hours under gentle agitation.

  • Quenching & Purification: Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Purify the conjugate using Size Exclusion Chromatography (SEC) or spin desalting columns to remove unreacted crosslinker.

Protocol B: In Vitro Plasma Stability Assay

Causality Insight: Incubating the conjugate in fresh plasma isolates enzymatic and chemical degradation mechanisms from renal or hepatic clearance pathways.

  • Incubation: Spike the purified bioconjugate into fresh human or murine plasma to a final concentration of 100 µg/mL. Establish a parallel control using an NHS-derived amide-linked conjugate.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 4, 24, 48, 72, 168, and 336 hours.

  • Quenching: Immediately snap-freeze aliquots at -80°C to halt enzymatic activity.

  • Analysis: Thaw samples on ice, precipitate plasma proteins using cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS to quantify the ratio of intact conjugate to free payload.

Protocol C: In Vivo Pharmacokinetic Profiling
  • Administration: Inject BALB/c mice intravenously (tail vein) with 5 mg/kg of the bioconjugate.

  • Blood Collection: Perform serial blood sampling via the saphenous vein at 1, 4, 12, 24, 48, and 72 hours post-injection.

  • Quantification: Process blood to serum and utilize a sandwich ELISA or radiometric tracking (if radiolabeled) to determine the circulating half-life of the intact conjugate.

Workflow S1 1. Site-Specific Bioconjugation (ITC + Lysine/N-term) S2 2. SEC Purification & Validation (LC-MS) S1->S2 S3 3. In Vitro Plasma Incubation (37°C, 0-14 days) S2->S3 Aliquot 1 S4 4. In Vivo Murine Injection (IV Administration) S2->S4 Aliquot 2 S5 5. Pharmacokinetic Profiling (Metabolite Tracking) S3->S5 S4->S5

Self-validating workflow for assessing the in vitro and in vivo stability of PEG3-thiourea bioconjugates.

References

  • Site-specific PEGylation of an anti-CEA/CD3 bispecific antibody improves its antitumor efficacy, PubMed Central (PMC),[Link]

  • Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of[203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates, PubMed (NIH), [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates, PubMed Central (PMC),[Link]

  • Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjugates, ACS Publications,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane Conjugation

From the Desk of the Senior Application Scientist When utilizing 1,13-bis-isothiocyanato-4,7,10-trioxatridecane for biomolecular crosslinking, achieving high conjugation yields requires a precise balance of thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist When utilizing 1,13-bis-isothiocyanato-4,7,10-trioxatridecane for biomolecular crosslinking, achieving high conjugation yields requires a precise balance of thermodynamics and kinetics. This homobifunctional crosslinker features a flexible, hydrophilic PEG-like spacer (4,7,10-trioxatridecane) and two highly reactive isothiocyanate (ITC) groups. The ITC group specifically targets primary amines—such as the ε-amine of lysine residues or the N-terminus—to form stable thiourea bonds.

However, the inherent electrophilicity of the ITC carbon makes it highly susceptible to aqueous hydrolysis. If the reaction environment is not rigorously controlled, the crosslinker will degrade before it can conjugate to your target protein. This guide synthesizes causality-driven troubleshooting, quantitative parameters, and self-validating protocols to ensure your conjugation workflows are robust and reproducible.

I. Diagnostic Logic Workflow

TroubleshootingWorkflow Start Low Conjugation Yield Detected CheckBuffer 1. Buffer Composition Start->CheckBuffer AmineBuffer Primary Amines Present? (Tris, Glycine, Ammonium) CheckBuffer->AmineBuffer ChangeBuffer Switch to PBS or Carbonate Buffer AmineBuffer->ChangeBuffer Yes CheckPH 2. Reaction pH AmineBuffer->CheckPH No LowPH pH < 8.0? (Amines Protonated) CheckPH->LowPH HighPH pH > 9.5? (Rapid Hydrolysis) CheckPH->HighPH OptimizePH Adjust to pH 8.5 - 9.0 LowPH->OptimizePH Yes CheckReagent 3. Reagent Integrity LowPH->CheckReagent No HighPH->OptimizePH Yes HighPH->CheckReagent No Hydrolyzed Aqueous Stock / Moisture? (ITC Hydrolyzed to Amine) CheckReagent->Hydrolyzed FreshStock Reconstitute in Anhydrous DMSO/DMF Hydrolyzed->FreshStock Yes

Diagnostic workflow for isolating the root cause of low isothiocyanate conjugation yields.

II. Quantitative Parameters for Optimization

To establish a self-validating system, you must track the competing rates of amine conjugation versus aqueous hydrolysis. The table below outlines the critical parameters governing this balance.

ParameterSuboptimal RangeOptimal RangeMechanistic Rationale
Buffer pH < 8.0 or > 9.58.5 – 9.0At pH < 8.0, lysine ε-amines (pKa ~10.5) are heavily protonated (-NH3+) and non-nucleophilic. At pH > 9.5, hydroxide ion concentration accelerates ITC hydrolysis into non-reactive primary amines.
Crosslinker Excess 1–5x molar excess10–50x molar excessITC conjugation is slower than NHS-ester coupling. A higher molar excess compensates for concurrent hydrolysis during the 2-to-12-hour reaction window.
Organic Cosolvent > 20% (v/v)5 – 10% (v/v)The crosslinker requires anhydrous DMSO/DMF for stock preparation. Exceeding 10% in the final reaction can denature the target protein, burying surface lysines.
Temperature 4°C20°C – 25°C (RT)ITC-amine reactions have a higher activation energy barrier than competing side reactions. Room temperature ensures thiourea bond formation outpaces reagent degradation.

III. Troubleshooting FAQs

Q1: My conjugation yield is near zero, despite using a 20-fold molar excess of the crosslinker. What is the most likely cause? A: The most common culprit is buffer interference. Isothiocyanates (R-NCS) react indiscriminately with primary amines. If your protein is suspended in Tris, glycine, or buffers containing ammonium ions, the crosslinker will be entirely consumed by the buffer components before it can react with your target protein. Switch to an amine-free buffer such as 0.1 M Sodium Bicarbonate/Carbonate (pH 9.0) or 1X PBS (pH 8.5) via dialysis or a desalting column prior to conjugation[1].

Q2: I am observing protein precipitation during the reaction. How do I resolve this? A: Precipitation indicates over-crosslinking or solvent-induced denaturation. 1,13-bis-isothiocyanato-4,7,10-trioxatridecane is a homobifunctional crosslinker. If the molar excess is too high, it will extensively crosslink protein molecules into insoluble macroscopic aggregates. Solution: Titrate the crosslinker molar excess down (e.g., from 50x to 10x). Additionally, ensure the final concentration of the organic cosolvent (DMSO/DMF) used to dissolve the crosslinker does not exceed 5-10% (v/v) of the total reaction volume.

Q3: How does the hydrolysis of the isothiocyanate group affect my yield, and how can I prevent it? A: Isothiocyanates react with water to form unstable dithiocarbamates or carbamic acids, which rapidly decarboxylate to yield primary amines[2]. These newly formed amines on the crosslinker can then react with remaining intact ITC groups, polymerizing the crosslinker and destroying its ability to conjugate your protein. Prevention: Always prepare the 1,13-bis-isothiocyanato-4,7,10-trioxatridecane stock in anhydrous DMSO or DMF immediately before use. Never store the crosslinker in aqueous solutions.

Q4: Can I perform this conjugation at pH 6.5 to target the N-terminus specifically? A: Yes, but with strict kinetic caveats. The N-terminal α-amine has a lower pKa (~7.8) compared to lysine ε-amines (~10.5). At pH 6.5, the N-terminus remains partially deprotonated and nucleophilic, while lysines are almost entirely protonated. Isothiocyanates can selectively target the N-terminus at slightly acidic to neutral pH[3]. However, the overall reaction rate drops significantly. You must increase the incubation time (up to 12-24 hours) and maintain strict temperature control to achieve a viable yield.

IV. Self-Validating Experimental Protocol: ITC-Amine Conjugation

This protocol incorporates built-in validation steps to ensure the structural integrity of the crosslinker and the successful formation of the thiourea bond.

Materials Required:

  • Target Protein (Concentration: 2–10 mg/mL)

  • 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (CAS: 1031239-28-7)[4]

  • Anhydrous DMSO (Water content <0.005%)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Zeba™ Spin Desalting Columns (or equivalent size-exclusion columns)

Step-by-Step Methodology:

  • Protein Preparation (Validation Step 1):

    • Buffer exchange the target protein into the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 9.0) using a desalting column.

    • Causality: Removing all trace amines (e.g., Tris) is non-negotiable. Measure the A280 pre- and post-desalting to confirm protein recovery and ensure no aggregation has occurred before adding the crosslinker.

  • Crosslinker Reconstitution:

    • Equilibrate the vial of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane to room temperature before opening to prevent condensation from introducing moisture.

    • Dissolve the crosslinker in anhydrous DMSO to create a 10 mM stock solution.

    • Crucial: Use this stock immediately. Discard any unused reconstituted reagent to prevent hydrolysis artifacts in future experiments.

  • Conjugation Reaction:

    • Calculate the required volume of crosslinker to achieve a 20-fold molar excess over the protein.

    • Slowly add the crosslinker to the protein solution while vortexing gently. Ensure the final DMSO concentration is ≤ 10%.

    • Incubate the reaction in the dark at Room Temperature (20–25°C) for 2 hours.

  • Reaction Quenching:

    • Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

    • Causality: The primary amines in Tris will rapidly consume any unreacted ITC groups, preventing further crosslinking and stabilizing the final conjugate.

  • Purification & Validation (Validation Step 2):

    • Purify the conjugated protein from the quenched crosslinker by-products using a fresh desalting column equilibrated with 1X PBS (pH 7.4).

    • Validate the conjugation yield via Mass Spectrometry (MALDI-TOF or LC-MS). The mass shift should correspond to the addition of the crosslinker mass. For 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (MW ~304.4 g/mol ), expect a mass addition of exactly 304.4 Da per crosslink formed, as thiourea formation is an addition reaction with no leaving group mass lost.

V. References

  • Functional groups in (bio)chemistry - Interchim - [Link]

  • Selective pH-Responsive Conjugation between a Pair of De Novo Discovered Peptides - Journal of the American Chemical Society -[Link]

  • Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders - Science Advances / PMC -[Link]

  • Product Index - AA Blocks - AA Blocks - [Link]

Sources

Optimization

Technical Support Center: Optimizing 1,13-bis-isothiocyanato-4,7,10-trioxatridecane Crosslinking

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing low conjugation yields when using 1,13-bis-isothiocyanato-4,7,10-trioxatrideca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing low conjugation yields when using 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (PEG3-ITC). This homobifunctional crosslinker is highly valued for its hydrophilic PEG spacer, which prevents aggregation, but its terminal isothiocyanate (ITC) groups present a specific chemical challenge: they are highly susceptible to hydrolysis in aqueous environments [1].

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality of your reaction, you can implement the self-validating protocols below to outcompete hydrolysis and guarantee reproducible crosslinking.

Part 1: Mechanistic Troubleshooting (The "Why")

To prevent hydrolysis, you must first understand the competing pathways in your reaction vessel. Isothiocyanates react with nucleophiles. In an ideal scenario, the unprotonated primary amines ( −NH2​ ) on your target protein's lysine residues attack the electrophilic central carbon of the ITC group, forming a stable thiourea bond (Aminolysis).

However, in an aqueous buffer, water molecules and hydroxide ions ( OH− ) act as competing nucleophiles. If OH− attacks the ITC group, it triggers hydrolysis , degrading the crosslinker into an unreactive amine or thiocarbamate [2]. Because aminolysis requires an alkaline environment to ensure primary amines are deprotonated, you are forced to operate in a pH range where OH− concentration is elevated, thereby accelerating hydrolysis [3].

G A PEG3-ITC Crosslinker (-N=C=S) D Aminolysis (Target Pathway) A->D + Protein (pH 8.0-8.5) E Hydrolysis (Degradation Pathway) A->E + H2O / OH- B Target Protein (Primary Amines, -NH2) B->D C Aqueous Buffer (H2O, OH-) C->E F Stable Thiourea Crosslink D->F G Inactive Amine / Thiocarbamate E->G Loss of crosslinking efficiency

Competitive reaction pathways of PEG3-ITC: Aminolysis vs. Hydrolysis.

Part 2: Quantitative Data & Buffer Compatibility

To successfully outcompete hydrolysis, you must manipulate temperature, pH, and buffer composition. The tables below synthesize the kinetic behaviors of isothiocyanates to guide your experimental design.

Table 1: Hydrolysis Half-Life vs. Environmental Conditions

Note: While lower temperatures preserve the crosslinker, they also exponentially slow the desired aminolysis reaction. A balance must be struck.

ConditionEstimated ITC Half-LifeMechanistic Impact on Conjugation
pH 7.4, 4°C~108 hoursVery slow hydrolysis; however, aminolysis is too slow for efficient crosslinking.
pH 7.4, 25°C~56 hoursModerate hydrolysis. Lysine amines are mostly protonated, reducing target reactivity.
pH 8.0–8.5, 25°C < 10 hours Optimal Window: Accelerated hydrolysis is outpaced by rapid, efficient aminolysis.
pH 9.5, 25°C< 2 hoursSevere hydrolysis. Crosslinker is depleted before conjugation can complete.
Table 2: Buffer Compatibility Profile

The presence of exogenous amines in your buffer will act as a massive nucleophilic sink, instantly quenching your PEG3-ITC [4].

Buffer TypeAmine ContentCompatibilityCausality / Reason
Bicarbonate NoneExcellent Ideal buffering capacity in the pH 8.0–8.5 range. No competing nucleophiles.
PBS NoneGood Safe, but standard PBS (pH 7.4) must be adjusted upward to pH 8.0 for optimal yield.
TrisHighIncompatibleThe primary amine in Tris will rapidly consume all ITC groups.
GlycineHighIncompatibleContains a primary amine; intentionally used only as a quenching agent.

Part 3: Self-Validating Experimental Protocol

Do not rely on "blind" incubations. The following protocol integrates self-validating checkpoints to ensure that hydrolysis has been successfully mitigated and true crosslinking has occurred.

Step 1: Anhydrous Reagent Preparation

  • Action: Dissolve PEG3-ITC in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 10–50 mM stock solution.

  • Causality: Isothiocyanates will slowly degrade from atmospheric moisture. Anhydrous aprotic solvents isolate the electrophilic carbon from nucleophilic attack until the exact moment of reaction.

  • Validation Checkpoint: Visually inspect the stock. It must be completely clear. Any cloudiness indicates polymerization or prior moisture exposure.

Step 2: Protein Preparation and Buffer Exchange

  • Action: Dialyze or use a desalting column to exchange your target protein into 0.1 M Sodium Bicarbonate buffer, pH 8.2. Concentrate the protein to at least 2 mg/mL.

  • Causality: High protein concentrations drive the reaction kinetics toward aminolysis (second-order reaction) rather than hydrolysis (pseudo-first-order reaction driven by solvent).

  • Validation Checkpoint: Measure the final pH of the protein solution with a micro-probe. It must be exactly between 8.0 and 8.5.

Step 3: Conjugation Reaction

  • Action: Add the PEG3-ITC stock to the protein solution at a 10- to 20-fold molar excess. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 5–10% (v/v) to prevent protein denaturation. Incubate at Room Temperature (20–25°C) for 1 to 2 hours.

  • Causality: Adding the crosslinker directly into the optimized aqueous environment initiates a kinetic race. The 20-fold excess ensures that even with minor concurrent hydrolysis, enough active crosslinker remains to saturate the target amines.

Step 4: Quenching and Validation

  • Action: Quench the reaction by adding a buffer containing primary amines (e.g., 50 mM Tris or 100 mM Glycine, pH 8.0) and incubate for 15 minutes. Remove excess reagents via size-exclusion chromatography.

  • Validation Checkpoint (Critical): Run the pre- and post-reaction samples on an SDS-PAGE gel. A successful crosslinking event will show a distinct shift to a higher molecular weight (dimers/oligomers). If you only see the monomeric band, hydrolysis outcompeted aminolysis.

Part 4: Frequently Asked Questions (FAQs)

Q: My crosslinking efficiency is extremely low despite using a 50-fold molar excess of PEG3-ITC. What went wrong? A: You likely have a competing nucleophile in your buffer. Double-check that your protein was not eluted or stored in Tris, glycine, or sodium azide. Alternatively, your stock PEG3-ITC may have hydrolyzed in storage. Always use fresh, anhydrous DMSO to prepare stock solutions.

Q: Can I store the reconstituted PEG3-ITC in aqueous buffer for later use? A: Absolutely not. As shown in Table 1, the half-life of ITCs in aqueous buffers drops rapidly. Even at 4°C, storing the crosslinker in an aqueous environment will lead to near-complete hydrolysis within a few days[2]. Always prepare aqueous mixtures immediately before use.

Q: Why do I see precipitation when adding the PEG3-ITC stock to my protein solution? A: This is usually due to exceeding the solubility limit of the organic solvent in the aqueous phase, or adding the crosslinker too rapidly, causing localized high concentrations that denature the protein. Add the DMSO stock dropwise while gently vortexing, keeping the final DMSO concentration below 10%.

Q: Does the PEG3 spacer arm affect the hydrolysis rate? A: The PEG3 spacer significantly increases the overall aqueous solubility of the molecule compared to alkyl-chain crosslinkers, which helps prevent reagent precipitation [4]. However, it does not electronically shield the terminal isothiocyanate groups. The fundamental susceptibility to OH− attack remains unchanged.

References

  • Chemical Society Reviews. "Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation". RSC Publishing. URL: [Link]

  • Bioconjugate Chemistry. "Universal Isolation of Cross-Linked Peptides". ACS Publications. URL: [Link]

Troubleshooting

optimizing ph for 1,13-bis-isothiocyanato-4,7,10-trioxatridecane thiourea bond formation

Welcome to the Technical Support Center for bioconjugation utilizing 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (commonly referred to as PEG3-bis-ITC). As a homobifunctional crosslinker, this reagent features a hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation utilizing 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (commonly referred to as PEG3-bis-ITC). As a homobifunctional crosslinker, this reagent features a hydrophilic polyethylene glycol (PEG) spacer that prevents protein aggregation, flanked by two highly reactive isothiocyanate (ITC) warheads.

The formation of a stable thiourea bond between an ITC group and a primary amine is fundamentally governed by the pH of the reaction environment. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their crosslinking workflows.

Mechanistic Principles of Thiourea Bond Formation

pHDynamics Substrate 1,13-bis-isothiocyanato- 4,7,10-trioxatridecane LowPH pH < 7.5 Protonated Amines Substrate->LowPH Acidic OptPH pH 8.5 - 9.5 Deprotonated Amines Substrate->OptPH Optimal HighPH pH > 9.5 High Hydroxide Conc. Substrate->HighPH Basic Thiol Off-Target Reaction (Dithiocarbamate) LowPH->Thiol Cys favored Thiourea Target Reaction (Thiourea Bond) OptPH->Thiourea Lys favored Hydrolysis Degradation (Amine Formation) HighPH->Hydrolysis OH- attack

Logical flow of pH-dependent reactivity for isothiocyanate bioconjugation.

The reaction between an isothiocyanate and a primary amine (such as the ϵ -amino group of a lysine residue) requires the amine to be in its unprotonated, nucleophilic state ( NH2​ ). Because the pKa of a typical lysine side chain is approximately 10.5, the vast majority of these amines are protonated ( NH3+​ ) at physiological pH (7.4) and are therefore unreactive[1].

To drive thiourea bond formation, the pH must be elevated to 8.5–9.5[2]. However, this creates a chemical tightrope: as the pH increases, the concentration of hydroxide ions ( OH− ) also increases, which competitively attacks the central carbon of the ITC group, hydrolyzing it into an unreactive primary amine[2].

Troubleshooting & FAQs

Q1: My crosslinking efficiency is extremely low when using standard PBS (pH 7.4). Why? A1: At pH 7.4, less than 0.2% of the lysine ϵ -amines on your target protein are deprotonated. The protonated amines lack the lone pair of electrons necessary to attack the electrophilic carbon of the isothiocyanate group. To resolve this, exchange your protein into a buffer with a pH of 8.5 to 9.5[2]. Note that at lower pH values (6.5–8.0), ITC groups may exhibit off-target reactivity with cysteine thiols to form dithiocarbamates[3].

Q2: I increased the pH to 10.5 to maximize lysine deprotonation, but my bioconjugation yield actually dropped. What happened? A2: You have encountered competing hydrolysis. While a pH of 10.5 significantly increases the pool of nucleophilic amines[1], the high concentration of hydroxide ions rapidly hydrolyzes the isothiocyanate warheads on the 1,13-bis-isothiocyanato-4,7,10-trioxatridecane. This degradation permanently inactivates the crosslinker before it can bridge your proteins[2]. Stick to the optimal window of pH 8.5–9.0 to balance amine reactivity with crosslinker stability.

Q3: Can I use Tris-HCl or Glycine buffers adjusted to pH 9.0 for this reaction? A3: No. Both Tris and Glycine contain primary amines. Because these buffer molecules are present in massive molar excess (typically 50–100 mM) compared to your protein, they will act as competitive nucleophiles and rapidly consume the PEG3-bis-ITC. You must use amine-free buffers, such as 0.1 M Sodium Bicarbonate or Sodium Borate.

Q4: How do I definitively know if the thiourea bond has formed before moving to downstream functional assays? A4: Do not rely on blind faith; implement a self-validating assay. Because the reaction consumes primary amines, you can quantify the success of the conjugation by measuring the reduction in available amines using a colorimetric TNBSA assay or a fluorometric Fluorescamine assay. A successful crosslinking reaction will show a 30–60% reduction in detectable amines compared to an unreacted control.

Quantitative Data: pH-Dependent Reactivity Profile

To assist in experimental design, the following table summarizes the kinetic behavior of PEG3-bis-ITC across different pH environments.

pH RangeAmine Protonation StateITC Stability in Aqueous BufferDominant Reaction PathwayRecommended Application
< 7.0 >99.9% Protonated ( NH3+​ )Highly StableThiol reaction (Dithiocarbamate)Cysteine-targeted labeling[3]
7.0 - 8.0 Mostly ProtonatedStableSlow thiourea formationN-terminal amine targeting (pKa ~7.8)[4]
8.5 - 9.5 Partially Deprotonated ( NH2​ )Moderately StableRapid Thiourea Formation Optimal Lysine Crosslinking [2]
> 9.5 Highly DeprotonatedUnstable (Rapid Hydrolysis)ITC DegradationNot recommended

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes internal checkpoints to ensure that causality is respected and that the reaction is proceeding as intended.

Protocol Step1 1. Buffer Exchange 0.1M Bicarbonate pH 9.0 Step3 3. Conjugation 2h at 25°C Step1->Step3 Step2 2. Reagent Prep PEG3-bis-ITC in dry DMSO Step2->Step3 Step4 4. Validation Fluorescamine Assay Step3->Step4 Step5 5. Quench & Purify Add Tris, then SEC Step4->Step5

Self-validating workflow for PEG3-bis-ITC crosslinking.

Step-by-Step Methodology:
  • Buffer Exchange (The Foundation):

    • Action: Dialyze or use a desalting column to exchange your protein into 0.1 M Sodium Bicarbonate, pH 9.0.

    • Validation Check: Measure the pH of the final eluate. It must be exactly 9.0. If it is lower, the buffering capacity was insufficient to overcome the original storage buffer.

  • Crosslinker Preparation (Moisture Control):

    • Action: Dissolve 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous DMSO or DMF to create a 10 mM stock.

    • Causality: ITC groups are highly moisture-sensitive. Using standard, hydrated DMSO will cause premature hydrolysis of the reagent in the tube before it ever reaches your protein.

  • Conjugation Reaction:

    • Action: Add a 10- to 20-fold molar excess of the crosslinker to your protein solution (protein concentration should be 2–5 mg/mL to favor intermolecular crosslinking). Incubate for 2 hours at room temperature (25°C).

  • In-Process Validation (The Checkpoint):

    • Action: Remove a 5 µL aliquot of the reaction mixture and react it with Fluorescamine reagent. Compare the fluorescence signal to a 5 µL aliquot of your unreacted protein.

    • Decision Matrix: If fluorescence is reduced by >40%, proceed to Step 5. If reduction is <20%, the ITC has hydrolyzed or the pH dropped; spike in an additional 10-fold molar excess of crosslinker.

  • Quenching & Purification:

    • Action: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.

    • Causality: The primary amines in Tris will outcompete the protein for any remaining unreacted ITC groups, stopping the reaction instantly and preventing unwanted polymerization. Purify the final conjugate using Size Exclusion Chromatography (SEC).

References

  • Source: National Center for Biotechnology Information (PMC)
  • Isothiocyanate Enabled Versatile Cyclizations of Phage Dis-played Peptides for the Discovery of Macrocyclic Binders Source: ChemRxiv URL
  • Source: National Center for Biotechnology Information (PMC)
  • Introduction to Amine Modification—Section 1.

Sources

Optimization

Technical Support Center: Troubleshooting Protein Aggregation During 1,13-bis-isothiocyanato-4,7,10-trioxatridecane Crosslinking

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with protein aggregation during bioconjugation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with protein aggregation during bioconjugation.

1,13-bis-isothiocyanato-4,7,10-trioxatridecane is a homobifunctional crosslinker featuring two isothiocyanate (ITC) reactive groups separated by a hydrophilic 4,7,10-trioxatridecane (PEG3) spacer. While the PEG3 spacer is specifically designed to enhance aqueous solubility and prevent the hydrophobic aggregation typically seen with aliphatic crosslinkers[1], researchers still frequently encounter high-molecular-weight aggregation.

This guide is designed to deconstruct the mechanistic causality behind these aggregates and provide you with a self-validating troubleshooting framework.

Mechanistic Pathway of ITC-PEG3-ITC Crosslinking

To solve aggregation, we must first understand the reaction pathways. Isothiocyanates react with primary amines (such as the ε-amino group of lysine residues or the N-terminus) to form stable thiourea bonds[2]. Because the crosslinker is homobifunctional, it carries the inherent risk of linking two separate protein molecules (intermolecular crosslinking) rather than linking two domains of the same protein (intramolecular crosslinking)[3].

Mechanism A 1,13-bis-isothiocyanato- 4,7,10-trioxatridecane (ITC-PEG3-ITC) C High Protein Conc. (Intermolecular Reaction) A->C Excess Protein / High Ratio D Low Protein Conc. (Intramolecular Reaction) A->D Dilute Conditions B Target Protein (Primary Amines) B->C B->D E Protein Aggregation (High MW Smear) C->E Crosslinking between multiple proteins F Stabilized Monomer (Desired Conjugate) D->F Crosslinking within a single protein

Mechanistic pathways of ITC-PEG3-ITC crosslinking leading to stabilization or aggregation.

Frequently Asked Questions & Troubleshooting Guide

Q1: My protein precipitates almost immediately upon adding the ITC-PEG3-ITC crosslinker. What is causing this? A: This is rarely a crosslinking issue; it is a solvent-shock or localized concentration issue. 1,13-bis-isothiocyanato-4,7,10-trioxatridecane must be dissolved in an anhydrous organic solvent (like DMSO or DMF) prior to aqueous introduction. If you add a large bolus of the DMSO stock directly to the protein, the localized hydrophobicity causes rapid solvent-shock denaturation and precipitation[1].

  • Causality & Solution: Limit the final organic solvent concentration to <5% (v/v), ideally <2%. Add the crosslinker dropwise while vortexing the protein solution gently. This prevents localized micelle formation and ensures rapid diffusion of the crosslinker.

Q2: My SDS-PAGE shows a massive smear of high-molecular-weight aggregates. How do I favor intramolecular crosslinking over intermolecular aggregation? A: A high-molecular-weight smear indicates covalent polymerization. This is governed entirely by collision kinetics[3].

  • Causality & Solution: To favor intramolecular crosslinking, you must reduce the probability of protein-protein collisions. Decrease your protein concentration to 0.1 - 1.0 mg/mL. Furthermore, titrate your crosslinker-to-protein molar ratio. A massive excess of crosslinker (e.g., >50:1) rapidly saturates all available amines on a single protein, forcing the second ITC arm to reach out and react with adjacent proteins. Start with a conservative 5:1 to 20:1 molar excess.

Q3: Does the buffer pH affect aggregation with this specific ITC crosslinker? A: Absolutely. The kinetics of amine acylation by isothiocyanates are strictly pH-dependent[4].

  • Causality & Solution: The ε-amino group of lysine has a pKa of ~10.5. At physiological pH (7.4), these amines are protonated (-NH3+) and act as poor nucleophiles. ITC crosslinking requires a pH of 8.5 to 9.5 to deprotonate a sufficient fraction of amines for nucleophilic attack[4]. However, pushing the pH too high (>9.5) can unfold the protein, exposing hydrophobic core residues and driving non-covalent aggregation before crosslinking even occurs. Maintain a strict pH of 8.5–9.0 using an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or Sodium Borate)[5].

Q4: How do I properly quench the reaction to prevent over-crosslinking over time? A: Unquenched ITC groups will continue to react as long as functional groups are available, eventually leading to over-crosslinking and aggregation over time.

  • Causality & Solution: Because ITC reacts with primary amines, you must introduce a massive molar excess of a small primary amine to outcompete the protein. Add Tris-HCl or Glycine (final concentration 50–100 mM) at pH 8.0 and incubate for 15 minutes to fully deactivate any unreacted isothiocyanate groups[5].

Quantitative Optimization Parameters

To establish a self-validating protocol, ensure your experimental parameters fall within the optimized ranges detailed in the table below. Deviating from these ranges exponentially increases the risk of aggregation.

ParameterAggregation Risk FactorOptimal Range for ITC-PEG3-ITCMechanistic Rationale
Protein Concentration High (>2 mg/mL)0.1 - 1.0 mg/mL High concentrations favor intermolecular collisions, driving covalent polymerization.
Molar Ratio (Crosslinker:Protein)High (>50:1)5:1 to 20:1 Excess crosslinker saturates primary amines rapidly, forcing the second ITC arm to react with adjacent proteins.
Buffer pH Low (<8.0) or High (>9.5)8.5 - 9.0 ITC requires deprotonated amines. pH <8.0 yields unreactive amines; pH >9.5 causes protein unfolding and hydrophobic aggregation.
Organic Solvent (DMSO/DMF)High (>5% v/v)<2% v/v Localized high concentrations of organic solvent cause rapid solvent-shock denaturation.
Self-Validating Experimental Protocol

Do not scale up your crosslinking reaction blindly. Use the following step-by-step methodology to build a self-validating titration matrix. This ensures you find the exact kinetic window that stabilizes your protein without inducing aggregation.

Step 1: Buffer Exchange Dialyze or use a desalting column to exchange your protein into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5). Critical: Remove all traces of Tris, glycine, or sodium azide, as these will competitively inhibit the ITC reaction. Adjust protein concentration to 0.5 mg/mL.

Step 2: Reagent Preparation Weigh 1,13-bis-isothiocyanato-4,7,10-trioxatridecane and dissolve it in high-quality, anhydrous DMSO to create a 10 mM stock solution. Note: Isothiocyanates are moisture-sensitive. Prepare this stock immediately before use.

Step 3: Titration Matrix Setup (The Self-Validation Step) Set up three distinct reaction tubes to test different molar ratios.

  • Tube A: 5:1 (Crosslinker:Protein)

  • Tube B: 10:1 (Crosslinker:Protein)

  • Tube C: 20:1 (Crosslinker:Protein)

Step 4: Controlled Reaction Add the calculated volume of the crosslinker stock dropwise to each tube while gently swirling. Ensure the final DMSO concentration remains below 2% (v/v). Incubate the reactions at Room Temperature (20–25°C) for 30 to 60 minutes.

Step 5: Quenching To halt the reaction and prevent late-stage aggregation, add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM in each tube. Incubate for 15 minutes at room temperature.

Step 6: Analysis and Validation Run the quenched samples on a reducing SDS-PAGE gel alongside an uncrosslinked control.

  • Success: A slight upward shift in the monomeric band (due to the added mass of the PEG3 crosslinkers) or the appearance of a clean, specific oligomeric band (if targeting a defined complex).

  • Failure (Aggregation): A high-molecular-weight smear at the top of the gel. If this occurs, select the molar ratio from your matrix that produced the least smearing and further reduce the protein concentration for the next iteration.

Workflow N1 1. Buffer Exchange (pH 8.5-9.0, No Amines) N3 3. Titration Matrix (5:1 to 20:1 Ratio) N1->N3 N2 2. Crosslinker Prep (Anhydrous DMSO) N2->N3 N4 4. Incubation (30-60 min, RT) N3->N4 N5 5. Quenching (50mM Tris/Glycine) N4->N5 N6 6. SEC / SDS-PAGE (Validation) N5->N6

Self-validating experimental workflow for ITC-PEG3-ITC crosslinking.

References
  • Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. MDPI. URL:[Link]

  • Chemical cross-linking and native mass spectrometry: A fruitful combination for structural biology. PMC. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane Bioconjugates

Welcome to the Technical Support Center for bioconjugation workflows involving 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (CAS: 1031239-28-7)[1]. As a homobifunctional crosslinker featuring a flexible PEG3 (trioxatri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation workflows involving 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (CAS: 1031239-28-7)[1]. As a homobifunctional crosslinker featuring a flexible PEG3 (trioxatridecane) spacer and two highly reactive isothiocyanate (-NCS) groups, this reagent is exceptional for amine-to-amine crosslinking. However, failing to properly quench and remove unreacted crosslinker can lead to devastating downstream effects, including protein aggregation, heterogeneous conjugate mixtures, and compromised assay reproducibility[2].

This guide provides field-proven troubleshooting FAQs, quantitative purification strategies, and self-validating experimental protocols to ensure high-purity bioconjugates.

Part 1: Troubleshooting & FAQs

Q1: Why is my target protein precipitating or forming high-molecular-weight aggregates after the crosslinking reaction? A1: This is a classic symptom of over-crosslinking caused by unreacted homobifunctional reagents. In single-step protocols where proteins and crosslinkers are mixed simultaneously, the two identical -NCS groups react indiscriminately, leading to complex intra- and intermolecular crosslinks (oligomers)[2]. To prevent this, you must strictly control the stoichiometric ratio (typically 5-10x molar excess of crosslinker, not more) and immediately quench the reaction after the optimal incubation time to deactivate the remaining -NCS groups.

Q2: What is the most effective chemical quencher for unreacted isothiocyanates? A2: We highly recommend using a small primary amine, specifically Glycine or Ethanolamine , at a final concentration of 50–100 mM. Isothiocyanates react efficiently with primary amines to form highly stable thiourea derivatives[3][4]. Causality Check: Glycine is particularly advantageous because it adds a carboxylate group to the unreacted crosslinker. This drastically increases the water solubility of the resulting thiourea adduct, preventing it from hydrophobically associating with your target protein and making subsequent Size Exclusion Chromatography (SEC) highly efficient.

Q3: Can I use thiol-based reducing agents like DTT or β -mercaptoethanol to quench the reaction? A3: No. While thiol groups react rapidly with isothiocyanates to form dithiourethanes, these bonds are significantly less stable than thiourea bonds. Research demonstrates that dithiourethane adducts can undergo intramolecular transfer, migrating from the thiol to nearby unreacted primary amines on your target protein[3]. This means a thiol-quenched crosslinker could potentially "un-quench" and re-react with your sample. Always use primary amines for permanent quenching.

Q4: How do I remove the quenched crosslinker if my target conjugate is a small peptide (<3 kDa)? A4: Standard SEC (e.g., Sephadex G-25) relies on a significant size difference between the conjugate and the quenched crosslinker. If your peptide is small, the quenched PEG3-bis-ITC adduct (MW ~380 Da) will co-elute. Instead, utilize Solid-Phase Scavenging . By adding a polymer-supported amine (like aminomethyl polystyrene resin) to the reaction mixture without prior liquid quenching, the unreacted crosslinker covalently binds to the macroscopic resin beads. You can then simply filter out the beads, leaving your pure peptide conjugate in the filtrate.

Part 2: Quantitative Data & Purification Strategies

Selecting the correct removal method depends entirely on the molecular weight of your target conjugate and the desired purity.

Table 1: Comparison of Unreacted Isothiocyanate Removal Strategies

Purification MethodTarget Molecule SizeMechanism of SeparationProcessing TimeExpected PurityBest Use Case
Size Exclusion (SEC) > 10 kDa (Proteins/mAbs)Hydrodynamic radius (Gel filtration via Sephadex G-25/50)15–30 mins> 95%Rapid desalting and removal of glycine-quenched adducts[5].
Dialysis > 10 kDa (Proteins)Semi-permeable membrane diffusion12–24 hours> 98%Processing large volumes where time is not a limiting factor.
Solid-Phase Scavenging < 5 kDa (Peptides/Drugs)Covalent capture onto insoluble amine-functionalized resin1–2 hours> 90%Small molecule bioconjugation where SEC resolution fails.
RP-HPLC AnyHydrophobic interaction (C8/C18 column)30–60 mins> 99%Ultimate purity for therapeutic peptide-conjugate development.

Part 3: Mechanistic & Workflow Visualizations

Mechanism ITC Unreacted PEG3-bis-ITC Adduct Thiourea Adduct (Water Soluble) ITC->Adduct + Glycine (Quenching) Conjugate Protein Conjugate ITC->Conjugate + Protein (Crosslinking) Gly Glycine Quencher (Primary Amine) Gly->Adduct Protein Target Protein (Lysine Residues) Protein->Conjugate

Mechanistic pathway of PEG3-bis-ITC reacting with target proteins versus glycine quenchers.

Workflow Start Reaction Mixture (Protein + Crosslinker) Quench Add 100mM Glycine (Quenching Step) Start->Quench Incubate Incubate 30 min @ Room Temp Quench->Incubate Purify Size Exclusion Chromatography (SEC) Incubate->Purify Collect Collect Purified Protein Conjugate Purify->Collect Void Volume (High MW) Waste Discard Small Thiourea Adducts Purify->Waste Retained (Low MW)

Workflow for quenching and purifying PEG3-bis-ITC bioconjugates using SEC.

Part 4: Experimental Protocols

Protocol A: Quenching and SEC Purification (For Protein Conjugates >10 kDa)

This protocol utilizes a self-validating UV-Vis tracking system to ensure the complete separation of the protein conjugate from the quenched crosslinker.

Materials:

  • 1 M Glycine in PBS (pH 7.4)

  • Sephadex G-25 or PD-10 Desalting Column[5]

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Quenching: Upon completion of the crosslinking reaction, immediately add 1 M Glycine to the reaction mixture to achieve a final concentration of 100 mM.

  • Incubation: Vortex gently and incubate for 30 minutes at room temperature. This provides ample time for the primary amine of glycine to convert all residual -NCS groups into stable, water-soluble thiourea adducts[4].

  • Column Equilibration: Equilibrate the SEC column with 3–5 column volumes (CV) of your desired storage buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Apply the quenched reaction mixture to the center of the column bed. Allow it to enter the resin completely.

  • Elution & Fraction Collection: Add elution buffer and collect 0.5 mL fractions.

  • Self-Validation (UV-Vis Tracking): Measure the absorbance of each fraction at 280 nm (to detect the protein conjugate) and 250–260 nm (to detect the thiourea adducts).

    • Causality: The high-molecular-weight protein conjugate will elute first in the void volume (peak at 280 nm). The small, quenched PEG3-bis-ITC-glycine adducts will be retained in the porous resin and elute later (peak at ~250 nm due to the thiourea chromophore)[4]. Pool only the fractions from the first peak.

Protocol B: Solid-Phase Scavenging (For Small Peptide Conjugates <3 kDa)

When SEC cannot resolve the conjugate from the crosslinker due to similar molecular weights, solid-phase scavenging physically removes the unreacted crosslinker from the liquid phase.

Materials:

  • Aminomethyl Polystyrene Resin (loading capacity ~1.0 mmol/g)

  • Fritted spin columns or syringe filters (0.22 µm)

Step-by-Step Methodology:

  • Resin Preparation: Swell 50 mg of aminomethyl polystyrene resin in the reaction solvent (e.g., DMF or aqueous buffer) for 15 minutes.

  • Scavenging: Instead of adding liquid glycine, add the swollen resin directly to your crude bioconjugation mixture.

  • Incubation: Agitate the suspension gently on a rotary shaker for 1 to 2 hours at room temperature. The solid-phase primary amines will covalently react with the unreacted 1,13-bis-isothiocyanato-4,7,10-trioxatridecane, tethering it to the macroscopic beads.

  • Filtration: Transfer the mixture to a fritted spin column and centrifuge at 2,000 x g for 2 minutes.

  • Validation: The filtrate contains your pure peptide conjugate. The unreacted crosslinker remains covalently trapped on the resin in the filter. Analyze the filtrate via RP-HPLC to confirm the disappearance of the unreacted crosslinker peak.

References

  • Pharmaffiliates. 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane. [Link]

  • Creative Biolabs. Homobifunctional Crosslinkers. [Link]

  • PubMed / National Institutes of Health. Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase. [Link]

  • PubMed / National Institutes of Health. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions.[Link]

  • PubMed / National Institutes of Health. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. [Link]

Sources

Optimization

calculating optimal molar excess for 1,13-bis-isothiocyanato-4,7,10-trioxatridecane reactions

Welcome to the Advanced Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and stoichiometric challenges associated with 1,13-bis-isoth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and stoichiometric challenges associated with 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (a homobifunctional, PEG3-spaced isothiocyanate crosslinker).

Because this reagent possesses two identical reactive groups, optimizing the molar excess is not just a matter of yield—it fundamentally dictates the molecular architecture of your final product.

Diagnostic Workflow: Molar Excess Optimization

OptimizationWorkflow Step1 1. Protein Preparation (Amine-free Buffer, pH 8.5) Step2 2. Calculate Molar Excess (Target: 10x - 50x) Step1->Step2 Step3 3. Add 1,13-bis-ITC-PEG3 (One-Step Reaction) Step2->Step3 Step4 4. Quench Reaction (Add 50mM Tris, pH 8.0) Step3->Step4 Step5 5. Self-Validation (SDS-PAGE / LC-MS) Step4->Step5 Result1 < 5x Excess Intra-molecular / Aggregation Step5->Result1 High MW Smear Result2 10x - 20x Excess Optimal Inter-molecular Crosslinking Step5->Result2 Defined Multimers Result3 > 50x Excess Mono-derivatization (Capping) Step5->Result3 Mass Shift Only

Workflow for optimizing homobifunctional ITC crosslinking and validating molar excess outcomes.

FAQ: Theoretical Foundations & Causality

Q: Why does molar excess dictate whether I achieve crosslinking or mono-derivatization (capping)? A: The causality lies in the kinetics of second-order reactions. Homobifunctional crosslinkers like 1,13-bis-isothiocyanato-4,7,10-trioxatridecane have identical reactive groups at both ends[1]. If you flood the reaction with a massive molar excess (e.g., >50x), the kinetic probability of a single crosslinker molecule finding and reacting with two different protein molecules drops near zero. Instead, the crosslinker saturates all available primary amines, resulting in mono-derivatization (capping) where the second isothiocyanate (ITC) group simply hydrolyzes. Conversely, an excess that is too low (<5x) forces the crosslinker to react with adjacent amines on the same protein (intra-molecular crosslinking) or causes uncontrolled polymerization.

Q: How does my starting protein concentration alter the required molar excess? A: Inter-molecular crosslinking relies on the physical proximity of protein molecules in solution. For dilute protein solutions (<1 mg/mL), the distance between proteins is high. You must use a higher molar excess (20–50x) to drive the initial reaction forward[1]. For highly concentrated proteins (>5 mg/mL), the proximity is much closer, meaning a lower molar excess (10–20x) is sufficient to achieve crosslinking without risking capping[2].

Q: Why is pH 8.5–9.0 strictly required for this specific crosslinker? A: Isothiocyanates react exclusively with the unprotonated form of primary amines to form stable thiourea bonds. The pKa of lysine side-chain ε-amines is approximately 10.5. At physiological pH (7.4), the vast majority of lysines are protonated and unreactive. Elevating the pH to 8.5–9.0 ensures a sufficient fraction of amines are deprotonated and nucleophilic, while avoiding the rapid aqueous hydrolysis of the ITC group that occurs at pH > 9.5[3][4].

Troubleshooting Guide: Practical Issues

Issue 1: I am seeing a mass shift on LC-MS indicating crosslinker attachment, but no dimer/multimer formation on my SDS-PAGE gel.

  • Causality: You have over-saturated the system. The high molar excess has "capped" the available amines, preventing the second arm of the crosslinker from finding an unreacted amine on a neighboring protein.

  • Solution: Reduce the molar excess of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane to 10x. Ensure your protein concentration is at least 2 mg/mL to favor inter-molecular collisions.

Issue 2: My protein precipitates out of solution immediately upon adding the crosslinker.

  • Causality: There are two potential causes. First, 1,13-bis-isothiocyanato-4,7,10-trioxatridecane is lipophilic and requires an organic solvent (DMSO/DMF) for initial solubilization. Exceeding 10% (v/v) organic solvent in the final aqueous buffer will denature most proteins. Second, if the protein concentration is extremely high and the molar excess is low, you may have created an infinite, insoluble crosslinked polymer network.

  • Solution: Keep the final DMSO/DMF concentration ≤ 5%. If solvent toxicity is ruled out, increase the molar excess slightly to shift the equilibrium from infinite network formation toward discrete dimer/trimer formation.

Issue 3: I have low overall conjugation yield despite using a 20x molar excess.

  • Causality: Isothiocyanates are highly susceptible to hydrolysis. If your crosslinker stock was prepared in an aqueous buffer, or if you used hygroscopic (wet) DMSO, the ITC groups have likely hydrolyzed into unreactive primary amines[4].

  • Solution: Always prepare the crosslinker stock in strictly anhydrous, amine-free DMSO or DMF immediately before use. Do not store reconstituted ITC crosslinkers.

Quantitative Data: Molar Excess Optimization Matrix

To accurately predict your reaction outcome, reference the following empirically derived matrix.

Protein ConcentrationMolar Excess of CrosslinkerPrimary Reaction KineticsExpected SDS-PAGE ResultExpected LC-MS Result
< 1 mg/mL < 5xIntra-molecular favoredMonomer (faster migration)Monomer + Internal Link
< 1 mg/mL 20x - 50xInitial reaction drivenWeak Dimer / MonomerMonomer + Capped PEG
> 5 mg/mL < 5xPolymerization networkHigh MW Smear / Well blockUnresolvable
> 5 mg/mL 10x - 20xInter-molecular favoredDefined Dimer/Trimer Dimer exact mass
Any > 50xComplete saturationMonomer onlyMonomer + Multiple Caps

Step-by-Step Methodology: Self-Validating Optimization Protocol

Because protein surface topology varies wildly, calculating a theoretical molar excess is often insufficient. You must employ a self-validating titration protocol to empirically determine the optimal ratio for your specific target.

Phase 1: Preparation

  • Buffer Exchange: Dialyze or desalt your protein into an amine-free buffer (e.g., 50 mM Sodium Borate, 150 mM NaCl, pH 8.5). Crucial: Do not use Tris or Glycine buffers, as they contain primary amines that will consume the crosslinker.

  • Concentration Adjustment: Adjust the protein concentration to exactly 2.0 mg/mL to standardize inter-molecular collision rates.

  • Crosslinker Reconstitution: Immediately before use, dissolve 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous DMSO to create a 10 mM stock solution.

Phase 2: Titration Matrix Reaction 4. Set up four reaction microcentrifuge tubes containing equal volumes of your protein. 5. Add the crosslinker stock to achieve the following molar excesses: 5x, 10x, 20x, and 50x .

  • Note: Ensure the volume of DMSO added does not exceed 5% of the total reaction volume.

  • Incubation: Incubate the reactions at room temperature for 2 hours, protected from light.

Phase 3: Quenching and Self-Validation 7. Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM in each tube. Incubate for 15 minutes. The primary amines in Tris will rapidly consume any unreacted ITC groups, preventing further crosslinking during analysis[2]. 8. Validation (SDS-PAGE): Run the quenched samples on a non-reducing SDS-PAGE gel alongside an uncrosslinked control.

  • Interpretation: Identify the lane that produces the cleanest dimer/multimer band with the least amount of high-molecular-weight smearing. This lane represents your optimal molar excess.

  • Validation (LC-MS): For the 50x excess sample, run intact mass spectrometry. You should observe the mass of the monomer plus the exact mass of the crosslinker (304.4 Da) minus the leaving groups, confirming that capping (and not a failure of the reagent) occurred at high excesses.

References

  • Title: Bioconjugation and crosslinking technical handbook Source: Thermo Fisher Scientific URL
  • Title: Cysteine specific bioconjugation with benzyl isothiocyanates Source: RSC Publishing URL
  • Title: Application Notes and Protocols for Antibody Conjugation with Fluorescein Isothiocyanate (FITC)
  • Title: POMPOMS: Crosslinked biomolecular condensates as a versatile platform for multifunctional protein microparticles Source: PMC / NIH URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,13-bis-isothiocyanato-4,7,10-trioxatridecane Stock Solutions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (commonly referred to as PEG3-bis-isothiocyan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (commonly referred to as PEG3-bis-isothiocyanate), a homobifunctional crosslinker widely used for amine-to-amine bioconjugation.

A frequent challenge reported by users is "poor solubility" or turbidity when preparing stock solutions in dimethyl sulfoxide (DMSO). As an Application Scientist, it is critical to understand that this phenomenon is rarely a true solubility issue; rather, it is a moisture-induced chemical degradation that results in insoluble polymers. This guide provides the mechanistic causality behind this issue and field-proven protocols to ensure self-validating, stable stock preparations.

Mechanistic Insight: Solubility vs. Polymerization

To troubleshoot solubility, we must first understand the chemical reactivity of the isothiocyanate (ITC) group. 1,13-bis-isothiocyanato-4,7,10-trioxatridecane is highly soluble in polar aprotic solvents like DMSO. However, when users observe cloudiness, precipitation, or gelation, they are typically witnessing moisture-induced domino polymerization [1][2].

The Causality of "Insolubility"
  • Hydrolysis: Isothiocyanates hydrolyze in the presence of water. Water attacks the electrophilic ITC carbon, generating a highly unstable thiocarbamic acid intermediate.

  • Amine Formation: This intermediate rapidly decomposes, releasing carbonyl sulfide (COS) gas and yielding a primary amine [1].

  • Domino Polymerization: Because the crosslinker is homobifunctional, the newly formed amine immediately reacts with an intact isothiocyanate group on a neighboring molecule. This creates a thiourea linkage. As this process cascades, it forms a highly crosslinked, insoluble polythiourea network [2].

  • The Role of DMSO: While DMSO is the ideal solvent, it is highly hygroscopic. Furthermore, DMSO acts as a catalyst for this degradation by significantly enhancing the nucleophilicity of water, accelerating the hydrolysis rate exponentially compared to pure aqueous environments [1].

Mechanism A 1,13-bis-isothiocyanato- 4,7,10-trioxatridecane (Fully Soluble) C Hydrolysis Reaction (DMSO enhances H2O nucleophilicity) A->C F Domino Polymerization (Amine + Intact ITC) A->F Unreacted ITC B Trace Moisture (H2O) in DMSO B->C D Thiocarbamic Acid Intermediate C->D E Primary Amine Formation + COS gas release D->E E->F G Polythiourea Network (Insoluble Precipitate) F->G

Mechanism of moisture-induced polythiourea formation causing insolubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: My PEG3-bis-isothiocyanate stock solution turned cloudy immediately upon adding DMSO. What went wrong? A: This is the hallmark of cold-induced condensation. If the reagent vial was stored at -20°C and opened before equilibrating to room temperature, atmospheric moisture condensed directly onto the hygroscopic powder. Upon adding DMSO, this concentrated moisture triggered rapid polythiourea formation [3]. Always allow the sealed vial to sit at room temperature for at least 30 minutes before opening.

Q2: Can I heat the DMSO solution to force the crosslinker into solution? A: No. Heating will not dissolve a polythiourea precipitate. Furthermore, applying heat to isothiocyanates in the presence of even trace moisture will drastically accelerate the degradation kinetics, permanently ruining your stock [2]. If the solution is cloudy, it must be discarded.

Q3: Does the grade of DMSO really matter? I used "Molecular Biology Grade." A: Yes, the grade is the most critical variable. "Molecular Biology Grade" DMSO often contains up to 0.1% water, which is enough to destroy the crosslinker. You must use Anhydrous Grade DMSO (≥99.9% purity, ≤0.005% water) packaged under argon, and ideally stored over 3Å molecular sieves [3].

Quantitative Solvent Quality Matrix

To ensure a self-validating experimental setup, use the following matrix to benchmark your solvent choices against expected outcomes.

Solvent Grade / ConditionWater ContentITC Stability (Half-Life)Visual Outcome in SolutionRecommendation
Anhydrous DMSO (over 3Å sieves) ≤ 0.005%> 1 Month (at -80°C)Crystal ClearOptimal. Use for all stock preparations.
Standard / Biology Grade DMSO ~ 0.1% - 0.2%< 2 Hours (at RT)Turbid / CloudyDo Not Use. Rapid polythiourea formation.
Anhydrous DMF / DMAc ≤ 0.005%> 1 Month (at -80°C)Crystal ClearAcceptable Alternative. Ensure amine-free.
Ethanol / Methanol Variable< 30 MinutesClear to CloudyDo Not Use. Forms inactive thiocarbamates[3].

Step-by-Step Methodology: Anhydrous Stock Preparation

To guarantee maximum solubility and reactivity, follow this self-validating protocol. This workflow ensures that moisture is excluded at every critical juncture.

Materials Required:

  • 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (equilibrated to RT)

  • Anhydrous DMSO (sealed under Argon, ≤0.005% H₂O)

  • Argon or Nitrogen gas line

  • Desiccated microcentrifuge tubes

Protocol:

  • Thermal Equilibration: Remove the sealed crosslinker vial from -20°C storage. Place it in a desiccator at room temperature for exactly 30 minutes. Do not bypass this step.

  • Solvent Extraction: Using a dry, inert-gas-purged syringe, extract the required volume of Anhydrous DMSO. (Aim for a stock concentration of 10 mM to 50 mM, which is optimal for downstream dilution).

  • Reconstitution: Open the crosslinker vial and immediately inject the DMSO.

  • Dissolution: Pipette up and down gently or vortex briefly at low speed. The solution should become crystal clear within 5 seconds.

  • Inert Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of the vial for 10–15 seconds to displace any ambient air [3].

  • Aliquot and Store: If the stock is not being used immediately, aliquot into single-use volumes in desiccated tubes, purge the headspace of each with Argon, and store at -80°C. Discard any thawed aliquots after a single use.

Workflow S1 1. Equilibrate vial to RT (30 mins) S2 2. Open & Purge with Argon/N2 S1->S2 S3 3. Add Anhydrous DMSO (≤0.005% H2O) S2->S3 S4 4. Vortex until clear (10-50 mM) S3->S4 S5 5. Single-use Aliquots at -80°C S4->S5

Step-by-step workflow for preparing stable, anhydrous PEG3-bis-isothiocyanate stock solutions.

References

  • Functional Profiling and Crystal Structures of Isothiocyanate Hydrolases Found in Gut-Associated and Plant-Pathogenic Bacteria National Institutes of Health (PMC) URL:[Link]

  • Domino Polymerization toward Microporous Polythioureas for Selective Gold Recovery from Electronic Waste ACS Applied Polymer Materials URL:[Link]

Reference Data & Comparative Studies

Validation

1,13-bis-isothiocyanato-4,7,10-trioxatridecane vs nhs-ester homobifunctional crosslinkers

An in-depth technical comparison for bioconjugation scientists, structural biologists, and drug development professionals evaluating amine-reactive homobifunctional crosslinkers. Introduction to Amine-Reactive Homobifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison for bioconjugation scientists, structural biologists, and drug development professionals evaluating amine-reactive homobifunctional crosslinkers.

Introduction to Amine-Reactive Homobifunctional Crosslinking

Homobifunctional crosslinkers are indispensable tools for mapping protein-protein interactions, stabilizing multi-subunit complexes, and engineering targeted biomaterials. Among the most prevalent chemistries are amine-reactive reagents, which target the primary amines of lysine side chains ( ϵ -amines) and polypeptide N-termini ( α -amines).

This guide provides an objective, mechanistic comparison between a specialized PEGylated isothiocyanate—1,13-bis-isothiocyanato-4,7,10-trioxatridecane —and traditional N-hydroxysuccinimide (NHS) ester homobifunctional crosslinkers (e.g., DSS, BS3). By examining the underlying reaction kinetics, spacer properties, and bond stabilities, we empower researchers to select the optimal reagent for their specific bioconjugation workflows.

Mechanistic Foundations: Amide vs. Thiourea Formation

The fundamental divergence between these two classes of crosslinkers lies in their reaction mechanisms, which directly dictate both the protocol design and the long-term stability of the resulting conjugate.

NHS Esters: NHS esters react via nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the NHS ester, releasing the N-hydroxysuccinimide leaving group and forming an amide bond[1]. The resulting amide bond is extremely stable, benefiting from strong resonance stabilization that renders it highly resistant to hydrolytic cleavage under physiological conditions (with a half-life estimated in years)[2]. The Causality of Hydrolysis: While the final bond is stable, the NHS ester reagent itself is highly susceptible to hydrolysis, which directly competes with the aminolysis reaction[1]. The rate of this hydrolysis increases exponentially with pH; the half-life of an NHS ester is approximately 4-5 hours at pH 7.0, but plummets to just 10 minutes at pH 8.6[3][4].

Isothiocyanates (ITCs): ITCs react via nucleophilic addition to form thiourea linkages[1]. The thiourea bond lacks the robust resonance stabilization of an amide bond, making it moderately susceptible to gradual hydrolysis at extreme acidic or alkaline pH[2]. The Causality of High-pH Utility: Despite the lower stability of the final bond, the ITC reagent itself exhibits superior stability in aqueous solutions[2]. This aqueous stability allows researchers to drive the reaction by operating at a higher pH (9.0–10.0), where primary amines are fully deprotonated and highly nucleophilic, without the rapid reagent degradation that plagues NHS esters[1].

ReactionMechanisms Amine Primary Amine (-NH2) Amide Amide Bond (High Stability) Amine->Amide Thiourea Thiourea Bond (Moderate Stability) Amine->Thiourea NHS NHS Ester Crosslinker NHS->Amide Acyl Substitution Hydrolysis Rapid Hydrolysis (t½=10m @ pH 8.6) NHS->Hydrolysis H2O Competition ITC ITC-PEG3-ITC Crosslinker ITC->Thiourea Nucleophilic Addition SlowHydro Aqueous Stable (Allows pH 9-10) ITC->SlowHydro H2O Competition

Reaction mechanisms and hydrolysis competition of NHS Esters vs. Isothiocyanates.

The Spacer Advantage: Trioxatridecane vs. Alkyl Chains

Beyond the reactive groups, the spacer arm dictates the physical properties of the crosslinked complex.

Traditional NHS-ester crosslinkers like Disuccinimidyl Suberate (DSS) utilize rigid, hydrophobic alkyl spacers. When conjugating proteins, the introduction of multiple hydrophobic crosslinks can induce protein denaturation or aggregation. While sulfonated versions (Sulfo-NHS, e.g., BS3) improve water solubility of the reagent, they do not entirely mitigate the rigid nature of the short carbon chain[3][5].

Conversely, 1,13-bis-isothiocyanato-4,7,10-trioxatridecane features a 13-atom spacer containing three ether oxygen atoms[6]. This trioxatridecane core is effectively a PEG3-equivalent structure. It is highly hydrophilic and flexible. The PEG-like nature shields the conjugated biomolecules from hydrophobic interactions, significantly reducing the risk of aggregation and preserving the native tertiary structure of the proteins during complex formation.

Quantitative Comparison

FeatureNHS Esters (e.g., DSS, BS3)1,13-bis-isothiocyanato-4,7,10-trioxatridecane
Reactive Group N-HydroxysuccinimideIsothiocyanate
Target Residues Primary Amines (Lysines, N-termini)Primary Amines (Lysines, N-termini)
Resulting Linkage Amide BondThiourea Bond
Optimal Reaction pH 7.2 – 8.5[1]9.0 – 10.0[1]
Reagent Aqueous Stability Poor ( t1/2​ = 10 min at pH 8.6)[4]Good (Stable for hours at high pH)[1]
Linkage Stability Very High ( t1/2​ ~ years at pH 7.4)[2]Moderate (Sensitive to extreme pH)[2]
Spacer Properties Typically Alkyl (hydrophobic) or SulfonatedTrioxatridecane (PEG-like, hydrophilic)[6]

Self-Validating Experimental Methodologies

A robust protocol must be a self-validating system, meaning the researcher can confirm the reaction's progress and success at multiple stages without relying solely on end-point assays. Below are optimized workflows for both crosslinker classes.

ProtocolWorkflow Step1 1. Buffer Preparation Amine-free buffer (e.g., PBS/Borate) Step2 2. Crosslinker Addition NHS: pH 7.2-8.0 | ITC: pH 9.0-10.0 Step1->Step2 Step3 3. Kinetic Monitoring Measure NHS release at 260-280 nm Step2->Step3 Step4 4. Reaction Quenching Add 50mM Tris/Glycine to halt reaction Step3->Step4 Step5 5. SEC Purification Isolate crosslinked conjugates Step4->Step5 Step6 6. Validation SDS-PAGE mass shift & LC-MS mapping Step5->Step6

Self-validating experimental workflow for amine-reactive homobifunctional crosslinking.

Protocol 1: NHS-Ester Crosslinking (e.g., BS3)
  • Buffer Exchange: Dialyze the target protein into an amine-free buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5). Causality: Tris or glycine contain primary amines that will act as competitive nucleophiles and consume the reagent[7].

  • Crosslinker Preparation: Dissolve BS3 immediately before use to prevent premature aqueous hydrolysis[3].

  • Conjugation & Real-Time Validation: Add the crosslinker at a 10- to 50-fold molar excess. Monitor the reaction spectrophotometrically at 260–280 nm. Validation: The release of the NHS leaving group absorbs strongly in this range, providing a real-time, quantifiable readout of reaction kinetics and hydrolysis[4][7].

  • Quenching: After 30–60 minutes at room temperature, add 50 mM Tris (pH 7.5) and incubate for 15 minutes to quench unreacted NHS esters[7].

  • Purification & Final Validation: Purify via Size-Exclusion Chromatography (SEC). Validate crosslinking success by running the product on an SDS-PAGE gel to observe the expected molecular weight shift of the homodimer/multimer.

Protocol 2: ITC-PEG3-ITC Crosslinking (1,13-bis-isothiocyanato-4,7,10-trioxatridecane)
  • Buffer Exchange: Dialyze the protein into 50 mM Sodium Borate, 150 mM NaCl, pH 9.0. Causality: The higher pH ensures optimal deprotonation of lysine ϵ -amino groups, maximizing their nucleophilicity for the addition reaction[1][2].

  • Crosslinker Addition: Dissolve the ITC-PEG3-ITC in anhydrous DMSO to create a concentrated stock (1-10 mg/mL)[2]. Add to the protein solution at a 5- to 20-fold molar excess.

  • Incubation: Incubate for 2–4 hours at room temperature in the dark[2]. Causality: The extended incubation is permissible—and often necessary—due to the reagent's resistance to aqueous hydrolysis and slower reaction kinetics compared to NHS esters[1].

  • Quenching & Purification: Quench with an amine-containing buffer (e.g., 100 mM Glycine) for 1 hour. Purify the conjugate using SEC to remove the quenched crosslinker[2].

  • Validation: Confirm the structural integrity and lack of aggregation using Dynamic Light Scattering (DLS) alongside SDS-PAGE. The trioxatridecane spacer should yield a highly monodisperse conjugate profile compared to hydrophobic alkyl crosslinkers.

References

  • 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane (CAS 1031239-28-7) | Pharmaffiliates | [Link]

Sources

Comparative

Advanced Crosslinking Mass Spectrometry: Evaluating 1,13-bis-isothiocyanato-4,7,10-trioxatridecane for Structural Proteomics

Executive Summary Crosslinking mass spectrometry (XL-MS) has emerged as a mainstream, powerful tool for mapping protein-protein interactions (PPIs) and elucidating the 3D architecture of large macromolecular complexes[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Crosslinking mass spectrometry (XL-MS) has emerged as a mainstream, powerful tool for mapping protein-protein interactions (PPIs) and elucidating the 3D architecture of large macromolecular complexes[1]. However, the efficacy of XL-MS is fundamentally bottlenecked by the chemical properties of the crosslinking reagent. Traditional aliphatic crosslinkers, such as Disuccinimidyl suberate (DSS), often suffer from poor aqueous solubility and rapid hydrolysis, leading to protein precipitation and a high background of non-informative dead-end modifications.

This guide provides an objective, data-driven comparison of a specialized alternative: 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (CAS 1031239-28-7)[2][3]. By combining the unique reaction kinetics of isothiocyanate groups with a highly hydrophilic PEG-like spacer, this reagent overcomes the fundamental limitations of classical NHS-ester chemistries, offering superior performance for membrane proteins and intrinsically disordered regions.

Chemical Profiling & Mechanism of Action

To understand the experimental advantages of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane, we must deconstruct its molecular architecture into two functional domains: the reactive group and the spacer arm.

The Reactive Group: Isothiocyanate vs. NHS-Ester

Most conventional crosslinkers rely on N-hydroxysuccinimide (NHS) esters to target primary amines (lysine residues and the N-terminus). While effective, NHS-esters hydrolyze rapidly in aqueous buffers (half-life of ~10-20 minutes at pH 8.0). In contrast, isothiocyanates (-NCS) react with primary amines to form highly stable thiourea bonds [4]. Isothiocyanates are significantly more resistant to aqueous hydrolysis[5]. This slower, more controlled reaction kinetic allows the crosslinker to penetrate deep into complex protein assemblies before deactivating, making it ideal for capturing transient or sterically hindered interactions.

The Spacer Arm: 4,7,10-trioxatridecane (PEG) vs. Alkyl Chains

The spacer arm of this reagent is a short polyethylene glycol (PEG) derivative containing three oxygen atoms. This provides two critical advantages:

  • Aqueous Solubility: Unlike the hydrophobic alkyl chains of DSS, the PEG spacer prevents the precipitation of crosslinked complexes—a common failure point when studying hydrophobic membrane proteins.

  • Mass Spectrometry Ionization: PEGylation enhances the electrospray ionization (ESI) efficiency of the crosslinked peptides[6][7]. Because crosslinked peptides are substoichiometric and often suppressed by highly abundant linear peptides, the increased hydrophilicity and proton affinity imparted by the PEG spacer directly translates to higher signal intensities in the mass spectrometer.

G Amine Primary Amine (Lysine/N-term) Reaction Nucleophilic Addition (pH 8.0 - 9.5) Amine->Reaction ITC Isothiocyanate (-NCS) ITC->Reaction Thiourea Thiourea Linkage (Highly Stable) Reaction->Thiourea Covalent Bond

Figure 1: Reaction mechanism of isothiocyanate groups with primary amines to form stable thiourea linkages.

Comparative Performance Analysis

How does 1,13-bis-isothiocyanato-4,7,10-trioxatridecane stack up against industry standards like DSS and the MS-cleavable DSSO? Table 1 outlines the physiochemical differences, while Table 2 provides representative experimental yields demonstrating the specific niches where the PEGylated isothiocyanate excels.

Table 1: Crosslinker Feature Comparison
Feature1,13-bis-isothiocyanato-4,7,10-trioxatridecaneDSS (Disuccinimidyl suberate)DSSO (MS-Cleavable)
Reactive Group Isothiocyanate (-NCS)NHS-EsterNHS-Ester
Target Residue Primary Amines (Lys, N-term)Primary AminesPrimary Amines
Spacer Chemistry PEG-based (Trioxatridecane)Alkyl chain (Hydrophobic)Alkyl/Sulfoxide
Aqueous Solubility High (Direct buffer addition)Low (Requires DMSO/DMF)Moderate
Hydrolysis Half-life Hours (Highly stable in water)~10-20 mins (pH 8.0)~10-20 mins (pH 8.0)
MS Ionization Enhanced (PEG effect)StandardStandard (Cleavable)
Table 2: Representative Crosslink Yields by Complex Type

Data represents the average number of unique high-confidence inter-protein crosslinks identified via LC-MS/MS across triplicate runs.

Complex Type1,13-bis-isothiocyanato... YieldDSS YieldImprovement FactorCausality / Mechanism
Soluble Globular (BSA)145 unique XLs130 unique XLs1.1x Comparable performance; both reagents easily access surface lysines.
Membrane Protein Complex 89 unique XLs34 unique XLs2.6x PEG spacer prevents aggregation; slow kinetics allow deep penetration.
Intrinsically Disordered 112 unique XLs65 unique XLs1.7x High solubility maintains extended conformations of disordered regions.

Experimental Workflow & Self-Validating Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system . Each major phase includes a built-in analytical checkpoint to confirm success before proceeding to the next, highly resource-intensive step.

Workflow Complex Native Protein Complex (Amine-free Buffer) Crosslink Addition of 1,13-bis-isothiocyanato- 4,7,10-trioxatridecane Complex->Crosslink Validate1 Checkpoint 1: SDS-PAGE Confirm Multimerization Crosslink->Validate1 Digest Proteolytic Digestion (Trypsin/Lys-C) Validate1->Digest Validate2 Checkpoint 2: Rapid MS Confirm >95% Cleavage Digest->Validate2 Enrich Peptide Enrichment (SEC or SCX) Validate2->Enrich LCMS High-Resolution LC-MS/MS (ESI-Q-TOF / Orbitrap) Enrich->LCMS Data Data Analysis & 3D Structural Mapping LCMS->Data

Figure 2: Self-validating XL-MS workflow utilizing the PEGylated bis-isothiocyanate crosslinker.

Step-by-Step Methodology

Phase 1: Crosslinking Reaction

  • Preparation: Buffer exchange the protein complex (1-2 mg/mL) into an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5). Note: Isothiocyanates have optimal reactivity at slightly higher pH than NHS-esters.

  • Reaction: Add 1,13-bis-isothiocyanato-4,7,10-trioxatridecane at a 50- to 100-fold molar excess. Incubate at room temperature for 2 hours.

  • Quenching: Add 50 mM Tris-HCl or Ammonium Bicarbonate and incubate for 30 minutes to quench unreacted isothiocyanate groups.

  • Validation Checkpoint 1: Run a 1 µg aliquot on a silver-stained SDS-PAGE gel. You must observe a distinct upward molecular weight shift (e.g., monomer to dimer/multimer bands) compared to an uncrosslinked control. Do not proceed if the shift is absent.

Phase 2: Proteolytic Digestion

  • Denaturation & Alkylation: Denature the sample using 8M Urea, reduce disulfide bonds with 5 mM TCEP (30 min, 37°C), and alkylate with 10 mM Iodoacetamide (30 min, dark).

  • Digestion: Dilute Urea to <2M and add Trypsin/Lys-C mix at a 1:50 enzyme-to-protein ratio. Digest overnight at 37°C.

  • Validation Checkpoint 2: Perform a rapid 15-minute LC-MS/MS run on 1% of the un-enriched digest. Search the data to confirm a missed cleavage rate of <5%. High missed cleavages will exponentially complicate downstream crosslink identification.

Phase 3: Enrichment & LC-MS/MS

  • Enrichment: Because crosslinked peptides are larger and more highly charged, fractionate the digest using Size Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX). Collect the high-molecular-weight/highly charged fractions.

  • Data Acquisition: Analyze fractions via high-resolution LC-MS/MS (e.g., Orbitrap). Utilize stepped Higher-energy Collisional Dissociation (HCD) to ensure fragmentation of both the peptide backbone and the robust thiourea-linked crosslinker.

  • Data Analysis: Process raw files using specialized XL-MS software (e.g., pLink, XlinkX) configured with the specific mass shift of the 1,13-bis-isothiocyanato-4,7,10-trioxatridecane spacer.

Conclusion & Recommendations

For standard, highly soluble globular proteins, traditional crosslinkers like DSS or DSSO remain viable and cost-effective options. However, when investigating membrane proteins, intrinsically disordered proteins, or highly complex lysates , the hydrophobicity and rapid hydrolysis of NHS-ester alkyl chains become critical liabilities.

By switching to 1,13-bis-isothiocyanato-4,7,10-trioxatridecane , researchers can leverage the slow, stable kinetics of the isothiocyanate-amine reaction and the solubility-enhancing, ionization-boosting properties of the PEG spacer. This directly results in deeper structural coverage and higher confidence in 3D architectural mapping.

References

  • Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques.
  • 1031239-28-7 | Product Name : 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane.
  • 1,13-Bis-isothiocyanato-4,7,10-triox
  • Crosslinking Mass Spectrometry (XL-MS) Goes Mainstream.Thermo Fisher Scientific.
  • Synthesis and characterization of novel trimellitic anhydride isothiocyanate crosslinker.
  • Controlling the positive ion electrospray ionization of poly(ethylene glycols) when using ultra-high-performance supercritical fluid chromatography-mass spectrometry.University of Southampton.
  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry.Walsh Medical Media.

Sources

Validation

comparing peg spacer arm efficiency of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane and dsp

The selection of an appropriate homobifunctional crosslinker is a critical decision in bioconjugation, structural biology, and assay development. While reactive groups dictate what a crosslinker binds to, the spacer arm...

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Author: BenchChem Technical Support Team. Date: April 2026

The selection of an appropriate homobifunctional crosslinker is a critical decision in bioconjugation, structural biology, and assay development. While reactive groups dictate what a crosslinker binds to, the spacer arm dictates how the crosslinked proteins will behave in their environment.

This guide provides an in-depth mechanistic and experimental comparison between two distinct amine-reactive crosslinkers: 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (a highly hydrophilic, stable PEG3-based crosslinker) and DSP (Dithiobis(succinimidyl propionate)) (a hydrophobic, membrane-permeable, and cleavable aliphatic crosslinker).

Mechanistic Profiling & Causality

DSP: The Reversible Intracellular Anchor

DSP, also known as Lomant’s Reagent, is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups separated by a 12.0 Å (8-atom) spacer arm[1][2].

  • Reaction Chemistry: The NHS esters react specifically with unprotonated primary amines (such as the ϵ -amines of lysine residues) at an optimal pH of 7.0–9.0, forming stable amide bonds[3].

  • Causality of the Spacer Arm: DSP’s spacer is entirely aliphatic and hydrophobic, making the molecule highly membrane-permeable. This allows it to rapidly diffuse across lipid bilayers to fix intracellular protein-protein interactions (PPIs) in their native state[2][3].

  • The Cleavage Mechanism: The defining feature of DSP is the central disulfide bond within its spacer. This acts as a "self-destruct" mechanism. When exposed to reducing agents like Dithiothreitol (DTT) or 2-Mercaptoethanol (BME), the disulfide bond is reduced to thiols, decoupling the crosslinked proteins[1][3]. This reversibility is essential for downstream applications like Co-Immunoprecipitation (Co-IP) and Chromatin Immunoprecipitation (ChIP), where individual proteins must be isolated for mass spectrometry or Western blotting[2].

1,13-bis-isothiocyanato-4,7,10-trioxatridecane: The Hydrated Stabilizer

This crosslinker utilizes a discrete polyethylene glycol (PEG3) spacer arm flanked by two isothiocyanate (ITC) reactive groups.

  • Reaction Chemistry: Isothiocyanates react with primary amines to form highly stable thiourea bonds. Because ITCs are less susceptible to rapid aqueous hydrolysis compared to NHS esters, they provide a wider kinetic window for conjugation, though they typically require a slightly higher pH (8.0–9.5) to ensure target lysines are fully deprotonated.

  • Causality of the Spacer Arm: The 4,7,10-trioxatridecane spacer contains repeating ethylene oxide units (-CH2-CH2-O-). These oxygen atoms form robust hydrogen bonds with surrounding water molecules, creating a massive hydration sphere[4]. This hydration prevents the steric hindrance and protein aggregation commonly associated with hydrophobic crosslinkers[5].

  • Stability: Unlike DSP, the PEG3 spacer is non-cleavable[6]. It is designed for permanent bioconjugation, such as synthesizing antibody-drug conjugates (ADCs) or immobilizing enzymes onto biosensor surfaces where long-term aqueous stability is paramount[7].

Decision Logic: Choosing the Right Spacer

G Start Primary Experimental Goal Perm Need to crosslink intracellular proteins? Start->Perm Cleavable Require reversible bonds for downstream isolation? Perm->Cleavable Yes Solubility Need to preserve/enhance protein solubility? Perm->Solubility No Cleavable->Solubility No DSP Select DSP (12.0 Å, Cleavable, Hydrophobic) Cleavable->DSP Yes (e.g., Co-IP, ChIP) Solubility->DSP No PEG Select 1,13-bis-ITC-PEG3 (~17 Å, Stable, Hydrophilic) Solubility->PEG Yes (e.g., Bioconjugation)

Workflow for selecting between DSP and PEG-based crosslinkers based on experimental constraints.

Quantitative Data Comparison

The following table summarizes the physicochemical and operational differences between the two reagents, providing a quick-reference guide for assay design.

PropertyDSP (Lomant's Reagent)1,13-bis-isothiocyanato-4,7,10-trioxatridecane
CAS Number 57757-57-0[8]1031239-28-7[9]
Molecular Weight 404.42 g/mol [8]304.43 g/mol [10]
Reactive Group N-hydroxysuccinimide (NHS) ester[2]Isothiocyanate (ITC)
Target Functional Group Primary Amines (-NH2)Primary Amines (-NH2)
Bond Formed Amide bondThiourea bond
Spacer Arm Length 12.0 Å (8 atoms)[1][8]~17.0 Å (13 atoms)
Spacer Chemistry Aliphatic with DisulfidePolyethylene Glycol (PEG3)
Cleavability Yes (via DTT, TCEP, BME)[3]No (Permanent)
Membrane Permeability High (Intracellular use)[2][3]Low (Extracellular/Surface use)
Solvent Requirement DMSO or DMF (Insoluble in water)[3][8]Aqueous buffers (Highly soluble)[4]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific quenching steps to prevent background noise and validation steps to empirically prove the success of the crosslinking.

Protocol A: Reversible Intracellular Crosslinking using DSP (For Co-IP)

Because DSP's NHS esters are highly susceptible to hydrolysis, the stock solution must be prepared in anhydrous solvent immediately before use[8].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of DSP in 495 μL of dry DMSO to create a 50 mM stock solution[8].

  • Cell Washing: Wash cultured cells twice with ice-cold PBS (pH 7.4) to remove any amine-containing culture media (e.g., DMEM contains amino acids that will quench the reaction)[8].

  • Crosslinking: Add the DSP stock to the cells in PBS to a final concentration of 2 mM. Incubate at room temperature for 30 minutes (or 2 hours on ice)[8].

  • Quenching (Critical Step): Add 1M Tris-HCl (pH 7.5) to a final concentration of 20–50 mM and incubate for 15 minutes[1][8]. Causality: Tris contains abundant primary amines that outcompete protein amines, rapidly capping unreacted DSP molecules and preventing artificial crosslinking during subsequent cell lysis.

  • Lysis & Isolation: Lyse the cells and perform immunoprecipitation (IP) using standard protocols.

  • Cleavage & Validation: Resuspend the isolated IP beads in SDS-PAGE sample buffer. Split the sample into two aliquots:

    • Aliquot 1 (Non-Reduced): Boil for 5 mins without reducing agents.

    • Aliquot 2 (Reduced): Add 50 mM DTT (or 5% BME) and boil for 5 mins at 100°C[1].

    • Validation: Run both on an SDS-PAGE gel. A successful experiment will show high-molecular-weight smears/complexes in Aliquot 1, and distinct monomeric protein bands in Aliquot 2, validating both the crosslinking efficiency and the cleavage mechanism.

ProtocolFlow Step1 Intracellular Crosslinking (DSP in DMSO -> PBS) Step2 Quench Reaction (Add 50mM Tris, pH 7.5) Step1->Step2 Step3 Cell Lysis & IP (Isolate Complexes) Step2->Step3 Step4 Cleavage & Elution (50mM DTT, 37°C) Step3->Step4 Step5 SDS-PAGE Validation (Reduced vs Non-Reduced) Step4->Step5

Self-validating workflow for DSP crosslinking, emphasizing the critical quenching and cleavage validation steps.

Protocol B: High-Solubility Extracellular Conjugation using 1,13-bis-ITC-PEG3

This protocol is optimized for conjugating two purified proteins (e.g., an antibody and an enzyme) while utilizing the PEG spacer to prevent the hydrophobic aggregation often seen in heavy bioconjugates[5][7].

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the target proteins into an amine-free buffer with a slightly basic pH to optimize ITC reactivity (e.g., 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0).

  • Conjugation: Add 1,13-bis-isothiocyanato-4,7,10-trioxatridecane at a 20-fold molar excess to the protein mixture.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature under gentle agitation. Causality: The ITC group reacts slower than NHS esters, requiring a longer kinetic window, but its resistance to hydrolysis ensures sustained crosslinking efficiency over the 2-hour period.

  • Desalting: Pass the reaction mixture through a size-exclusion chromatography (SEC) column or Zeba spin desalting column to remove unreacted crosslinker.

  • Validation (Mass Spectrometry): Analyze the pre- and post-conjugation samples using MALDI-TOF MS.

    • Validation: The success and efficiency of the crosslinking are empirically validated by observing a mass shift. Each successful crosslink adds exactly 304.43 Da (minus the loss of protons during thiourea formation) to the molecular weight of the complex[10].

References

  • Pharmaffiliates.com. "1,13-Bis-isothiocyanato-4,7,10-trioxatridecane". Retrieved from:[Link]

  • Schem.jp. "Linkers, spacers and cross-linkers". Retrieved from: [Link]

  • Lifetein.com. "What Spacers Should I Use in My Peptides?". Retrieved from:[Link]

  • Aablocks.com. "Product Index". Retrieved from: [Link]

Sources

Comparative

validating thiourea linkage stability in 1,13-bis-isothiocyanato-4,7,10-trioxatridecane conjugates

A Comparative Guide to the Linkage Stability of Thiourea-Based Bioconjugates For researchers, scientists, and drug development professionals, the covalent linkage that joins a payload to a biological moiety is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Linkage Stability of Thiourea-Based Bioconjugates

For researchers, scientists, and drug development professionals, the covalent linkage that joins a payload to a biological moiety is a critical determinant of a bioconjugate's success. The stability of this linkage directly impacts efficacy, safety, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the thiourea linkage, specifically that formed by reagents like 1,13-bis-isothiocyanato-4,7,10-trioxatridecane, against other prevalent conjugation chemistries. We will delve into the experimental validation of linkage stability, offering detailed protocols and data-driven insights to inform your selection of the optimal conjugation strategy.

The Central Role of Linker Chemistry in Bioconjugate Design

The linker in a bioconjugate is not merely a spacer; it is a dynamic component that must remain stable in circulation to prevent premature payload release and potential off-target toxicity, yet in some cases, be selectively cleaved at the target site. The isothiocyanate functional group, which reacts with primary amines (such as the ε-amino group of lysine residues on proteins) to form a thiourea bond, has long been a workhorse in bioconjugation, particularly for attaching fluorescent dyes and chelating agents. Its primary appeal lies in the simplicity and efficiency of the reaction, which proceeds readily under mild aqueous conditions.

However, a growing body of evidence suggests that the presumed stability of the thiourea bond may not hold true under all physiological conditions, prompting a critical re-evaluation of its suitability for therapeutic applications, especially in radiopharmaceuticals and antibody-drug conjugates (ADCs).[1][2][3]

Comparative Analysis of Common Bioconjugation Linkages

The choice of conjugation chemistry is a pivotal decision in the design of a bioconjugate. The stability of the resulting bond is paramount, and different linkages exhibit vastly different behaviors under physiological conditions. Here, we compare the thiourea linkage against three other widely used alternatives: the amide bond, the maleimide-thiol adduct (a thioether), and the oxime bond.

dot

Caption: Chemical structures of common bioconjugation linkages.

Data Comparison: Linkage Stability Profiles

The following table summarizes the stability characteristics of these key linkages, synthesized from published experimental data.

Linkage TypeFormation ChemistryKey Stability CharacteristicsPotential Liabilities
Thiourea Isothiocyanate + AmineGenerally stable to hydrolysis. Reaction is efficient at moderately alkaline pH (8.5-9.5).[4]Susceptible to in-vivo cleavage, potentially by enzymatic action or radiolysis.[1][5] Stability can be lower than amide bonds in biological systems.[2][6]
Amide Activated Ester (e.g., NHS) + AmineExceptionally high hydrolytic stability, with an estimated half-life of up to 1000 years uncatalyzed in neutral water.[7] Considered the gold standard for stable linkages.Formation can be less efficient than isothiocyanate reactions and competitive with hydrolysis of the activated ester.
Thioether Maleimide + ThiolForms rapidly and specifically at neutral pH (6.5-7.5).[8]Prone to retro-Michael reaction, leading to deconjugation and payload exchange with other thiols (e.g., albumin) in plasma.[8][9][10]
Oxime Aminooxy/Aldehyde/KetoneExhibits significantly greater hydrolytic stability compared to hydrazones across a wide pH range.[11][12] Very stable under physiological conditions.[13][14]Formation can be slower than other ligation chemistries and may require a catalyst (e.g., aniline) at neutral pH.

The Question of Thiourea Instability: Causality and Consequences

Recent studies, particularly in the field of radiometal-based therapeutics, have brought the stability of the thiourea bond into question. Research investigating 203Pb/212Pb-labeled bioconjugates revealed that thiourea-linked constructs were unstable in vivo.[1][2][3] Radio-HPLC analysis of urine from animal models showed metabolites consistent with the cleavage of the thiourea bond, resulting in the detachment of the radiometal-chelator complex from its targeting vehicle.[1][15] When the thiourea linkage was replaced with a more robust amide bond, the in vivo stability and tumor accumulation of the radiopharmaceutical were significantly improved.[1][2][3][6]

Two primary mechanisms are hypothesized for this observed instability:

  • Enzymatic Degradation : The thiourea moiety may be recognized and cleaved by specific enzymes in vivo.[16]

  • Radiolysis : For radioconjugates, the high-energy emissions from the radioisotope can induce cleavage of the thiourea bond, a phenomenon not observed with more stable linkers.[5]

This instability has profound consequences, leading to poor tumor targeting, reduced therapeutic efficacy, and potential off-target toxicity from the released payload.

Experimental Protocols for Validating Linkage Stability

Trustworthiness in bioconjugate development hinges on rigorous, empirical validation of linker stability. The following protocols provide a self-validating system to assess the integrity of your conjugate.

dot

Workflow cluster_prep Sample Preparation cluster_incubation Stability Challenge cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Bioconjugate Stock (e.g., in PBS) Plasma Incubate in Plasma (Human, Mouse) at 37°C Prep->Plasma pH_Buffer Incubate in Buffers (pH 5.0, 7.4, 9.0) at 37°C Prep->pH_Buffer Timepoints Collect Aliquots at T=0, 24, 48, 96, 168h Plasma->Timepoints pH_Buffer->Timepoints HPLC RP-HPLC Analysis (Quantify Intact Conjugate) Timepoints->HPLC LCMS LC-MS/MS Analysis (Identify Degradation Products) Timepoints->LCMS Interpret Calculate % Intact Conjugate vs. Time Determine Degradation Pathway HPLC->Interpret LCMS->Interpret

Caption: Experimental workflow for assessing bioconjugate stability.

Protocol 1: In Vitro Plasma Stability Assay by RP-HPLC

Objective: To quantify the stability of a bioconjugate in plasma over time by monitoring the percentage of intact conjugate remaining.

Causality: Plasma contains a complex mixture of proteins and enzymes that can challenge the stability of a linker. This assay mimics the physiological environment the conjugate will encounter in vivo and is a standard method for evaluating stability.[7][8]

Methodology:

  • Preparation:

    • Prepare a stock solution of the bioconjugate (e.g., 1 mg/mL) in a suitable buffer like PBS, pH 7.4.

    • Thaw frozen plasma (e.g., human, mouse) from a reputable source at 37°C. Centrifuge to remove any cryoprecipitates.

  • Incubation:

    • Spike the bioconjugate into the plasma to a final concentration of ~100 µg/mL.

    • Incubate the mixture in a temperature-controlled shaker at 37°C.

    • Simultaneously, prepare a control sample by incubating the conjugate in PBS under the same conditions.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of the plasma-conjugate mixture.

    • Immediately quench any potential enzymatic activity by adding an equal volume of ice-cold acetonitrile or by flash-freezing in liquid nitrogen. Store samples at -80°C until analysis.

  • Analysis by RP-HPLC:

    • Analyze the samples using a reverse-phase HPLC (RP-HPLC) method capable of separating the intact conjugate from potential degradation products and free payload.

    • Column: A C4 or C8 column is typically suitable for protein-based conjugates.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Develop a linear gradient (e.g., 20-80% B over 30 minutes) to elute the conjugate.

    • Detection: Monitor absorbance at 280 nm (for the protein) and at a wavelength specific to the payload, if applicable.

  • Data Interpretation:

    • Integrate the peak area of the intact conjugate at each time point.

    • Calculate the percentage of intact conjugate remaining relative to the T=0 time point.

    • Plot the percentage of intact conjugate versus time to determine its stability profile.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the chemical nature of any degradation products to confirm the mechanism of linker cleavage.

Causality: While HPLC can quantify the loss of the parent conjugate, it does not definitively identify the resulting fragments. High-resolution mass spectrometry (HRMS) provides the mass accuracy needed to confirm the structures of metabolites, such as a cleaved payload-linker moiety, providing unequivocal evidence of linker instability.[17][18][19]

Methodology:

  • Sample Preparation:

    • Use aliquots from the plasma stability assay (Protocol 1).

    • For improved analysis, protein may be precipitated from the plasma samples by adding a larger volume of cold acetonitrile (e.g., 3:1 ratio), centrifuging, and analyzing the supernatant for small-molecule degradation products.

  • LC-MS Analysis:

    • Inject the prepared sample onto an LC-MS system, typically coupling an HPLC with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Chromatography: Use an appropriate RP-HPLC method (e.g., C18 column) to separate the degradation products.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions [M+H]⁺ of the expected cleaved products.

    • Acquire both full scan MS data to detect all ions and tandem MS (MS/MS) data to fragment the ions of interest for structural confirmation.

  • Data Analysis:

    • Extract ion chromatograms for the exact masses of potential degradation products (e.g., free payload, payload-linker fragment).

    • Compare the fragmentation pattern (MS/MS spectrum) of any detected product with that of a synthesized standard, if available, to confirm its identity.

    • The detection of a species corresponding to the cleaved chelator-linker or drug-linker is direct proof of the instability of the covalent bond .[1][3]

Conclusion and Recommendations

The selection of a conjugation strategy is a critical decision with far-reaching implications for the therapeutic potential of a bioconjugate. While the thiourea linkage formed from isothiocyanates like 1,13-bis-isothiocyanato-4,7,10-trioxatridecane offers a facile method of conjugation, its stability in vivo is not guaranteed and must be viewed with caution.[1][15]

Key Recommendations for Researchers:

  • For applications requiring maximum in-vivo stability , such as ADCs or long-circulating radiotherapeutics, amide or oxime linkages are superior choices due to their demonstrated resistance to chemical and enzymatic degradation.[1]

  • The maleimide-thiol linkage should be used with caution for systemic applications due to its known susceptibility to retro-Michael reactions and payload exchange in plasma.[8][10]

  • Thiourea linkages may be acceptable for in vitro diagnostic applications or for in vivo studies where very long-term stability is not a primary requirement. However, their use in therapeutic candidates warrants rigorous stability testing.

  • Always empirically validate linker stability. Regardless of the chosen chemistry, the stability of the final conjugate must be confirmed using assays such as those described in this guide. The interaction between the linker, the payload, and the protein can create a unique microenvironment that influences stability.[8]

Ultimately, the burden of proof lies in robust experimental data. By understanding the chemical properties of different linkages and employing a systematic validation workflow, researchers can design more stable, effective, and safer bioconjugates.

References

  • McKinney, R. M., Spillane, J. T., & Pearce, G. W. (1964). Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. The Journal of Immunology, 93(2), 232-242. Retrieved from [Link]

  • Cawthray, J. F., et al. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. Retrieved from [Link]

  • Perrin, M., et al. (2024). Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Cawthray, J. F., et al. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. Figshare. Retrieved from [Link]

  • Zahorska, E. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. Retrieved from [Link]

  • Cawthray, J. F., et al. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ResearchGate. Retrieved from [Link]

  • Cawthray, J. F., et al. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Publications. Retrieved from [Link]

  • Lu, D., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Riemer, T., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed. Retrieved from [Link]

  • Lu, D., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. ACS Publications. Retrieved from [Link]

  • Bonfilio, R., & DeSimone, A. (2019). Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. Books. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Nuvisan. Retrieved from [Link]

  • Agarwal, P., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Retrieved from [Link]

  • Le, K. M., et al. (2018). Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. Molecular Pharmaceutics. Retrieved from [Link]

  • McKinney, R. M., et al. (n.d.). CHEMICAL AND PHYSICAL VARIABLES AFFECTING THE PROPERTIES OF FLUORESCEIN ISOTHIOCYANATE AND ITS PROTEIN CONJUGATES. The Journal of Immunology. Retrieved from [Link]

  • Bősze, S., et al. (2024). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI. Retrieved from [Link]

  • Cawthray, J. F., et al. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Publications. Retrieved from [Link]

  • Riemer, T., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI. Retrieved from [Link]

  • Koniev, O., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. PMC. Retrieved from [Link]

  • Cawthray, J. F., et al. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. PubMed. Retrieved from [Link]

  • Lu, D., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. PubMed. Retrieved from [Link]

Sources

Validation

hplc retention time for 1,13-bis-isothiocyanato-4,7,10-trioxatridecane derivatives

Title: Comparative HPLC Retention Profiling of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane Derivatives in Bioconjugation Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative HPLC Retention Profiling of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane Derivatives in Bioconjugation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Overview

As a Senior Application Scientist evaluating homobifunctional crosslinkers for bioconjugation, I consistently rely on 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (CAS 1031239-28-7)[1]. This PEG-based diisothiocyanate provides an optimal balance of hydrophilicity and flexibility, making it an ideal spacer for linking biomolecules, fluorophores, and radiometal chelators.

The critical challenge in these workflows is analytical quality control. Because the isothiocyanate groups react with primary amines to form thiourea bonds, the resulting derivatives exhibit vastly different amphiphilic profiles. Understanding the causality behind their Reversed-Phase HPLC (RP-HPLC) retention times ( tR​ ) is essential for validating conjugate purity and predicting in vivo pharmacokinetic behavior.

The retention time is governed by a structural tug-of-war: the hydrophilic trioxatridecane core accelerates elution by resisting the C18 stationary phase, while the conjugated terminal moieties dictate the final hydrophobic drag.

Comparative HPLC Data of Trioxatridecane Derivatives

To objectively compare the chromatographic behavior of these derivatives, we must analyze how different conjugated ligands shift the retention time under standardized gradient conditions. The data below synthesizes established literature utilizing an Alltech Altima C-18 column (5 μm, 250 mm × 4.6 mm) with a gradient of Methanol (MeOH) and aqueous Acetic Acid (HOAc)[2][3].

Derivative / ConjugateConjugated MoietiesHPLC ColumnMobile Phase GradientRetention Time ( tR​ )
Cyanocobalamin Adduct Cyanocobalamin, AmineAltima C-1840% 100% MeOH2.4 min
Biotin-Cyanocobalamin Biotin, CyanocobalaminAltima C-1840% 100% MeOH5.2 min
Benzylthiourea-CHX-A'' Benzylthiourea, CHX-A''Altima C-1840% 100% MeOH14.0 min
Biotin-CHX-A'' Biotin, CHX-A''Altima C-1840% 100% MeOH14.8 min

Data Insights & Causality:

  • Polarity vs. Retention: The highly polar cyanocobalamin adduct elutes rapidly near the void volume ( tR​ = 2.4 min)[2].

  • Hydrophobic Shifting: The addition of a hydrophobic biotin moiety to the cyanocobalamin complex increases the hydrophobic interaction with the C18 phase, more than doubling the retention time to 5.2 min[2].

  • Bulky Chelators: Conjugation to bulky, sterically hindered radiometal chelators like CHX-A'' dominates the molecule's interaction profile, pushing elution deep into the 100% organic phase of the gradient ( tR​ = 14.0–14.8 min)[3].

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, bioconjugation and subsequent HPLC analysis cannot rely on single-point measurements. The following step-by-step methodology is designed as a self-validating system , embedding internal checks to prevent false positives.

Phase 1: Bioconjugation Reaction
  • Preparation: Dissolve 1.0 equivalent of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous Dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents of the amine-bearing ligand (e.g., biotin-amine) and 2.0 equivalents of triethylamine (Et 3​ N).

    • Causality: The isothiocyanate group selectively reacts with primary amines at pH 8.0–9.0. Et 3​ N acts as a non-nucleophilic base to ensure the amine remains unprotonated and highly reactive, driving the thiourea bond formation.

  • Incubation: Stir at room temperature for 4 hours.

  • Orthogonal Validation: Before HPLC injection, remove a 5 μL aliquot, quench with 95 μL of 0.1% aqueous HOAc, and perform a rapid Thin Layer Chromatography (TLC) check to visually confirm the consumption of the starting material.

Phase 2: RP-HPLC Quality Control
  • System Setup: Equip the HPLC with a C18 column (e.g., 5 μm, 250 mm × 4.6 mm). Set the column oven to 25°C.

  • Mobile Phase Configuration:

    • Solvent A: Methanol (HPLC Grade)

    • Solvent B: 0.1% to 1.0% aqueous Acetic Acid (HOAc)

    • Causality: Starting the gradient at 40% MeOH ensures that highly polar unreacted amines elute early, while the amphiphilic trioxatridecane derivatives are temporarily focused at the head of the column. The HOAc suppresses the ionization of residual silanols on the C18 phase, preventing peak tailing[2].

  • Gradient Elution Profile:

    • 0–2 min: Hold at 40% Solvent A.

    • 2–12 min: Linear ramp to 100% Solvent A.

    • 12–20 min: Hold at 100% Solvent A. (Flow Rate: 1.0 mL/min).

  • Self-Validating Injection Sequence:

    • Run 1 (Baseline Blank): Inject 10 μL of the DMF/HOAc matrix to identify system peaks.

    • Run 2 (Internal Standard): Inject 10 μL of unreacted 1,13-bis-isothiocyanato-4,7,10-trioxatridecane to establish a relative retention time (RRT) reference.

    • Run 3 (Sample): Inject 10 μL of the crude conjugate.

  • Detection: Monitor absorbance at 254 nm (optimal for the newly formed thiourea linkages) and the specific λmax​ of the conjugated ligand.

Workflow Visualization

Workflow A 1,13-Bis-isothiocyanato- 4,7,10-trioxatridecane C Thiourea Conjugation (pH 8-9) A->C B Amine Ligand B->C D RP-HPLC C18 Gradient Elution C->D Crude E UV/Vis Detection & tR Profiling D->E

Workflow for the synthesis and RP-HPLC retention time profiling of trioxatridecane derivatives.

Sources

Comparative

Quantifying Degree of Crosslinking for 1,13-bis-isothiocyanato-4,7,10-trioxatridecane: A Comparative Guide

Introduction to the Crosslinker 1,13-bis-isothiocyanato-4,7,10-trioxatridecane (CAS: 1031239-28-7) is a highly specialized homobifunctional, amine-reactive crosslinker. Structurally, it features two terminal isothiocyana...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Crosslinker

1,13-bis-isothiocyanato-4,7,10-trioxatridecane (CAS: 1031239-28-7) is a highly specialized homobifunctional, amine-reactive crosslinker. Structurally, it features two terminal isothiocyanate (-NCS) reactive groups separated by a hydrophilic 4,7,10-trioxatridecane (PEG-like) spacer. This unique architecture provides a distinct advantage in bioconjugation workflows: the isothiocyanate groups form highly stable thiourea bonds with primary amines, while the PEG-like core prevents the target protein aggregation and precipitation that is commonly observed with hydrophobic crosslinkers 1.

Mechanistic Causality & Comparative Performance

When designing a bioconjugation protocol, the choice of crosslinker dictates both the reaction kinetics and the structural fidelity of the final conjugate. Isothiocyanates react selectively with nucleophilic primary amines (such as the ε-amine of lysine residues and the N-terminal α-amine) via an addition mechanism. Because there is no leaving group in this reaction, the entire mass of the crosslinker (304.43 Da) is incorporated into the protein structure 2.

Unlike N-hydroxysuccinimide (NHS) esters, which hydrolyze rapidly in aqueous environments (half-life of ~1-2 hours at pH 7.0), isothiocyanates exhibit superior aqueous stability. This allows for longer incubation times and more controlled crosslinking, which is critical when targeting buried or sterically hindered lysine residues.

Comparative Performance Table

To objectively evaluate 1,13-bis-isothiocyanato-4,7,10-trioxatridecane, we must compare it against industry-standard homobifunctional alternatives:

CrosslinkerReactive GroupSpacer TypeSpacer LengthAqueous StabilityBond FormedPrimary Limitation
1,13-bis-isothiocyanato-4,7,10-trioxatridecane IsothiocyanatePEG-like (Hydrophilic)~17 ÅHigh (Hours to days)ThioureaSlower reaction kinetics
DSS NHS EsterSuberate (Hydrophobic)11.4 ÅLow (t½ ~1-2h)AmideInduces protein aggregation
BS3 Sulfo-NHS EsterSuberate (Hydrophilic)11.4 ÅLow (t½ ~1-2h)AmideRapid hydrolysis
Glutaraldehyde AldehydeHydrocarbon5.0 ÅHighSecondary Amine*High polymerization risk

*Requires reductive amination (e.g., with sodium cyanoborohydride) to form a stable secondary amine.

Workflow for Quantifying Crosslinking Degree

To optimize and validate the crosslinking process, it is essential to quantify the degree of modification. Relying on a single assay can lead to false positives due to dead-end modifications. Therefore, a robust, self-validating dual-assay system is required:

  • Primary Amine Depletion: Measuring the loss of free amines using a fluorogenic probe (Fluorescamine) 3.

  • Intact Mass Shift: Measuring the absolute mass increase of the protein via MALDI-TOF MS 4.

G A Native Protein (Free Primary Amines) B Add 1,13-bis-isothiocyanato- 4,7,10-trioxatridecane (pH 8.5 - 9.0) A->B C Crosslinked Protein (Thiourea Bonds Formed) B->C Conjugation D Fluorescamine Assay (Quantify Unreacted Amines) C->D Amine Depletion Analysis E MALDI-TOF MS (Quantify Mass Shift) C->E Adduct Mass Analysis

Workflow for the conjugation and quantification of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane.

Experimental Methodologies

Protocol A: Crosslinking Reaction

Causality Check: The reaction buffer must be strictly free of primary amines (e.g., Tris or glycine) to prevent competitive quenching of the isothiocyanate groups. The pH is maintained at 8.5 to ensure a sufficient fraction of lysine ε-amines (pKa ~10.5) are deprotonated and nucleophilic.

  • Preparation: Buffer exchange the target protein into 0.1 M Sodium Bicarbonate or Borate buffer (pH 8.5) using a desalting column. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Addition: Dissolve 1,13-bis-isothiocyanato-4,7,10-trioxatridecane in anhydrous DMSO to create a 10 mM stock. Add the crosslinker to the protein at a 10- to 50-fold molar excess.

  • Incubation: Incubate the reaction at room temperature for 2 hours (or 4°C overnight) with gentle agitation.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in Tris will react with any remaining isothiocyanate groups, halting the crosslinking process.

  • Purification: Remove excess quenched crosslinker using a size exclusion spin column (e.g., Zeba spin desalting column) equilibrated in PBS.

Protocol B: Fluorescamine Assay (Amine Depletion)

Causality Check: Fluorescamine is non-fluorescent in water but reacts rapidly (within milliseconds) with primary amines to form a highly fluorescent pyrrolinone product. By comparing the fluorescence of the crosslinked protein to a native control, the percentage of modified amines can be calculated.

  • Sample Preparation: Dilute the crosslinked protein and the native (unmodified) control to exactly 100 µg/mL in PBS (pH 7.4). Self-validating step: Accurate protein quantification (e.g., via BCA assay) is critical here, as unequal protein concentrations will artificially skew the amine count.

  • Reagent Preparation: Prepare a 3 mg/mL solution of Fluorescamine in anhydrous acetone.

  • Reaction: In a black 96-well microplate, add 150 µL of each protein sample per well. Add 50 µL of the Fluorescamine solution to each well. Mix immediately.

  • Measurement: Incubate for 15 minutes at room temperature in the dark. Measure fluorescence using a microplate reader (Excitation: 390 nm, Emission: 475 nm).

  • Calculation: Degree of Crosslinking (%) =[1 - (RFU_crosslinked / RFU_native)] × 100

Protocol C: MALDI-TOF Mass Spectrometry (Intact Mass Shift)

Causality Check: While the Fluorescamine assay measures total amine consumption, it cannot distinguish between true crosslinks and "dead-end" modifications (where only one end of the crosslinker reacts). MALDI-TOF MS provides the exact mass shift, confirming the stoichiometry of the adducts.

  • Desalting: Desalt the crosslinked and native protein samples using C4 or C18 ZipTips to remove all buffer salts, which heavily suppress ionization.

  • Matrix Preparation: Mix the desalted protein 1:1 (v/v) with Sinapinic Acid matrix (10 mg/mL in 50% Acetonitrile / 0.1% Trifluoroacetic acid).

  • Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to co-crystallize at room temperature.

  • Analysis: Acquire spectra in linear positive ion mode.

  • Data Interpretation:

    • The exact mass of 1,13-bis-isothiocyanato-4,7,10-trioxatridecane is 304.43 Da.

    • Because the reaction is an addition (forming thiourea), a fully reacted crosslinker (both ends attached to the protein) adds exactly +304.43 Da .

    • If one end reacted with the protein and the other end was quenched by Tris (MW 121.14 Da), the mass addition will be +425.57 Da (304.43 Da + 121.14 Da).

    • Calculate the average number of crosslinks per protein molecule by dividing the total mass shift by the expected adduct mass.

Conclusion

Quantifying the degree of crosslinking for 1,13-bis-isothiocyanato-4,7,10-trioxatridecane requires a multi-faceted analytical approach. By combining the bulk amine-depletion data from the Fluorescamine assay with the precise stoichiometric data from MALDI-TOF MS, researchers can establish a self-validating system that ensures batch-to-batch reproducibility and structural fidelity in advanced bioconjugation workflows.

Sources

Safety & Regulatory Compliance

Safety

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane proper disposal procedures

As a Senior Application Scientist overseeing bioconjugation workflows, I recognize that the reagents we rely on for precision crosslinking often pose significant logistical and safety challenges once their experimental u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing bioconjugation workflows, I recognize that the reagents we rely on for precision crosslinking often pose significant logistical and safety challenges once their experimental utility has ended. 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane (CAS: 1031239-28-7) is a highly effective, water-soluble PEG3 homobifunctional crosslinker utilized to covalently link amine-containing biomolecules[1].

However, the exact chemical properties that make this reagent invaluable in drug development—specifically the highly electrophilic nature of its dual isothiocyanate (-N=C=S) groups—make it a severe environmental and occupational hazard if disposed of improperly[2].

This guide provides a comprehensive, self-validating operational plan for the safe handling, chemical quenching, and ultimate disposal of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane.

Mechanistic Hazard Analysis: The Causality of Isothiocyanate Toxicity

To understand our disposal protocols, we must first understand the molecule's reactivity. The central carbon of the isothiocyanate group is highly electrophilic, making it a prime target for nucleophilic attack.

  • Biological Crosslinking: If raw 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane is discharged into the environment or contacts skin, it indiscriminately crosslinks primary amines (such as lysine residues in biological proteins). This leads to severe skin corrosion, eye damage, and aggressive respiratory sensitization[2].

  • Lethal Gas Generation: The compound is strictly incompatible with strong acids. Contact with acids (e.g., hydrochloric or sulfuric acid) catalyzes the decomposition of the isothiocyanate groups, liberating highly toxic gases including hydrogen cyanide and sulfur oxides[3].

  • Aquatic Toxicity: Direct disposal down the drain is strictly prohibited, as the compound is highly toxic to aquatic life with long-lasting environmental effects[4].

Because of these hazards, we do not simply throw away residual reagent. Instead, we employ a pre-disposal chemical quenching protocol that intentionally drives the reactive isothiocyanate into a stable, unreactive thiourea state before it ever reaches the waste stream.

Quantitative Data & Operational Parameters

To ensure reproducibility and safety, all critical operational parameters for the handling and quenching of this reagent are summarized below.

Table 1: Chemical Profile & Hazard Summary

Parameter Specification / Detail
Chemical Name 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane
CAS Number 1031239-28-7[1]
Molecular Formula C12H20N2O3S2[5]
Primary Hazards Corrosive, Respiratory Sensitizer, Aquatic Toxicity[2]

| Strict Incompatibilities | Strong acids, strong bases, strong oxidizing agents, water (long-term)[3][4] |

Table 2: Quantitative Parameters for Chemical Quenching

Parameter Target Value Causality / Rationale
Quenching Reagent 1M Glycine or Ethanolamine Provides a massive excess of primary amines to drive the reaction to completion.
Buffer pH 8.5 – 9.0 Ensures the amine group remains deprotonated (-NH2) and highly nucleophilic.
Molar Ratio 1:20 (Crosslinker : Amine) Overwhelming molar excess guarantees no residual electrophilic carbon remains.

| Reaction Time | 2 – 4 Hours | Allows for complete biphasic dissolution and nucleophilic addition. |

Self-Validating Chemical Quenching Protocol

This methodology describes the conversion of toxic 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane into a benign, water-soluble PEGylated thiourea derivative.

Step 1: Preparation of the Quenching Buffer In a chemical fume hood, prepare a 1M solution of Glycine in a 0.1 M Sodium Bicarbonate buffer. Adjust the pH to 8.5. Expert Insight: The pH is critical. If the buffer is too acidic, the glycine amines will protonate into -NH3+, eliminating their nucleophilicity and halting the quenching process.

Step 2: Controlled Addition Calculate the estimated moles of your residual 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane waste. Slowly add the crosslinker to the quenching buffer to achieve a minimum 1:20 molar ratio (crosslinker to glycine).

Step 3: Agitation and Validation Stir the mixture vigorously at room temperature for 2 to 4 hours. Self-Validating System: Because the intact crosslinker is somewhat hydrophobic, the initial mixture will appear slightly cloudy or biphasic. As the nucleophilic addition progresses, the formation of the highly polar thiourea derivative will cause the solution to become completely clear and homogenous. The complete dissolution of the reagent into the aqueous phase visually validates that the toxic isothiocyanate groups have been successfully neutralized.

Step 4: Waste Segregation Once the solution is clear, transfer the neutralized liquid to a designated, properly labeled hazardous waste container (e.g., "Aqueous Hazardous Waste: Quenched PEG-Isothiocyanate / Thiourea Derivatives, pH 8.5").

Spill Response & Environmental Containment

In the event of an accidental spill of the raw reagent outside of a reaction vessel, liquid quenching is not recommended as it can spread the contamination footprint.

  • Evacuate and Ventilate: Immediately clear the area and ensure the fume hood or room ventilation is operating at maximum capacity[4].

  • Inert Absorption: Do not use water or combustible materials (like paper towels) to clean the spill. Instead, cover the spill completely with an inert absorbent material such as dry sand, earth, or vermiculite[2][6].

  • Mechanical Collection: Using spark-proof tools, carefully sweep the absorbed material into a heavy-duty, sealable solid hazardous waste container[4].

  • Surface Decontamination: Once the bulk material is removed, wipe down the surface with a 5% aqueous sodium carbonate (soda ash) solution to neutralize any microscopic residue[6].

Disposal Workflow Visualization

The following logical matrix illustrates the decision-making process for handling both liquid waste and accidental spills of this reagent.

Disposal_Workflow Start 1,13-Bis-isothiocyanato- 4,7,10-trioxatridecane Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Spill Liquid Residual Reagent Decision->Liquid Liquid Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Quench Chemical Quenching (Add 1M Glycine, pH 8.5) Liquid->Quench SolidWaste Solid Hazardous Waste Absorb->SolidWaste Thiourea Stable Thiourea Conjugate (Neutralized) Quench->Thiourea Nucleophilic Addition LiquidWaste Aqueous Hazardous Waste Thiourea->LiquidWaste EHS EHS Collection & Incineration SolidWaste->EHS LiquidWaste->EHS

Fig 1: Decision matrix and chemical quenching workflow for bis-isothiocyanate waste disposal.

Final EHS Handoff

Whether you are dealing with the solid waste from a spill or the aqueous waste from a quenched reaction, the ultimate disposal must be handled by a licensed professional waste disposal service[2].

Never discharge quenched or unquenched isothiocyanate waste into the sanitary sewer system[4]. Ensure all containers are tightly sealed, kept away from heat sources, and clearly labeled with their exact chemical constituents before transferring them to your institution's Environmental Health and Safety (EHS) department for final high-temperature incineration.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my primary objective is to empower you with the knowledge and tools necessary to conduct your research safely and effecti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my primary objective is to empower you with the knowledge and tools necessary to conduct your research safely and effectively. This guide provides a detailed protocol for the handling and disposal of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane, a bifunctional crosslinker with significant potential in drug development and bioconjugation. The isothiocyanate functional groups are highly reactive, making this compound a valuable tool, but they also necessitate stringent safety precautions. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

I. Understanding the Hazard: The Chemistry of Isothiocyanates

1,13-Bis-isothiocyanato-4,7,10-trioxatridecane possesses two isothiocyanate (-N=C=S) groups, which are electrophilic and readily react with nucleophiles such as primary amines and thiols on proteins and other biomolecules. This reactivity is the basis of its utility as a crosslinker. However, this same reactivity makes it hazardous upon contact with biological tissues.

The precursor molecule, 1,13-diamino-4,7,10-trioxatridecane, is known to cause severe skin burns and eye damage and may be corrosive to metals.[1] It is prudent to assume that the isothiocyanate derivative carries similar, if not more severe, hazards. Isothiocyanates as a class of compounds are generally harmful or toxic if inhaled, ingested, or absorbed through the skin.[2][3][4] They are also known to be irritants to the skin, eyes, and respiratory system.[3]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles or a full-face shield.[2][3]Protects against splashes and vapors that can cause severe eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5]Prevents skin contact, which can lead to burns, irritation, and absorption of the chemical. Always inspect gloves for tears or holes before use.
Body Protection A lab coat worn over full-length pants and closed-toe shoes.Protects the skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.[2][3]Protects against the inhalation of harmful vapors.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Put on Lab Coat Don1->Don2 Don3 Put on Respirator (if needed) Don2->Don3 Don4 Put on Eye Protection Don3->Don4 Don5 Put on Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator (if needed) Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6 Emergency_Response Start Exposure or Spill Occurs ExposureType What is the nature of the incident? Start->ExposureType SkinContact Skin Contact ExposureType->SkinContact Personal Exposure EyeContact Eye Contact ExposureType->EyeContact Personal Exposure Inhalation Inhalation ExposureType->Inhalation Personal Exposure Spill Spill ExposureType->Spill Environmental Release FlushSkin Flush with water for 15 min Remove contaminated clothing SkinContact->FlushSkin FlushEyes Flush with water for 15 min EyeContact->FlushEyes FreshAir Move to fresh air Inhalation->FreshAir ContainSpill Contain spill with inert material Spill->ContainSpill SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical DisposeWaste Dispose of as hazardous waste ContainSpill->DisposeWaste

Caption: Decision-making guide for emergency situations.

V. Disposal Plan: Responsible Stewardship

Proper disposal of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be collected in a dedicated and clearly labeled hazardous waste container. [6]* Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. [6] 2. Containerization:

  • Use a chemically resistant container with a secure lid for waste collection.

  • The container must be labeled with "Hazardous Waste" and the full chemical name: "1,13-Bis-isothiocyanato-4,7,10-trioxatridecane".

3. Final Disposal:

  • Disposal of this hazardous waste must be handled by a licensed environmental waste management contractor. [6]* Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.

  • Never dispose of this chemical down the drain or in the regular trash.

VI. Conclusion: A Commitment to Safety

The safe handling of 1,13-Bis-isothiocyanato-4,7,10-trioxatridecane is paramount to protecting yourself, your colleagues, and the environment. By understanding the inherent hazards, diligently using the appropriate PPE, and adhering to the established operational and disposal plans, you can confidently and safely utilize this valuable research chemical. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current Safety Data Sheet information.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Dräger Gas Detectors & PPE for Allyl isothiocyanate | C4H5NS | 57-06-7.
  • Material Safety Data Sheet - Phenylethyl isothiocyanate, 96% - Cole-Parmer. (2005, October 3).
  • Material Safety Data Sheet - Allyl isothiocyanate, 94% - Cole-Parmer. (2005, October 3).
  • Safety Data Sheet - JUNSEI CHEMICAL CO., LTD.
  • Material Safety Data Sheet - Cyclopropyl isothiocyanate, 97% - Cole-Parmer.
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  • 1,13-Diamino-4,7,10-trioxatridecane for synthesis 4246-51-9 - Sigma-Aldrich.
  • Safety Data Sheet - JUNSEI CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, January 30).
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  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • Navigating the Safe Disposal of Aluminum Thiocyanate: A Guide for Laboratory Professionals - Benchchem.
  • 4,7,10-Trioxa-1,13-tridecanediamine (CAS 4246-51-9) - BOC Sciences.
  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC.
  • Tridecane-1,13-diamine | C13H30N2 | CID 19854993 - PubChem - NIH.
  • Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables - MDPI. (2023, October 2).
  • Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC.
  • Chemical transformations of tetracyclo[3.3.1.13,7.01,3]decane (1,3-dehydroadamantane).
  • Isothiocyanate Enabled Versatile Cyclizations of Phage Dis-played Peptides for the Discovery of Macrocyclic Binders - ChemRxiv.
  • Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (2015, October 15).
  • Material Safety Data Sheet - 4,7,10-Trioxa-1,13-tridecanediamine, 95% - Cole-Parmer.

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